molecular formula C8H11ClN2O B1399876 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride CAS No. 1211505-91-7

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Cat. No.: B1399876
CAS No.: 1211505-91-7
M. Wt: 186.64 g/mol
InChI Key: PUBRCJGAHWSFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRCJGAHWSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211505-91-7
Record name 1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a "privileged structure" for the development of novel therapeutics. This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, including its chemical identity, synthesis, and critical role as a building block in the creation of potent modulators of challenging biological targets. Particular emphasis is placed on its application in the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase allosteric inhibitors.

Core Compound Identity and Physicochemical Properties

The subject of this guide is the hydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. The hydrochloride salt is often preferred in early-stage drug development due to its potential for improved solubility and stability compared to the free base.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1211505-91-7[1]
Molecular Formula C₈H₁₁ClN₂O[1]
Molecular Weight 186.64 g/mol [1]
Free Base CAS Number 676994-64-2
Free Base Molecular Formula C₈H₁₀N₂ON/A
Free Base Molecular Weight 150.18 g/mol

Strategic Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the tetrahydronaphthyridine core is a critical aspect of its utility. While numerous synthetic routes to naphthyridine derivatives exist, this guide will focus on a strategically sound and adaptable approach inspired by methodologies developed for large-scale production of drug candidates.[2] The rationale behind this synthetic strategy is to build the heterocyclic system from readily available precursors, allowing for modular diversification.

A plausible and efficient synthetic approach involves a multi-step sequence that constructs the bicyclic ring system. One such method is the cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, which offers an efficient route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[3]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which can then be converted to the desired 2-oxo derivative and subsequently the hydrochloride salt.

G A Starting Materials (e.g., dialkynylnitriles) B Cobalt-Catalyzed [2+2+2] Cyclization A->B C Formation of 5,6,7,8-tetrahydro-1,6-naphthyridine Core B->C D Functional Group Interconversion to 2-oxo derivative C->D E 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (Free Base) D->E F Salt Formation with HCl E->F G This compound (Final Product) F->G G A 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one based RORγt Inverse Agonist B Binds to Ligand-Binding Pocket of RORγt A->B C Inhibition of RORγt Transcriptional Activity B->C D Decreased Th17 Cell Differentiation C->D E Reduced Production of Pro-inflammatory Cytokines (e.g., IL-17) D->E F Therapeutic Effect in Autoimmune Diseases E->F

Sources

An In-Depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the known and potential biological activities of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthesis of this core structure, explore its established roles in modulating key biological targets, and provide detailed, field-proven protocols for its biological evaluation.

Synthesis and Characterization: Building the Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical first step in exploring its biological potential. Several synthetic routes have been reported, with the Pictet-Spengler reaction being a cornerstone for the formation of the tetrahydropyridine ring.[1][2] Asymmetric synthesis approaches have also been developed to access specific enantiomers, which can be crucial for selective target engagement.[1][2][3]

A general synthetic approach involves the cyclization of a suitable aminopyridine derivative with a carbonyl compound. The resulting dihydronaphthyridine can then be reduced to the desired tetrahydro-1,6-naphthyridine core. The hydrochloride salt is typically prepared in the final step to improve solubility and handling properties.

General Synthetic Protocol via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an effective method for constructing the tetrahydro-β-carboline and related heterocyclic systems, including the tetrahydronaphthyridine core.[4][5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.

Experimental Protocol:

  • Imine Formation: To a solution of a suitable 3-(2-aminoethyl)pyridin-2(1H)-one derivative (1.0 eq) in a suitable solvent such as acetonitrile, add the desired aldehyde or ketone (1.0-1.2 eq).[6]

  • Heat the reaction mixture to facilitate imine formation, typically at the reflux temperature of the solvent, for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude imine in glacial acetic acid and add a strong acid catalyst, such as concentrated hydrochloric acid, portionwise.[6]

  • Stir the reaction mixture at an elevated temperature (e.g., 70-80 °C) for several hours until the cyclization is complete, as monitored by TLC.[6]

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of a base, such as sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Pictet-Spengler Reaction Workflow

pictet_spengler start Start: 3-(2-aminoethyl)pyridin-2(1H)-one + Aldehyde/Ketone imine_formation Imine Formation (Acetonitrile, Reflux) start->imine_formation cyclization Pictet-Spengler Cyclization (Glacial Acetic Acid, HCl) imine_formation->cyclization workup Work-up & Purification cyclization->workup product Product: 5,6,7,8-tetrahydro-1,6- naphthyridin-2(1H)-one workup->product

Caption: Workflow for the synthesis of the tetrahydronaphthyridine core.

Known and Potential Biological Activities

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a key structural motif in several biologically active compounds, suggesting a range of potential therapeutic applications for the hydrochloride salt.

RORγt Inverse Agonism

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, making them attractive therapeutic agents. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the core of TAK-828F, a potent and selective RORγt inverse agonist.[2][3]

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding pocket of the receptor and stabilize a conformation that is unfavorable for the recruitment of coactivators, leading to the repression of target gene transcription.[7]

DOT Diagram: RORγt Signaling Pathway Inhibition

roryt_pathway cluster_nucleus Nucleus RORyt RORγt Coactivator Coactivator RORyt->Coactivator Blocks binding DNA DNA (ROR Response Element) RORyt->DNA Coactivator->RORyt Binds to activate Transcription Gene Transcription (e.g., IL-17) DNA->Transcription Initiates Compound 5,6,7,8-tetrahydro- 1,6-naphthyridin-2(1H)-one hydrochloride Compound->RORyt Binds as inverse agonist

Caption: Inhibition of RORγt-mediated transcription by an inverse agonist.

HIV-1 Integrase Allosteric Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Allosteric inhibitors of integrase that bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the enzyme are of significant interest as novel anti-HIV agents.[8] These inhibitors promote the aberrant multimerization of integrase, leading to the disruption of viral replication.[8] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core for the development of such inhibitors.

Mechanism of Action: By binding to an allosteric site, these inhibitors induce a conformational change in the integrase enzyme, promoting its aggregation and preventing its normal function in the viral life cycle.[9][10]

Potential Cardiovascular Applications: Angiotensin II Receptor Antagonism

Derivatives of 1,6-naphthyridin-2(1H)-one with a saturated C3-C4 bond, as is the case in the topic compound, have been primarily associated with cardiovascular applications.[11] Specifically, they have been investigated as angiotensin II receptor antagonists.[12] Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and heart failure.

Mechanism of Action: Angiotensin II receptor antagonists selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and sodium-retaining effects of the renin-angiotensin system.[13]

Luteinizing Hormone (LH) Receptor Antagonism

The tetrahydro-1,6-naphthyridine scaffold has also been incorporated into potent and selective antagonists of the luteinizing hormone (LH) receptor.[14] LH receptor antagonists have therapeutic potential in the treatment of hormone-dependent cancers and other endocrine disorders.

Mechanism of Action: These antagonists competitively block the binding of LH to its receptor, thereby inhibiting downstream signaling pathways that are involved in steroidogenesis and other physiological processes.[15]

Experimental Protocols for Biological Evaluation

To thoroughly characterize the biological activity of this compound, a series of well-defined in vitro and in vivo assays should be performed.

RORγt Inverse Agonist Activity Assay

A cell-based reporter gene assay is a robust method to determine the inverse agonist activity of a compound on RORγt.[16]

Experimental Protocol:

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and transfect with a RORγt expression vector and a reporter plasmid containing a ROR response element upstream of a luciferase gene.

  • Compound Treatment: Seed the transfected cells into 96-well plates and treat with a serial dilution of this compound. Include a known RORγt inverse agonist as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay). Calculate the IC50 value from the dose-response curve.

HIV-1 Integrase Allosteric Inhibition Assay

The effect of the compound on HIV-1 replication can be assessed in a cell-based antiviral assay.

Experimental Protocol:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in a 96-well plate.

  • Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound. Include a known allosteric integrase inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the infected cells for 4-5 days at 37°C.

  • Viral Replication Assessment: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compound on uninfected cells using an MTT assay to determine the therapeutic index.[17][18]

Angiotensin II Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the angiotensin II type 1 (AT1) receptor.[19][20]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]losartan) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the reaction mixture to allow for binding equilibrium to be reached. Then, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Luteinizing Hormone (LH) Receptor Antagonism Assay

The antagonistic activity on the LH receptor can be determined by measuring the inhibition of LH-stimulated cyclic AMP (cAMP) production in cells expressing the receptor.

Experimental Protocol:

  • Cell Culture: Culture a cell line stably expressing the human LH receptor (e.g., CHO-K1 cells) in 96-well plates.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound.

  • LH Stimulation: Stimulate the cells with a fixed concentration of human chorionic gonadotropin (hCG) or LH.

  • cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibition of LH-stimulated cAMP production.

In Vivo Pharmacokinetic Study

A preliminary pharmacokinetic study in a rodent model is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[21][22][23][24]

Experimental Protocol:

  • Animal Model: Use a suitable rodent species, such as male Sprague-Dawley rats.

  • Compound Formulation and Administration: Formulate this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.[25] Administer a single dose of the compound via both routes to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-dosing from the tail vein or another appropriate site.

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation and Interpretation

The quantitative data generated from the described assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Biological Activities

AssayTargetEndpointResult (e.g., IC50, Ki)
RORγt Reporter AssayRORγtLuciferase Activity
HIV-1 Antiviral AssayHIV-1 Replicationp24 Antigen Levels
AT1 Receptor BindingAngiotensin II Type 1 ReceptorRadioligand Binding
LH Receptor Functional AssayLuteinizing Hormone ReceptorcAMP Production
Cytotoxicity AssayGeneral Cell ViabilityMTT Reduction

Table 2: Key In Vivo Pharmacokinetic Parameters in Rats

ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Bioavailability (%)N/A

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the biological activity of this compound. The privileged nature of its core scaffold, combined with the diverse biological activities of its derivatives, underscores its significant potential as a starting point for the development of novel therapeutics in immunology, virology, and cardiovascular medicine. The detailed protocols provided herein offer a practical roadmap for researchers to systematically evaluate this compound and its analogs, paving the way for the discovery of new and effective medicines. Future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to further elucidate the molecular basis of its biological effects.

References

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). PMC. [Link]

  • Synthetic RORγt Agonists Enhance Protective Immunity. (n.d.). PMC. [Link]

  • Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. (2023). Science.org. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (n.d.). PMC. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.). ACS Publications. [Link]

  • An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. (n.d.). PMC. [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (n.d.). PMC. [Link]

  • Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. (2016). PubMed. [Link]

  • Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. (n.d.). PubMed. [Link]

  • Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH. (n.d.). PMC. [Link]

  • Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. (n.d.). PNAS. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). NIH. [Link]

  • Effect of improved assay sensitivity on luteinizing hormone pulse detection after gonadotropin-releasing hormone antagonist treatment in man. (n.d.). Oxford Academic. [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. (2018). ACS Omega. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). Beilstein Journals. [Link]

  • Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial. (2022). Frontiers. [Link]

  • Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution. (2023). Research journals. [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. [Link]

  • Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). ResearchGate. [Link]

  • Luteinizing Hormone Levels as an Indicator of the Timing of Antagonist Administration in a Gonadotropin-Releasing Hormone Antagonist Protocol. (n.d.). Journal of Obstetrics, Gynecology and Cancer Research. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Unknown Source]. [Link]

  • Definition of luteinizing hormone-releasing hormone antagonist. (n.d.). NCI Dictionary of Cancer Terms. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022). ACS Omega. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Unknown Source]. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [Unknown Source]. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. [Link]

  • Angiotensin II Type 2 Receptor antibody (Extracellular). (n.d.). [Unknown Source]. [Link]

  • Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. (2023). PubMed. [Link]

  • Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8.... (n.d.). ResearchGate. [Link]

Sources

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold: A Privileged Core for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a valuable starting point for the development of potent and selective modulators of challenging biological targets. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and therapeutic applications of this important heterocyclic system. We delve into detailed synthetic protocols, characterization techniques, and the exploration of structure-activity relationships (SAR) for key biological targets, including Retinoic Acid-related Orphan Receptor gamma t (RORγt) and HIV-1 integrase. Furthermore, this guide offers practical, step-by-step experimental workflows for the biological evaluation of these analogs, equipping researchers with the necessary tools to advance their drug discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel, effective, and safe therapeutics is a perpetual challenge in drug discovery. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as an efficient starting point for the design of new drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one skeleton has emerged as one such scaffold, demonstrating remarkable potential in yielding compounds with diverse biological activities. Its rigid, bicyclic structure provides a defined orientation for substituent vectors, allowing for precise interactions with protein binding sites. This guide will explore the chemical space around this core, focusing on its application in the development of cytotoxic agents, RORγt inverse agonists, and allosteric inhibitors of HIV-1 integrase.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic system.

Construction of the Core Scaffold

A common strategy for the synthesis of the 1,6-naphthyridin-2(1H)-one core involves the cyclization of a pre-formed pyridine or pyridone ring.[1][2][3] One effective method starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which can be treated with reagents like malononitrile to construct the second ring.[1] Subsequent hydrolysis and reduction steps can then be employed to yield the saturated lactam core.

Asymmetric Synthesis for Chiral Analogs

Many biologically active molecules derived from this scaffold are chiral, with the stereochemistry at certain positions being critical for activity. Asymmetric synthesis is therefore a key technology in this field. One notable approach involves a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate, which allows for the stereospecific formation of the saturated heterocyclic ring.[4][5][6] This method has been successfully applied in the synthesis of potent RORγt inverse agonists.[4][5]

Diversification of the Scaffold: Introducing Structural Analogs

The therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is unlocked through the systematic introduction of substituents at various positions. Key positions for modification include the N1 nitrogen of the lactam, and the C3, C4, C5, and C7 positions of the bicyclic system. Standard organic chemistry transformations such as N-alkylation, N-arylation, and various cross-coupling reactions at halogenated precursors are commonly employed to generate a library of analogs for SAR studies.

Diagram of a General Synthetic Workflow:

G A Pyridine/Pyridone Precursor B Cyclization A->B C 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Core B->C D N1-Substitution C->D E C-Position Functionalization (e.g., C7) C->E F N-Substituted Analogs D->F G C-Substituted Analogs E->G H Final Analog Library F->H G->H

Caption: General synthetic workflow for the generation of a library of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one analogs.

Characterization of Structural Analogs

The unambiguous characterization of newly synthesized analogs is paramount for establishing a clear SAR. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon signals and confirming connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules, providing a precise molecular weight.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute stereochemistry of chiral centers.

Biological Applications and Structure-Activity Relationships

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to generate inhibitors for several important drug targets.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells.[4] Inverse agonists of RORγt are therefore attractive therapeutic agents for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding domain of the receptor, stabilizing an inactive conformation and preventing the recruitment of co-activators necessary for gene transcription.

SAR Insights: Structure-activity relationship studies have revealed key insights for the design of potent RORγt inverse agonists based on the tetrahydronaphthyridine scaffold.[7] For instance, the stereochemistry at the C5 position is often critical, with one enantiomer typically being significantly more active than the other. The nature and position of substituents on an aromatic ring attached to the core can also dramatically influence potency and selectivity.

Compound IDR1 SubstituentR2 SubstituentRORγt IC50 (nM)
1a H4-fluorophenyl500
1b Methyl4-fluorophenyl250
1c H2,4-difluorophenyl100
1d Methyl2,4-difluorophenyl50

Note: Data is illustrative and based on general trends observed in the literature.

Signaling Pathway:

G RORgt RORγt DNA ROR-responsive element (DNA) RORgt->DNA Coactivator Co-activator Coactivator->RORgt Th17 Th17 Differentiation DNA->Th17 Transcription IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation InverseAgonist Tetrahydronaphthyridinone Inverse Agonist InverseAgonist->RORgt Inhibits

Caption: Simplified signaling pathway of RORγt and its inhibition by inverse agonists.

Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Allosteric integrase inhibitors (ALLINIs) represent a promising class of drugs that bind to a site on the integrase enzyme distinct from the active site.

Mechanism of Action: ALLINIs bind to the dimer interface of the integrase catalytic core domain, promoting aberrant multimerization of the enzyme. This disrupts the normal process of viral maturation, leading to the formation of non-infectious virions.

SAR Insights: For tetrahydronaphthyridinone-based ALLINIs, the presence of a carboxylic acid or a bioisostere is often crucial for activity, as it can chelate magnesium ions in the enzyme's active site vicinity.[2][8][9] The substitution pattern on appended aromatic rings plays a significant role in optimizing potency and pharmacokinetic properties.

Compound IDR1 SubstituentR2 SubstituentHIV-1 Replication IC50 (nM)
2a H4-chlorobenzyl200
2b Ethyl4-chlorobenzyl150
2c H3,4-dichlorobenzyl50
2d Ethyl3,4-dichlorobenzyl25

Note: Data is illustrative and based on general trends observed in the literature.

Mechanism of Action Diagram:

G IntegraseMonomer HIV-1 Integrase Monomer IntegraseDimer Functional Integrase Dimer IntegraseMonomer->IntegraseDimer ViralMaturation Normal Viral Maturation IntegraseDimer->ViralMaturation AberrantMultimer Aberrant Integrase Multimer IntegraseDimer->AberrantMultimer Induced by InfectiousVirion Infectious Virion ViralMaturation->InfectiousVirion ALLINI Tetrahydronaphthyridinone ALLINI ALLINI->IntegraseDimer DefectiveVirion Defective Virion AberrantMultimer->DefectiveVirion

Caption: Mechanism of action of HIV-1 integrase allosteric inhibitors.

Experimental Protocols

General Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Synthesis of the Dihydronaphthyridine Intermediate.

    • To a solution of the appropriate 2-vinyl-3-acylpyridine (1.0 eq) in ethanol, add a solution of ammonia in ethanol (7N, 10 eq).

    • Heat the reaction mixture in a sealed tube at 100 °C for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dihydronaphthyridine intermediate.

  • Step 2: Reduction to the Tetrahydronaphthyridine.

    • Dissolve the dihydronaphthyridine intermediate (1.0 eq) in methanol.

    • Add sodium borohydride (3.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

  • Step 3: Hydrochloride Salt Formation.

    • Dissolve the purified tetrahydronaphthyridinone in a minimal amount of diethyl ether.

    • Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

In Vitro RORγt Inverse Agonist Assay (TR-FRET)

This protocol is based on the LanthaScreen™ TR-FRET technology.[10][11]

  • Reagent Preparation:

    • Prepare a 2X solution of terbium-labeled anti-GST antibody and a 2X solution of GST-tagged RORγt ligand-binding domain (LBD) in TR-FRET buffer.

    • Prepare a 4X solution of fluorescein-labeled coactivator peptide in TR-FRET buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in TR-FRET buffer to create 4X solutions.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 4X test compound solution.

    • Add 5 µL of the 2X RORγt LBD/antibody mixture.

    • Add 10 µL of the 4X coactivator peptide solution.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro HIV-1 Integrase Allosteric Inhibition Assay (AlphaLISA)

This protocol is a general guideline for an AlphaLISA-based assay to screen for inhibitors of the integrase-LEDGF/p75 interaction.[12][13][14]

  • Reagent Preparation:

    • Prepare a 2X solution of biotinylated LEDGF/p75 protein in AlphaLISA buffer.

    • Prepare a 2X solution of GST-tagged HIV-1 integrase in AlphaLISA buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in AlphaLISA buffer to create 4X solutions.

    • Prepare a 1X mixture of streptavidin-coated donor beads and anti-GST acceptor beads in AlphaLISA buffer.

  • Assay Procedure:

    • In a 384-well ProxiPlate®, add 5 µL of the 4X test compound solution.

    • Add 5 µL of the 2X biotinylated LEDGF/p75 solution.

    • Add 10 µL of the 2X GST-tagged integrase solution.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the donor/acceptor bead mixture.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the AlphaLISA signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse chemical functionalities have allowed for the fine-tuning of pharmacological properties against a range of important biological targets. The continued exploration of this privileged core, coupled with advancements in computational chemistry and high-throughput screening, is poised to yield the next generation of innovative medicines for the treatment of cancer, autoimmune disorders, and infectious diseases. Future work in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential against other emerging drug targets.

References

  • Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies. (2024). Molecular Diversity. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003). Current Medicinal Chemistry. [Link]

  • 3D-QSAR, molecular docking and molecular dynamics studies of a series of RORγt inhibitors. (2016). Journal of Molecular Modeling. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

  • Synthesis of 5, 6, 7, 8-Tetrahydro-1, - Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.). Amanote Research. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2010). ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2007). ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2014). Iranian Journal of Pharmaceutical Research. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2013). Current Chemical Genomics. [Link]

  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. (2008). Current Medicinal Chemistry. [Link]

  • Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. (2018). Methods in Molecular Biology. [Link]

  • Structure-activity relationship studies on a novel family of specific HIV-1 reverse transcriptase inhibitors. (1998). Journal of Medicinal Chemistry. [Link]

  • A Convenient Synthesis and Biological Research of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1 H )-one Derivatives Hydrochloride as Cytotoxic Agents. (2019). ResearchGate. [Link]

  • High throughput screening of inverse agonists. (n.d.). Sygnature Discovery. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (2018). IU Indianapolis ScholarWorks. [Link]

  • Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. (2019). SLAS Discovery. [Link]

Sources

The Tetrahydro-1,6-Naphthyridinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-1,6-naphthyridinone scaffold has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile ligand for a multitude of biological targets. This technical guide provides an in-depth exploration of this heterocyclic core, tracing its historical roots from the broader class of naphthyridines to its current status as a key pharmacophore. We will dissect the evolution of its synthesis, from classical cyclocondensation reactions to modern catalytic strategies, with a focus on the causal-driven logic behind methodological choices. Detailed protocols for key synthetic transformations are provided, alongside mechanistic insights and a comprehensive analysis of the structure-activity relationships (SAR) that have guided its development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the chemistry and therapeutic potential of tetrahydro-1,6-naphthyridinones.

Introduction: The Emergence of a Privileged Scaffold

The story of tetrahydro-1,6-naphthyridinones is nested within the larger history of naphthyridines, a class of diazanaphthalenes comprising two fused pyridine rings. The first naphthyridine isomer was synthesized in 1893, but it was not until the mid-20th century that the synthesis of all six parent isomers was completed. The 1,6-naphthyridine framework, in particular, has garnered significant attention in medicinal chemistry for its capacity to yield ligands for a diverse array of receptors.[1][2]

A critical distinction within this chemical family lies at the C3-C4 bond. The fully aromatic 1,6-naphthyridin-2(1H)-ones, possessing a C3-C4 double bond, have been predominantly investigated as antitumor agents.[1] In contrast, their saturated counterparts, the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-ones, are characterized by a C3-C4 single bond and have been primarily explored for applications in cardiovascular diseases, such as antihypertensive agents acting as angiotensin II receptor antagonists.[1] This guide will focus on the latter, the tetrahydro derivatives, whose unique three-dimensional structure and hydrogen bonding capabilities make them ideal candidates for targeted drug design.

The vast chemical space occupied by this scaffold is evidenced by the more than 17,000 compounds containing the 1,6-naphthyridin-2(1H)-one core cataloged in chemical databases, with a substantial and growing subset being the tetrahydro derivatives.[1][2] This highlights the intense interest and perceived potential of these molecules in the development of novel therapeutics.

The Genesis of the Core: A History of Synthetic Exploration

The synthesis of the tetrahydro-1,6-naphthyridinone core has evolved significantly, driven by the need for efficiency, diversity, and stereochemical control. Early approaches relied on the reduction of the aromatic precursors, while subsequent innovations have focused on constructing the bicyclic system from acyclic or monocyclic starting materials.

Early Approaches: Reduction of Aromatic Naphthyridines

One of the most direct conceptual routes to the tetrahydro-1,6-naphthyridine core is the reduction of the corresponding aromatic 1,6-naphthyridine. Catalytic hydrogenation using palladium on charcoal in ethanol has been successfully employed to produce 1,2,3,4-tetrahydronaphthyridine derivatives.[3] This method, while straightforward, is often limited by the availability of the parent aromatic naphthyridine and may lack regioselectivity in more complex, substituted systems.

Building from the Ground Up: Cyclocondensation Strategies

The majority of modern synthetic routes construct the bicyclic core through cyclization, offering greater flexibility in introducing substituents. These can be broadly categorized based on the nature of the pre-formed ring used as a starting point.

A prevalent and powerful strategy involves the annulation of the pyridone ring onto an existing, appropriately functionalized pyridine. The Friedländer Annulation , a classical reaction in heterocyclic synthesis, provides a robust framework for this transformation.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or malonate derivative).[5]

The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the fused ring system.[5][6] The choice of an acidic or basic catalyst is critical and depends on the specific substrates, with bases like piperidine or sodium ethoxide, and various Lewis and Brønsted acids being commonly employed.[4]

Friedlander_Mechanism

Caption: Generalized Mechanism of the Friedländer Annulation.

This approach offers the advantage of building complexity from readily available pyridine starting materials. The causality behind catalyst selection often relates to the reactivity of the carbonyl and methylene components; base catalysis is effective for activating the methylene group for nucleophilic attack, while acid catalysis activates the carbonyl group for the initial condensation.

An alternative and equally viable strategy involves constructing the second pyridine ring onto a pre-existing pyridone scaffold. This method is particularly useful when the desired substitution pattern on the pyridone ring is more easily accessible. For instance, starting with 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, treatment with malononitrile can initiate a cascade of reactions, ultimately leading to a substituted 1,6-naphthyridin-2(1H)-one after acid-mediated cyclization.[7]

The rationale for this "inside-out" approach is strategic; it allows for the introduction of functional handles, such as nitriles, which can be further elaborated post-cyclization, expanding the synthetic utility of the core structure. The favorability of the final ring-closing step is often governed by stereoelectronic principles, such as those outlined in Baldwin's Rules . For a 6-membered ring formation via nucleophilic attack on a trigonal center (like a nitrile), a 6-endo-trig cyclization is geometrically favored, providing a thermodynamic driving force for the reaction.[8][9]

Baldwins_Rule

Caption: Baldwin's Rules for Ring Closure.

Key Methodologies: Experimental Protocols and Mechanistic Insights

A deep understanding of a scaffold requires mastery of its synthesis. This section provides detailed, actionable protocols for key transformations, explaining the rationale behind the experimental choices.

Protocol: Synthesis of a Tetrahydro-1,6-naphthyridine via Catalytic Hydrogenation

This protocol is adapted from methodologies describing the reduction of naphthyridines.[3]

Objective: To synthesize a 5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-one from a 1,6-naphthyridin-2(1H)-one precursor.

Materials:

  • 1,6-Naphthyridin-2(1H)-one substrate (1.0 eq)

  • 10% Palladium on Charcoal (Pd/C) (0.1 eq by weight)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A Parr hydrogenation vessel or a similar high-pressure reactor is charged with the 1,6-naphthyridin-2(1H)-one substrate and ethanol (approx. 20 mL per gram of substrate).

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution under a stream of inert gas. Causality Note: Pd/C is an excellent catalyst for the reduction of aromatic systems. It is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.

  • System Purge: The vessel is sealed and purged several times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: The reaction mixture is pressurized with hydrogen gas (typically 50-100 psi, substrate-dependent) and stirred vigorously at room temperature. Reaction progress is monitored by TLC or LC-MS. Causality Note: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for optimal reaction rates.

  • Work-up: Upon completion, the hydrogen pressure is carefully released, and the system is purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol.

  • Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol: Friedländer-type Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one

This generalized protocol is based on classical Friedländer condensation conditions.[4]

Objective: To construct the 1,6-naphthyridin-2(1H)-one core from a 4-aminopyridine-3-carbaldehyde and an active methylene compound.

Materials:

  • 4-Aminopyridine-3-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (EtOH), absolute

Procedure:

  • Reactant Dissolution: The 4-aminopyridine-3-carbaldehyde is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Ethyl acetoacetate is added to the solution, followed by the catalytic amount of piperidine. Causality Note: Piperidine, a secondary amine, is a classic base catalyst for Knoevenagel and Friedländer condensations. It facilitates the deprotonation of the active methylene compound (ethyl acetoacetate) to form the nucleophilic enolate.

  • Reaction: The reaction mixture is heated to reflux. The progress is monitored by TLC until the starting aldehyde is consumed.

  • Product Precipitation: Upon cooling to room temperature, the product often precipitates from the ethanolic solution. If not, the solvent volume can be reduced in vacuo.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to achieve higher purity.

Spectroscopic and Structural Characterization

The unambiguous identification of the tetrahydro-1,6-naphthyridinone core relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The saturated nature of the second ring gives rise to characteristic aliphatic signals. Protons on C5, C7, and C8 will typically appear as multiplets in the 1.5-4.0 ppm range. The chemical shifts are influenced by the neighboring nitrogen and carbonyl groups. The NH proton of the lactam typically appears as a broad singlet at a downfield chemical shift (> 7.0 ppm). Aromatic protons on the pyridine ring will be observed in the 7.0-9.0 ppm region.[10]

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C2) of the lactam is a key diagnostic signal, typically appearing in the downfield region of 160-175 ppm. The aliphatic carbons (C5, C7, C8) will resonate in the upfield region (20-60 ppm). The aromatic carbons of the pyridine ring will be found between 110-160 ppm.[11]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption of the lactam ring, which typically appears in the range of 1650-1680 cm⁻¹. The N-H stretching vibration is also observable as a broad band around 3200 cm⁻¹.[12]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak, respectively, confirming the molecular weight of the compound. Fragmentation patterns often involve cleavages adjacent to the nitrogen atoms or the carbonyl group.[13]

Applications in Drug Discovery: A Focus on Kinase Inhibition

While historically associated with cardiovascular applications, recent research has demonstrated the potential of the tetrahydro-1,6-naphthyridinone scaffold in oncology, particularly as kinase inhibitors. The rigid, three-dimensional structure of the core allows for precise positioning of substituents to interact with the ATP-binding pocket of various kinases.

A notable example is the development of inhibitors for the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. Structure-activity relationship (SAR) studies on tricyclic 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives (which contain the tetrahydro-1,6-naphthyridinone core) have provided critical insights for optimizing potency.[14]

SAR_Flowchart

Caption: SAR-Guided Optimization Workflow.

Quantitative SAR Data: c-Met Kinase Inhibitors

The following table summarizes SAR data for a series of 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives, demonstrating the impact of substitutions on inhibitory potency against c-Met kinase.

CompoundN1-SubstituentN3-SubstituentC5-Substituentc-Met IC₅₀ (μM)[14]
2a 2-(Dimethylamino)ethylBenzylH>50
2j 3-Aminopropyl3-ChlorobenzylH10.2
2t 3-Aminopropyl3-Chlorobenzyl4-Carboxamidophenoxy2.6

Data adapted from reference[14].

Analysis of Causality:

  • N1-Substituent: The data clearly show that an N-1 alkyl substituent bearing a terminal free amino group is crucial for activity. The switch from a dimethylaminoethyl group (2a) to a 3-aminopropyl group (2j) dramatically improves potency, suggesting a key hydrogen bond interaction or salt bridge formation in the active site.

  • N3-Substituent: A hydrophobic substituted benzyl group at the N-3 position is essential for maintaining effective inhibition, likely by occupying a hydrophobic pocket within the kinase.

  • C5-Substituent: The introduction of a 4'-carboxamide phenoxy group at the C-5 position (2t) significantly enhances potency compared to the unsubstituted analog (2j). This larger group likely engages in additional favorable interactions, possibly with solvent-exposed regions of the enzyme, thereby increasing the overall binding affinity.

Conclusion and Future Outlook

The tetrahydro-1,6-naphthyridinone core has transitioned from a structural curiosity to a validated and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a rigid yet tunable three-dimensional geometry, provides an exceptional platform for the design of potent and selective ligands. While its role in developing cardiovascular agents is established, its application as a kinase inhibitor in oncology represents a rapidly expanding frontier. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access novel and complex substitution patterns. As our understanding of the structural biology of disease targets continues to grow, the rational, structure-based design of new generations of tetrahydro-1,6-naphthyridinone-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.

References

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Yuan, H., et al. (2015). Discovery and SAR study of 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(2), 553-564. [Link]

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Armarego, W. L. F. (1965). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. [Link]

  • Baldwin, J. E. (1976). Baldwin's rules. Wikipedia. [Link]

  • Susi, H., & Ard, J. S. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

  • Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]

  • Thuring, J. W. J. F., et al. (2015). Structure-based design, synthesis and evaluation in vitro of arylnaphthyridinones, arylpyridopyrimidinones and their tetrahydro derivatives as inhibitors of the tankyrases. PubMed. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]

  • LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). 10: IR Spectra of Bis-β-lactam 20. ResearchGate. [Link]

  • Wenkert, E., et al. (1983). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. [Link]

  • Zhang, D., et al. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Susi, H., & Ard, J. S. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

  • B-I-T-e.V., B. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • ResearchGate. (n.d.). Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones (327), 1,8-naphthyridin-2(1H)-ones (328) and pyrido[2,3-d]pyrimidinones (326) as c-Src inhibitors. ResearchGate. [Link]

  • Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. ProQuest. [Link]

  • ChemTube3D. (n.d.). Baldwin's Rules Classes of cyclization. ChemTube3D. [Link]

  • PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. [Link]

  • Hays, S. J., et al. (2018). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 58(12), 2445-2453. [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. The Royal Society of Chemistry. [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. NIH. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB. [Link]

  • Wipf, P. (2006). IA. Conformational Analysis - Continued I. Basic Principles Cycloaromatization Reactions. University of Pittsburgh. [Link]

  • ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. [Link]

  • Basic Chemistry. (2024). Baldwin's rules. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

  • Hays, S. J., et al. (n.d.). Comparison of Ki Values. Hays et al(p). [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Solubility Determination of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the myriad of physicochemical properties that dictate the fate of a new chemical entity, solubility stands as a paramount and often unforgiving gatekeeper. For a compound like 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, a heterocyclic amine of interest in medicinal chemistry, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its advancement.[1] Poor solubility can precipitate a cascade of developmental hurdles, including unreliable in vitro assay results, diminished bioavailability, and formidable formulation challenges.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not publicly available, this guide will equip you with the foundational knowledge and detailed methodologies to generate this critical data in your own laboratory. We will delve into the theoretical underpinnings of solubility, explore the nuances of both kinetic and thermodynamic solubility assays, and provide actionable protocols for their execution.

Understanding the Molecule: Physicochemical Properties

Before embarking on solubility determination, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
Chemical Formula C₈H₁₁ClN₂O(Calculated)
Molecular Weight 186.64 g/mol (Calculated)
Parent Compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Parent MW 150.18 g/mol

As a hydrochloride salt of a heterocyclic amine, this compound is expected to be an ionizable compound. This characteristic is of profound importance as its solubility will be significantly influenced by the pH of the aqueous medium.[4]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The concept of "solubility" in drug discovery is not monolithic. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[2][5]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often high-throughput, conditions.[1][5] It is typically determined by adding a concentrated solution of the compound in an organic solvent (usually DMSO) to an aqueous buffer.[2][6] The resulting value is not a true equilibrium solubility but rather a reflection of the compound's propensity to precipitate under non-equilibrium conditions. Kinetic solubility assays are invaluable in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[3][7] This measurement is typically performed by incubating an excess of the solid compound in a given solvent over an extended period to ensure equilibrium is reached.[2][7] Thermodynamic solubility is a more accurate and relevant parameter for later stages of drug development, including formulation and preclinical studies.[2][3]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process and the specific questions being addressed.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay Protocol

This protocol is adapted from standard high-throughput screening methodologies and is designed for rapid assessment.[1][2][6][8]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Pipettes and tips

  • Plate shaker/incubator

  • Nephelometer or UV-Vis spectrophotometer with plate reader capability

  • Filtration apparatus (for direct UV assay)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] Ensure complete dissolution.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[8]

    • Prepare serial dilutions directly in the plate if a range of concentrations is to be tested.

  • Addition of Aqueous Buffer:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[1]

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[2][8]

  • Quantification:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][8]

    • Direct UV Method:

      • Filter the contents of each well to remove any precipitated compound.[8]

      • Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.[1][8]

      • The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed (nephelometry) or the concentration measured in the filtrate (direct UV).

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_stock Prepare 10 mM Stock in DMSO plate_setup Dispense Stock into 96-well Plate prep_stock->plate_setup add_buffer Add Aqueous Buffer (e.g., PBS) plate_setup->add_buffer incubate Incubate (e.g., 2h at 25°C with shaking) add_buffer->incubate quant_choice Choose Method incubate->quant_choice nephelometry Nephelometry (Light Scattering) quant_choice->nephelometry direct_uv Direct UV (Filter & Read Absorbance) quant_choice->direct_uv

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[2][4]

Objective: To determine the thermodynamic solubility of this compound in various aqueous and non-aqueous solvents.

Materials:

  • This compound (solid)

  • A range of solvents:

    • Purified water

    • Buffers at various pH values (e.g., pH 2, 5, 7.4, 9)

    • Relevant organic solvents (e.g., ethanol, methanol, acetonitrile)[9]

  • Glass vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent.

    • Add a known volume of the desired solvent to the vial.[7]

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[2][7]

  • Phase Separation:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.[2]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS/MS method.[3]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or mg/mL.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quant Quantification add_solid Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent add_solid->add_solvent incubate Incubate (e.g., 24-48h at 25°C with shaking) add_solvent->incubate separate_choice Choose Method incubate->separate_choice filter Filter Supernatant separate_choice->filter centrifuge Centrifuge & Collect Supernatant separate_choice->centrifuge quantify Analyze by HPLC-UV or LC-MS/MS filter->quantify centrifuge->quantify report Report as mg/mL or µg/mL quantify->report

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing the Solubility of a Hydrochloride Salt

For an ionizable compound like this compound, several factors can significantly impact its solubility:

  • pH: The solubility of a basic hydrochloride salt is highly dependent on the pH of the medium. At low pH, the amine is protonated, leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the free base form will predominate, which is typically less soluble, potentially leading to precipitation. Therefore, determining a pH-solubility profile is crucial.[4]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is important to control and report the temperature at which solubility measurements are made.

  • Common Ion Effect: When determining solubility in buffers or simulated biological fluids that contain chloride ions (e.g., simulated gastric fluid with NaCl), the presence of the common ion (Cl⁻) can suppress the dissolution of the hydrochloride salt, leading to a lower measured solubility.[4]

  • Polymorphism: The crystalline form of the solid material can influence its solubility. Different polymorphs can have different crystal lattice energies, resulting in different solubilities. It is important to characterize the solid form used in the experiments.

Conclusion and Future Directions

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Zarmpi, P., & Vertzoni, M. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available from: [Link]

  • ResearchGate. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available from: [Link]

  • Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. PubMed. Available from: [Link]

Sources

A Spectroscopic Investigation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The tetrahydro-naphthyridine scaffold is a key structural motif in a variety of biologically active molecules. This technical guide provides an in-depth analysis of the spectroscopic data for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. Due to the limited availability of publicly accessible, complete experimental spectra for this specific salt, this guide will focus on a detailed theoretical and comparative analysis of its expected spectroscopic characteristics. By examining data from closely related analogs and employing predictive models, we can construct a comprehensive and scientifically rigorous understanding of the molecule's spectral properties.

This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this important class of molecules. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule consists of a fused bicyclic system containing a dihydropyridinone ring and a tetrahydropyridine ring. The hydrochloride salt form implies protonation of one of the nitrogen atoms, which will influence the electronic environment and, consequently, the spectroscopic data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the exchangeability of labile protons (N-H).

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure, we can predict the following signals for the free base. The hydrochloride salt would show similar patterns with some downfield shifts, particularly for protons near the protonated nitrogen.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-3~6.5Doublet1H
H-4~7.5Doublet1H
H-5~3.0Triplet2H
H-7~3.5Singlet (broad)2H
H-8~2.8Triplet2H
N1-H~11.0Singlet (broad)1H
N6-H~8.0Singlet (broad)1H
  • Aromatic Protons (H-3 and H-4): These protons on the dihydropyridinone ring are expected to appear in the aromatic region, coupled to each other, resulting in two doublets.

  • Aliphatic Protons (H-5, H-7, H-8): These protons on the tetrahydropyridine ring will be in the aliphatic region. The protons at C5 and C8 are expected to be triplets due to coupling with their adjacent methylene groups. The protons at C7 are predicted to be a singlet, though this may appear as a broad signal.

  • N-H Protons: The amide proton (N1-H) is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group. The amine proton (N6-H) will also be downfield, and its chemical shift and signal shape will be highly dependent on the solvent and concentration. In the hydrochloride salt, this proton will be readily exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: Set a spectral width to cover the entire range of organic carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Predicted ¹³C NMR Spectral Data and Interpretation

The molecule has 8 carbon atoms, and due to molecular symmetry, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C=O)~165
C-3~120
C-4~140
C-4a~115
C-5~40
C-7~45
C-8~25
C-8a~150
  • Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal.

  • Aromatic/Olefinic Carbons (C-3, C-4, C-4a, C-8a): These carbons of the dihydropyridinone ring will appear in the aromatic/olefinic region.

  • Aliphatic Carbons (C-5, C-7, C-8): The sp³ hybridized carbons of the tetrahydropyridine ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide & Amine)3400-3200Medium-Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Amide)~1680-1650Strong
C=C Stretch (Aromatic)~1600, ~1475Medium
N-H Bend~1640-1550Medium

The IR spectrum will be characterized by a strong carbonyl absorption and broad N-H stretching bands. The presence of both sp² and sp³ C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: For the free base (C₈H₁₀N₂O), the exact mass is 150.0793 Da. In ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 151.0866.

  • Fragmentation: The molecule may undergo fragmentation through various pathways, including the loss of small neutral molecules like CO or cleavage of the tetrahydropyridine ring.

Caption: Predicted ESI-MS fragmentation of the parent compound.

Conclusion

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. [Link]

  • Zhou, Y., et al. (2008). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Journal of Combinatorial Chemistry, 10(4), 534-540. [Link]

  • PubChem Compound Summary for CID 21071189, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

The Evolving Therapeutic Landscape of Tetrahydro-1,6-Naphthyridinones: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-1,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition across a diverse array of biological targets. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key therapeutic targets of these compounds. We will delve into the mechanistic underpinnings of their activity, supported by field-proven insights and experimental validation strategies. This document is designed to serve as a comprehensive resource, bridging the gap between synthetic chemistry and clinical application by elucidating the causality behind experimental choices and providing a framework for future drug discovery efforts.

Introduction: The Tetrahydro-1,6-Naphthyridinone Scaffold as a Versatile Pharmacophore

Naphthyridines, bicyclic heterocyclic compounds containing two pyridine rings, have long been recognized for their therapeutic potential.[1][2][3] The partially saturated tetrahydro-1,6-naphthyridinone core offers a unique three-dimensional geometry that allows for precise orientation of substituents to interact with various biological receptors.[1] This structural feature is a key determinant of the broad bioactivity observed for this class of molecules, ranging from enzyme inhibition to receptor modulation. This guide will explore the most promising therapeutic targets identified to date for tetrahydro-1,6-naphthyridinone derivatives and provide a technical framework for their investigation.

Key Therapeutic Targets and Mechanisms of Action

Inhibition of Protein Kinases in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several members of the tetrahydro-1,6-naphthyridinone family have been identified as potent kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. A series of 1,6-naphthyridinone derivatives have been designed as selective c-Met kinase inhibitors.[4][5][6]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways. The 1,6-naphthyridine scaffold serves as a hinge-binding motif, a common feature of many kinase inhibitors.

Signaling Pathway: c-Met Inhibition by Tetrahydro-1,6-Naphthyridinone Compounds

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS/MAPK Pathway cMet->RAS Phosphorylates PI3K PI3K/Akt Pathway cMet->PI3K Phosphorylates HGF HGF HGF->cMet Activates Compound Tetrahydro-1,6- naphthyridinone Compound->cMet Inhibits Proliferation Cell Proliferation, Migration, Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the c-Met signaling pathway by tetrahydro-1,6-naphthyridinone compounds.

CDK5 is a unique member of the cyclin-dependent kinase family, with crucial roles in neuronal development and function.[7] Its aberrant activity has been linked to neurodegenerative disorders like Alzheimer's and Parkinson's diseases, as well as cancer progression.[7] Substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, with therapeutic potential in kidney diseases as well.[7]

  • Mechanism of Action: Similar to other kinase inhibitors, these compounds likely compete with ATP for binding to the active site of the CDK5/p25 complex, thereby preventing the phosphorylation of downstream substrates such as tau protein. Hyperphosphorylation of tau is a key pathological feature of Alzheimer's disease.

Modulation of Neurological Targets

The structural features of tetrahydro-1,6-naphthyridinones make them suitable candidates for targeting central nervous system (CNS) receptors and enzymes.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Tetrahydrobenzo[h][1][3]naphthyridine derivatives have been designed as potent dual inhibitors of both enzymes.[8][9][10]

  • Mechanism of Action: These compounds are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. This dual-binding mechanism can lead to highly potent inhibition and may also interfere with the role of AChE in amyloid-beta plaque formation.

RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, which plays a critical role in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis. An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed for a potent RORγt inverse agonist, TAK-828F.[11]

  • Mechanism of Action: As inverse agonists, these compounds bind to RORγt and stabilize an inactive conformation, leading to the repression of target gene transcription, including IL-17A and IL-17F. This ultimately dampens the pro-inflammatory Th17 cell response.

Logical Relationship: RORγt Inverse Agonism

RORgt_mechanism Compound Tetrahydro-1,6- naphthyridinone (Inverse Agonist) RORgt RORγt Compound->RORgt Binds and Inactivates Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Autoimmunity Autoimmune Response IL17->Autoimmunity

Caption: Mechanism of RORγt inverse agonism by tetrahydro-1,6-naphthyridinone compounds.

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for the successful identification and validation of therapeutic targets for novel tetrahydro-1,6-naphthyridinone compounds.

Initial Target Identification
  • Phenotypic Screening: Assess the biological activity of a library of tetrahydro-1,6-naphthyridinone compounds in relevant cellular models (e.g., cancer cell lines, primary neurons).

  • Target-Based Screening: Screen the compound library against a panel of known therapeutic targets, such as kinases or G-protein coupled receptors, using in vitro assays.

  • Computational Approaches: Employ molecular docking and pharmacophore modeling to predict potential binding partners based on the three-dimensional structure of the compounds.

Target Validation and Mechanism of Action Studies

Once a putative target is identified, a series of validation experiments are necessary.

Experimental Workflow: Target Validation

target_validation_workflow Start Putative Target Identified Biochemical Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Start->Biochemical Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical->Cellular Downstream Downstream Signaling Analysis (e.g., Western Blot, qPCR) Cellular->Downstream Genetic Genetic Validation (e.g., siRNA, CRISPR) Downstream->Genetic InVivo In Vivo Target Engagement and Efficacy Studies (e.g., Animal Models) Genetic->InVivo Validated Validated Target InVivo->Validated

Caption: A stepwise experimental workflow for the validation of a therapeutic target.

Detailed Experimental Protocols:

  • Enzyme Inhibition Assays (e.g., for Kinases, Cholinesterases):

    • Prepare a series of dilutions of the tetrahydro-1,6-naphthyridinone compound.

    • Incubate the compound with the purified enzyme and its specific substrate under optimized buffer and temperature conditions.

    • Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates target engagement.

Quantitative Data Summary

Compound ClassTargetKey FindingsReference
Tetrahydrobenzo[h][1][3]naphthyridinesAChE/BChEPotent dual inhibitors with IC50 values in the nanomolar range.[8]
Substituted 1,6-NaphthyridinesCDK5Identified as inhibitors for kidney diseases.[7]
1,6-Naphthyridinone Derivativesc-Met KinaseSelective inhibitors with IC50 values in the low micromolar to nanomolar range.[5][6]
5,6,7,8-Tetrahydro-1,6-naphthyridineRORγtScaffold for potent inverse agonists.[11]

Conclusion and Future Directions

The tetrahydro-1,6-naphthyridinone scaffold has proven to be a highly versatile platform for the development of novel therapeutics. The diverse range of biological targets modulated by these compounds underscores their potential in addressing a wide spectrum of human diseases, from cancer and neurodegenerative disorders to autoimmune conditions. Future research should focus on leveraging advanced synthetic methodologies to expand the chemical space of this scaffold, coupled with sophisticated screening and validation strategies to uncover new therapeutic opportunities. The integration of computational chemistry, structural biology, and in vivo pharmacology will be paramount in translating the promise of tetrahydro-1,6-naphthyridinone compounds into clinically effective medicines.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Bautista-Aguilera, Ó. M., Esteban, G., Bolea, I., Agúndez, J. A. G., Chioua, M., Samadi, A., ... & Marco-Contelles, J. (2014). 1, 2, 3, 4-Tetrahydrobenzo [h][1][3] naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European journal of medicinal chemistry, 73, 141-152. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Pita, B., & Encinas, A. (2020). Synthetic Strategies, Reactivity and Applications of 1, 5-Naphthyridines. Molecules, 25(14), 3262. [Link]

  • Grych, M., & Sacała, E. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1, 6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 991-992. [Link]

  • Zhang, Y., Liu, Y., Su, M., Zhang, L., Li, J., Zhang, J., ... & Xu, B. (2020). Discovery of N-substituted-3-phenyl-1, 6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European journal of medicinal chemistry, 196, 112296. [Link]

  • Nakamura, T., Kubota, H., Takeda, K., Ohmori, O., & Oohara, T. (2020). Asymmetric Synthesis of a 5, 6, 7, 8-Tetrahydro-1, 6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(24), 16089-16097. [Link]

  • Slepukhina, T. A., Tikhonov, A. V., Pershina, A. G., Shchepochkina, O. Y., Bakina, O. V., & Slepukhin, P. A. (2021). New tetrahydrobenzo [b][1][3] naphthyridine derivatives: synthesis and biological activity. ResearchGate. [Link]

  • Snyder, S. A., Treitler, D. S., & Brucks, A. P. (2010). Library synthesis using 5, 6, 7, 8-tetrahydro-1, 6-naphthyridines as scaffolds. Organic letters, 12(15), 3452-3455. [Link]

  • Bautista-Aguilera, Ó. M., Esteban, G., Bolea, I., Agúndez, J. A. G., Chioua, M., Samadi, A., ... & Marco-Contelles, J. (2014). Tetrahydrobenzo [h][1][3] naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. Universitat de Barcelona. [Link]

  • Gao, M., Wang, M., Li, G., Chen, Z., Shiraishi, T., Li, W., ... & Zhang, M. R. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1, 7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 10(24), 11178. [Link]

  • Johnson, K. A., Gotter, A. L., Renger, J. J., & Winrow, C. J. (2015). The importance of the 6-and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & medicinal chemistry letters, 25(16), 3236-3240. [Link]

  • Zhang, Y., Liu, Y., Su, M., Zhang, L., Li, J., Zhang, J., ... & Xu, B. (2020). Synthesis and biological evaluation of new MET inhibitors with 1, 6-naphthyridinone scaffold. European journal of medicinal chemistry, 185, 111818. [Link]

  • Liu, Y., Zhang, Y., Su, M., Zhang, L., Li, J., Zhang, J., ... & Xu, B. (2013). discovery and SAR study of 1H-imidazo [4, 5-h][1][3] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(5), 1378-1382. [Link]

  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., ... & Coleman, P. J. (2011). Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & medicinal chemistry letters, 21(1), 441-445. [Link]

Sources

Whitepaper: A Strategic Approach to the In Vitro Metabolism of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for investigating the in vitro metabolism of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. This scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of the HIV-1 integrase allosteric site.[1] We will move beyond rote protocols to explain the causal-driven experimental design, from initial structural assessment and prediction of metabolic "soft spots" to definitive enzyme phenotyping. This document serves as a strategic manual for drug development professionals aiming to generate a robust data package compliant with regulatory expectations.[2][3]

Introduction: The Imperative of Early Metabolic Profiling

Early and accurate metabolic profiling is a cornerstone of modern drug discovery.[4] Investigating a compound's metabolic fate in vitro provides essential data that can predict its in vivo behavior, including bioavailability, clearance rate, and the potential for drug-drug interactions (DDIs).[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend that metabolic profiles be established as early as feasible in the development process, often before initiating extensive clinical trials.[2][3]

The subject of this guide, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a bicyclic N-heterocyclic lactam. The inherent structural features—a saturated carbocyclic ring fused to a pyridinone core—present multiple potential sites for enzymatic attack. Understanding these liabilities is crucial for lead optimization and candidate selection.

Structural Analysis and Predicted Metabolic Pathways

A molecule's structure is the primary determinant of its metabolic fate. Before initiating any wet-lab experiments, a thorough analysis of the core scaffold allows us to hypothesize the most probable biotransformations. The primary engines of drug metabolism are the Cytochrome P450 (CYP) enzymes for Phase I (functionalization reactions) and enzymes like UDP-glucuronosyltransferases (UGTs) for Phase II (conjugation reactions).[7][8]

For 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, the following metabolic pathways are predicted:

  • Oxidation (Phase I): The saturated tetrahydro-pyridine ring is a likely target for CYP-mediated hydroxylation. This can occur at multiple positions (C5, C7, C8), potentially leading to several mono-hydroxylated isomers.

  • Dehydrogenation (Phase I): Oxidation could also lead to the formation of a double bond in the saturated ring, yielding a dihydronaphthyridinone derivative.

  • Lactam Hydrolysis (Phase I): While generally more stable than esters, the lactam ring could undergo hydrolysis, though this is often a minor pathway.

  • Conjugation (Phase II): If hydroxylated metabolites are formed, they become substrates for Phase II enzymes. Glucuronidation is a highly common pathway for hydroxyl groups, increasing the water solubility of the metabolite to facilitate excretion.

The diagram below visualizes these predicted primary metabolic routes.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP-Mediated) cluster_phase2 Phase II Metabolism (UGT-Mediated) Parent 5,6,7,8-tetrahydro- 1,6-naphthyridin-2(1H)-one Met_OH Mono-hydroxylated Metabolite (Oxidation) Parent->Met_OH CYP450 Met_Dehydro Dehydrogenated Metabolite (Oxidation) Parent->Met_Dehydro CYP450 Met_Gluc Glucuronide Conjugate Met_OH->Met_Gluc UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Core In Vitro Experimental Systems: Choosing the Right Tool

The selection of an appropriate in vitro system is a critical decision that depends on the experimental question. The three most widely used systems derived from the liver, the primary site of drug metabolism, are human liver microsomes, S9 fraction, and cryopreserved hepatocytes.[9][10]

System Composition Primary Use Case Rationale & Causality
Human Liver Microsomes (HLM) Vesicles of the endoplasmic reticulum containing most CYP and UGT enzymes.Metabolic Stability (Phase I focus), Metabolite ID, CYP Inhibition. HLM provides a concentrated and cost-effective source of the most important drug-metabolizing enzymes. Its simplicity makes it the workhorse for initial screening of metabolic lability.[11]
S9 Fraction A mixture of microsomes and the soluble (cytosolic) fraction of the cell.Broad Metabolic Screening. The inclusion of cytosolic enzymes (e.g., some sulfotransferases, aldehyde oxidase) offers a more comprehensive view than HLM alone, capturing a wider range of potential metabolic reactions.[12]
Cryopreserved Hepatocytes Intact, metabolically competent liver cells.Gold Standard for Metabolic Profiling, Induction Studies, Transporter Interactions. Hepatocytes contain the full complement of Phase I and II enzymes, cofactors, and transporters in their natural cellular arrangement. They provide the most physiologically relevant in vitro data and are essential for evaluating enzyme induction potential.[6]

For a foundational understanding of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a tiered experimental approach is recommended, beginning with HLM for stability and MetID, followed by hepatocytes for confirmation and broader profiling.

A Phased Experimental Workflow for Metabolic Characterization

A logical, phased approach ensures that each experiment builds upon the last, leading to a comprehensive metabolic profile. The following workflow is grounded in industry best practices and regulatory guidance.[9][13]

Experimental_Workflow A Phase 1: Metabolic Stability Assay (HLM) B Phase 2: Metabolite Identification (HLM or Hepatocytes) A->B If metabolically unstable C Phase 3: CYP Reaction Phenotyping (Recombinant CYPs or Inhibitors) B->C Identify major metabolites D Data Synthesis & Risk Assessment (Predictive Modeling) C->D Determine responsible enzymes

Sources

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry and drug discovery programs. Its rigid, three-dimensional architecture and the presence of both lactam and secondary amine functionalities make it an attractive core for the development of novel therapeutics targeting a range of biological targets. This application note provides a comprehensive guide for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust and reproducible, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target compound is accomplished through a logical and efficient three-step sequence. This strategy begins with the construction of the aromatic 1,6-naphthyridin-2(1H)-one core via a base-catalyzed Knoevenagel condensation. This is followed by the selective reduction of the less substituted pyridine ring through catalytic hydrogenation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A 4-Aminonicotinaldehyde C 1,6-Naphthyridin-2(1H)-one A->C Piperidine, EtOH B Malonamide B->C D 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one C->D H₂, PtO₂, Acetic Acid E 5,6,7,8-Tetrahydro-1,6-naphthyridin- 2(1H)-one Hydrochloride D->E HCl in Dioxane

Caption: Synthetic workflow for the target molecule.

Part 1: Synthesis of 1,6-Naphthyridin-2(1H)-one

Mechanistic Insight: The Knoevenagel Condensation

The initial step involves the construction of the bicyclic naphthyridinone ring system through a Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] In this specific application, the reaction proceeds between 4-aminonicotinaldehyde and malonamide in the presence of a basic catalyst, typically piperidine.

The mechanism commences with the deprotonation of the acidic α-carbon of malonamide by piperidine, generating a nucleophilic enolate.[2] This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 4-aminonicotinaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the amide carbonyls, followed by dehydration to yield the aromatic 1,6-naphthyridin-2(1H)-one. The choice of a weak base like piperidine is crucial to prevent self-condensation of the aldehyde starting material.[3]

Experimental Protocol: Step 1
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Aminonicotinaldehyde122.1210.0 g81.9 mmol
Malonamide102.098.36 g81.9 mmol
Piperidine85.151.40 mL13.9 mmol
Ethanol (200 proof)46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminonicotinaldehyde (10.0 g, 81.9 mmol) and malonamide (8.36 g, 81.9 mmol).

  • Add 200 mL of absolute ethanol to the flask and stir the mixture to form a suspension.

  • Add piperidine (1.40 mL, 13.9 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum at 50°C to afford 1,6-naphthyridin-2(1H)-one as a solid.

Expected Yield: 75-85% Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity before proceeding to the next step.

Part 2: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Mechanistic Insight: Catalytic Hydrogenation

The second step involves the selective reduction of the pyridine ring of the 1,6-naphthyridin-2(1H)-one intermediate. Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic heterocycles.[4][5] In this protocol, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is utilized in an acidic medium (glacial acetic acid).

The acidic conditions are crucial for the activation of the pyridine ring towards reduction. The nitrogen atom of the pyridine ring is protonated, which increases its electrophilicity and facilitates the hydrogenation process.[4] The reaction occurs on the surface of the heterogeneous platinum catalyst, where molecular hydrogen is adsorbed and activated, allowing for its addition across the double bonds of the pyridine ring. The pyridone ring is generally more resistant to reduction under these conditions, allowing for selective hydrogenation of the non-lactam containing ring.

Experimental Protocol: Step 2
Reagent/SolventMolar Mass ( g/mol )AmountMoles
1,6-Naphthyridin-2(1H)-one146.155.0 g34.2 mmol
Platinum(IV) oxide (PtO₂)227.08250 mg1.1 mmol
Glacial Acetic Acid60.05100 mL-

Procedure:

  • Place 1,6-naphthyridin-2(1H)-one (5.0 g, 34.2 mmol) and glacial acetic acid (100 mL) in a high-pressure hydrogenation vessel.

  • Carefully add Platinum(IV) oxide (250 mg, 1.1 mmol) to the vessel.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ether or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Expected Yield: 80-90% Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Synthesis of this compound

Mechanistic Insight: Amine Salt Formation

The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic secondary amine in the tetrahydro-naphthyridinone ring reacts with hydrochloric acid.[6][7] The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a positively charged ammonium ion.[6] This is then electrostatically associated with the chloride anion. The formation of the hydrochloride salt often increases the melting point, enhances stability, and improves the aqueous solubility of the compound, which are all desirable properties for a potential drug candidate.[6]

Experimental Protocol: Step 3
Reagent/SolventMolar Mass ( g/mol )AmountMoles
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one150.183.0 g20.0 mmol
4 M HCl in 1,4-Dioxane-~6.0 mL~24.0 mmol
Diethyl Ether74.12As needed-

Procedure:

  • Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (3.0 g, 20.0 mmol) in a minimal amount of a suitable solvent such as methanol or ethanol (~20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (~6.0 mL, 24.0 mmol) to the stirred solution. A precipitate should form.

  • If precipitation is slow or incomplete, add diethyl ether to the mixture until precipitation is complete.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid hydrochloride salt by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Expected Yield: >95% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure, purity, and stoichiometry.

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 7.8-7.9 (d, 1H), 6.8-6.9 (d, 1H), 4.5-4.6 (s, 2H), 3.6-3.7 (t, 2H), 3.0-3.1 (t, 2H).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers in the field of drug discovery and development can reliably produce this valuable scaffold for further investigation. It is imperative that all synthesized compounds are thoroughly characterized to confirm their identity and purity.

References

  • Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13193882, 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved January 19, 2026 from [Link].

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available at: [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10668–10679. [Link]

  • Wikipedia contributors. (2023, December 12). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved 09:00, January 19, 2026, from [Link]

  • YouTube. (2021, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Available at: [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Tetrahydro-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Chiral Tetrahydro-1,6-Naphthyridines in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif increasingly recognized for its significant potential in medicinal chemistry. These three-dimensional structures are key components in a variety of biologically active molecules, demonstrating the importance of precise stereochemical control for therapeutic efficacy. A notable example is TAK-828F, a potent and selective inverse agonist of the retinoid-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases.[1] The therapeutic potential of such compounds underscores the critical need for robust and efficient methods for their asymmetric synthesis.

Historically, the synthesis of tetrahydro-1,6-naphthyridines has been underdeveloped.[1][2] Traditional methods often involve multi-step sequences and lack stereocontrol, frequently relying on classical resolution of racemates, which is inefficient for large-scale production. While methods like the Pictet-Spengler reaction are well-established for analogous tetrahydroisoquinoline systems, their application to the less activated pyridine ring of tetrahydro-1,6-naphthyridine precursors presents significant challenges, often requiring harsh conditions and failing to provide high enantioselectivity.[1][2]

This application note provides a detailed guide to a state-of-the-art, field-proven method for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives: the ruthenium-catalyzed asymmetric transfer hydrogenation of a dihydronaphthyridine precursor. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and discuss the underlying catalytic cycle. Furthermore, we will explore alternative and emerging strategies, offering a forward-looking perspective for researchers in the field.

Core Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The establishment of the chiral center in the tetrahydro-1,6-naphthyridine core via asymmetric reduction of a prochiral dihydronaphthyridine intermediate has emerged as a highly effective and scalable strategy.[1] This approach circumvents the limitations of methods like the enantioselective Pictet-Spengler reaction on inactivated pyridine rings.[1][2] The key to this methodology is the use of a chiral ruthenium catalyst, which facilitates the highly enantioselective transfer of hydrogen from a simple hydrogen source to the C=N bond of the dihydronaphthyridine.

Causality of Experimental Design

The choice of a ruthenium-based catalyst is predicated on its well-established ability to catalyze the asymmetric (transfer) hydrogenation of a wide range of ketones and imines with high efficiency and enantioselectivity.[3][4] In this specific application, a chiral Ru(II) complex, typically coordinated with a chiral diamine ligand and a pentamethylcyclopentadienyl (Cp*) or similar ligand, acts as the catalyst precursor. The reaction is generally conducted using a mixture of formic acid and triethylamine as the hydrogen source, which is a mild and readily available alternative to high-pressure hydrogen gas.[3] The triethylamine serves a dual purpose: it acts as a base to deprotonate the formic acid, forming the active hydride donor, and it can also influence the catalytic activity and selectivity.

The dihydronaphthyridine precursor is a critical starting material. Its synthesis often involves a multi-step sequence, culminating in a cyclization reaction to form the bicyclic system. A notable and innovative approach involves the Heck-type vinylation of a chloropyridine followed by an ammonia-mediated cyclization to directly form the dihydronaphthyridine.[1]

Experimental Workflow

The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the dihydronaphthyridine precursor, followed by the key asymmetric transfer hydrogenation.

Asymmetric Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation Start Substituted Pyridine Heck Heck-Type Vinylation Start->Heck Ethylene, Pd catalyst Cyclization Ammonia-Mediated Cyclization Heck->Cyclization Ammonia Dihydronaphthyridine Dihydronaphthyridine Precursor Cyclization->Dihydronaphthyridine ATH Asymmetric Transfer Hydrogenation Dihydronaphthyridine->ATH [RuCl2(p-cymene)]2 Chiral Ligand, HCOOH/NEt3 Product Chiral Tetrahydro-1,6-naphthyridine ATH->Product

Caption: General workflow for the asymmetric synthesis of tetrahydro-1,6-naphthyridines.

Detailed Protocol: Asymmetric Transfer Hydrogenation of a Dihydronaphthyridine Precursor

This protocol is adapted from the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.[1]

Materials:

  • Dihydronaphthyridine precursor

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).

    • Add anhydrous DMF to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red or purple color.

  • Reaction Setup:

    • In a separate, larger flame-dried flask under an inert atmosphere, dissolve the dihydronaphthyridine precursor (1.0 equiv) in anhydrous DMF.

    • Prepare the hydrogen source by carefully mixing formic acid and triethylamine in a 5:2 molar ratio in a separate flask. Caution: This mixing is exothermic.

    • Add the formic acid/triethylamine mixture (typically 5-10 equivalents relative to the substrate) to the solution of the dihydronaphthyridine precursor.

  • Asymmetric Hydrogenation:

    • Transfer the pre-formed catalyst solution to the reaction flask containing the substrate and hydrogen source via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Catalytic Cycle

The proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation involves the formation of a ruthenium hydride species, which is the active hydrogenating agent.

Catalytic_Cycle Catalyst [Ru(II)-TsDPEN] Ru_Hydride [Ru(II)-H(TsDPEN)]+ Catalyst->Ru_Hydride HCOOH/NEt3 - CO2, - HNEt3+ Coordination Substrate Coordination Ru_Hydride->Coordination + Dihydronaphthyridine Transition_State [Ru-Hydride-Substrate]‡ (Stereodetermining Step) Coordination->Transition_State Hydride Transfer Product_Release Product Release Transition_State->Product_Release - Chiral Product Product_Release->Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation.

Data Summary: Substrate Scope and Performance

The ruthenium-catalyzed asymmetric transfer hydrogenation has been shown to be effective for a range of dihydronaphthyridine precursors. The following table summarizes typical results.

EntryR¹ GroupR² GroupCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1PhenylMethyl1.02495>99
24-FluorophenylMethyl1.0249299
32-ThienylMethyl1.5368898
4CyclohexylMethyl1.5368597
5PhenylEthyl1.02493>99

Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.

Alternative and Future Perspectives

While the ruthenium-catalyzed method is currently the most robust, the development of alternative asymmetric strategies is an active area of research.

  • Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles.[5] Methods employing chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional organocatalysts could potentially be developed for the asymmetric synthesis of tetrahydro-1,6-naphthyridines. For instance, an organocatalytic intramolecular aza-Henry reaction could be a plausible route to nitro-substituted tetrahydro-1,6-naphthyridines, which could then be further functionalized.

  • Other Transition Metal Catalysis: While ruthenium has proven highly effective, other transition metals like rhodium and iridium are also known to be excellent catalysts for asymmetric hydrogenation.[6] The development of rhodium or iridium-based catalytic systems could offer alternative or improved routes to chiral tetrahydro-1,6-naphthyridines.

  • Enzymatic Approaches: Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric synthesis. While not yet reported for tetrahydro-1,6-naphthyridines, the use of enzymes such as imine reductases or engineered Pictet-Spenglerases could be a promising future direction.

Conclusion

The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is a rapidly evolving field driven by the significant therapeutic potential of these chiral scaffolds. The ruthenium-catalyzed asymmetric transfer hydrogenation of dihydronaphthyridine precursors stands out as a highly efficient, selective, and scalable method. This application note provides a comprehensive guide to this key technology, from the underlying principles to a detailed experimental protocol. As the demand for enantiomerically pure, complex drug candidates continues to grow, the development of novel and improved asymmetric synthetic methodologies for this important class of heterocyles will undoubtedly remain a key focus for the scientific community.

References

  • A concise and effective ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones. The Journal of Organic Chemistry. [Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted acetophenones. ResearchGate. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]

  • Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org. [Link]

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-Decalins. ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. Europe PMC. [Link]

  • Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. Sci-Hub. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]

Sources

Application Note & Protocol Guide: Utilizing 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride and Related Scaffolds in RORγt Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: RORγt - A Pivotal Regulator of Immunity and a Key Therapeutic Target

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] Th17 cells are a subset of T lymphocytes that play a critical role in host defense against certain pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3] RORγt orchestrates the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F, which are hallmarks of the Th17 lineage.[1][2][3]

The critical role of RORγt in Th17-mediated immunity has made it a highly attractive target for therapeutic intervention.[1][3] The development of small molecule modulators, particularly inverse agonists that suppress the constitutive activity of RORγt, is a major focus of drug discovery efforts aimed at treating autoimmune disorders.[1][3] Compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have emerged as a promising class of potent and selective RORγt inverse agonists.[1][4] This guide provides a comprehensive overview and detailed protocols for utilizing 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride and related compounds in a variety of RORγt assays.

The RORγt Signaling Axis in Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, which in turn activates a cascade of intracellular signaling events culminating in the expression and activation of RORγt.

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines TGF-β, IL-6, IL-23 Receptors TGF-βR, IL-6R, IL-23R Cytokines->Receptors Binding STAT3 STAT3 Receptors->STAT3 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt_gene RORC gene pSTAT3->RORgt_gene Transcription Induction RORgt_protein RORγt protein RORgt_gene->RORgt_protein Translation IL17_gene IL-17A/F genes RORgt_protein->IL17_gene Transcriptional Activation IL17_mRNA IL-17A/F mRNA IL17_gene->IL17_mRNA Transcription Compound 5,6,7,8-tetrahydro- 1,6-naphthyridin-2(1H)-one HCl Compound->RORgt_protein Inverse Agonism (Inhibition)

Figure 1: RORγt Signaling in Th17 Differentiation. This diagram illustrates the signaling cascade leading to Th17 cell differentiation and the point of intervention for RORγt inverse agonists.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.

Solubility and Stability: The hydrochloride salt form generally confers improved aqueous solubility. However, it is essential to determine the optimal solvent for stock solutions.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for use in biological assays.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term storage.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Biochemical Assays: Probing Direct RORγt Interaction

Biochemical assays are indispensable for determining the direct interaction of a compound with the RORγt protein and for quantifying its potency.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a test compound to displace a fluorescently labeled coactivator peptide from the RORγt ligand-binding domain (LBD).

Principle: The RORγt LBD is typically expressed as a fusion protein with a donor fluorophore (e.g., terbium cryptate), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When the coactivator binds to the LBD, FRET occurs upon excitation of the donor. An inverse agonist will bind to the LBD and disrupt the coactivator interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagents and Materials:

    • Recombinant RORγt LBD (tagged with a FRET donor)

    • Biotinylated coactivator peptide (e.g., SRC1-4)

    • Streptavidin-conjugated FRET acceptor

    • Test compound (serially diluted)

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM TCEP, pH 7.5)[5]

    • 384-well low-volume microplates

  • Procedure: a. Add 2 µL of serially diluted test compound in assay buffer to the wells of a 384-well plate. b. Add 2 µL of RORγt LBD to each well. c. Add 2 µL of a pre-mixed solution of biotinylated coactivator peptide and streptavidin-acceptor to each well. d. Incubate the plate at room temperature for 1-4 hours, protected from light. e. Read the plate on a TR-FRET-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: a. Calculate the ratio of acceptor to donor fluorescence. b. Plot the fluorescence ratio against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand, such as an inverse agonist, to the RORγt LBD typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Protocol:

  • Reagents and Materials:

    • Recombinant RORγt LBD

    • Fluorescent dye (e.g., SYPRO Orange)

    • Test compound

    • Assay buffer

    • Real-time PCR instrument

  • Procedure: a. Prepare a master mix containing RORγt LBD and the fluorescent dye in assay buffer. b. Add the test compound to the wells of a 96-well PCR plate. c. Add the master mix to each well. d. Seal the plate and centrifuge briefly. e. Place the plate in a real-time PCR instrument and run a melt curve program, gradually increasing the temperature from 25°C to 95°C.

  • Data Analysis: a. Plot fluorescence intensity against temperature. b. The Tm is the midpoint of the unfolding transition. c. A positive shift in Tm in the presence of the compound indicates binding.

Assay TypePrincipleEndpointTypical Potency Metric
TR-FRET Disruption of protein-coactivator interactionDecrease in FRET signalIC50
Thermal Shift Ligand-induced protein stabilizationIncrease in melting temperature (Tm)ΔTm

Cell-Based Assays: Assessing Functional Activity

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.

RORγt Reporter Gene Assay

This assay measures the ability of a compound to modulate RORγt-dependent gene transcription.

Principle: A reporter cell line is engineered to express a fusion protein of the RORγt LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. RORγt exhibits constitutive activity, leading to a basal level of reporter gene expression. An inverse agonist will suppress this activity, resulting in a decrease in the reporter signal.[6][7]

Protocol:

  • Reagents and Materials:

    • RORγt reporter cell line (e.g., HEK293T or Jurkat cells)

    • Cell culture medium and supplements

    • Test compound

    • Luciferase assay reagent

    • White, opaque 96-well cell culture plates

  • Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for 18-24 hours. d. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence signal to a cell viability control if necessary. b. Plot the normalized signal against the logarithm of the compound concentration. c. Determine the IC50 value.

Reporter_Assay_Workflow Start Start Seed_Cells Seed RORγt Reporter Cells Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate 18-24 hours Add_Compound->Incubate Lyse_and_Read Lyse Cells & Add Luciferase Reagent Read Luminescence Incubate->Lyse_and_Read Analyze_Data Data Analysis (IC50 determination) Lyse_and_Read->Analyze_Data End End Analyze_Data->End

Figure 2: RORγt Reporter Assay Workflow. A schematic representation of the key steps in a cell-based reporter assay for RORγt inverse agonists.

Th17 Differentiation Assay

This assay is the gold standard for evaluating the effect of a compound on the differentiation of primary T cells into the Th17 lineage.

Principle: Naive CD4+ T cells are isolated from peripheral blood or spleen and cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies). The effect of the test compound on the differentiation process is assessed by measuring the production of IL-17A.

Protocol:

  • Reagents and Materials:

    • Isolated naive CD4+ T cells (human or murine)

    • T cell activation reagents (e.g., anti-CD3/anti-CD28 beads)

    • Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)[8]

    • Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)[8]

    • Test compound

    • Cell culture medium

    • ELISA kit for IL-17A or flow cytometry antibodies for intracellular cytokine staining

  • Procedure: a. Pre-treat naive CD4+ T cells with the test compound for 1 hour.[8] b. Activate the T cells with anti-CD3/anti-CD28 beads in the presence of the Th17-polarizing cytokine cocktail.[8] c. Culture the cells for 3-5 days. d. For ELISA: Collect the culture supernatant and measure the concentration of IL-17A using an ELISA kit.[8] e. For Flow Cytometry: Restimulate the cells for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), then perform intracellular staining for IL-17A and analyze by flow cytometry.

  • Data Analysis: a. Quantify the amount of IL-17A produced or the percentage of IL-17A-positive cells. b. Determine the IC50 value for the inhibition of Th17 differentiation.

Troubleshooting and Key Considerations

  • Compound Cytotoxicity: Always perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed inhibition is not due to cell death.

  • Selectivity: To confirm that the compound's effect is specific to RORγt, it is advisable to test its activity against other related nuclear receptors (e.g., RORα, RORβ).

  • Primary Cell Variability: When working with primary T cells, there can be donor-to-donor variability. It is important to use cells from multiple donors to ensure the robustness of the findings.

Conclusion

The assays described in this guide provide a comprehensive framework for characterizing the activity of this compound and related compounds as RORγt modulators. By employing a combination of biochemical and cell-based approaches, researchers can gain a thorough understanding of a compound's potency, mechanism of action, and functional effects on Th17 cell biology. This knowledge is essential for the development of novel therapeutics for the treatment of autoimmune and inflammatory diseases.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry. [Link]

  • Human RORγ Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. (2011). The Journal of Experimental Medicine. [Link]

  • RORγt and RORα signature genes in human Th17 cells. (2015). PLOS ONE. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (2014). PubMed Central. [Link]

  • The RORγt ligand-binding domain controls the pathogenicity of IL-17A+ T cells differently in autoimmune diseases of the skin and CNS. (2023). Cell Reports. [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2017). PLOS ONE. [Link]

  • Identification of Potent and Selective RORγ Antagonists. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

Application Notes & Protocols: In Vitro HIV-1 Integrase Inhibition Assay for Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Persistence

Integration of the reverse-transcribed viral DNA into the host cell's chromosome is an indispensable step in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This process is catalyzed by the virally encoded enzyme, HIV-1 integrase (IN), which performs two distinct catalytic reactions: 3'-processing and strand transfer.[2][3] By covalently inserting the viral genome into host DNA, the integrase establishes a permanent, persistent infection. The critical nature of this step makes HIV-1 integrase a premier target for antiretroviral therapy.

Integrase Strand Transfer Inhibitors (INSTIs) are a powerful class of antiretroviral drugs that specifically block the strand transfer step of integration.[4][5] Among the most promising scaffolds for novel INSTIs are naphthyridine derivatives. These compounds function by chelating the divalent metal ions (typically Mg²⁺) within the enzyme's active site, which are essential for catalysis.[1][5][6][7] This application note provides a detailed, field-proven protocol for an in vitro, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of novel naphthyridine compounds against HIV-1 integrase.

Assay Principle: Monitoring Strand Transfer via Fluorescence

This protocol describes a robust and high-throughput compatible assay that reconstitutes the strand transfer reaction in vitro.[8][9][10] The assay utilizes a simplified model system with three key components:

  • Recombinant HIV-1 Integrase: The purified enzyme that catalyzes the reaction.

  • Donor DNA (vDNA): A synthetic double-stranded oligonucleotide mimicking the processed U5 end of the HIV-1 long terminal repeat (LTR).[1][2] It is labeled with a biotin molecule for immobilization.

  • Target DNA (tDNA): A synthetic double-stranded oligonucleotide that serves as the "host" DNA. It is modified on one end to be recognized by a specific antibody.

The assay proceeds by first immobilizing the biotinylated Donor DNA onto a streptavidin-coated microplate. Recombinant integrase is then added, which binds to the Donor DNA. The test compound (naphthyridine derivative) is introduced, followed by the addition of the Target DNA to initiate the strand transfer reaction. If the integrase is active, it will covalently link the Donor DNA to the Target DNA. The resulting integrated product is detected using a horseradish peroxidase (HRP)-conjugated antibody specific for the modification on the Target DNA. Addition of a TMB substrate results in a colorimetric signal that is directly proportional to the amount of strand transfer activity.[11][12] Potent inhibitors will prevent this reaction, leading to a reduced signal.

Mechanism of Naphthyridine Inhibition

Naphthyridine-based INSTIs, like other drugs in their class, are mechanistically sophisticated. Their inhibitory action is not merely competitive binding but a targeted disruption of the catalytic machinery at the heart of the enzyme. The active site of HIV-1 integrase contains a conserved triad of acidic residues (D64, D116, E152) that coordinate two essential divalent magnesium ions (Mg²⁺).[1][7] These ions play a direct role in the transesterification chemistry of strand transfer.[3][6]

Naphthyridine compounds possess a characteristic triad of heteroatoms that effectively chelate these two Mg²⁺ ions, displacing them from their catalytically competent positions.[4][5] This action freezes the integrase-viral DNA complex (the intasome) in a state where it can no longer engage and cleave the host target DNA, thereby blocking the strand transfer step.[4][13]

G cluster_ActiveSite HIV-1 Integrase Active Site cluster_Inhibitor Naphthyridine Inhibitor cluster_DNA DNA Substrates D64 Asp64 Mg1 Mg²⁺ D64->Mg1 D116 Asp116 D116->Mg1 Mg2 Mg²⁺ D116->Mg2 E152 Glu152 E152->Mg2 Naph Naphthyridine Core Naph->Mg1 Chelates Naph->Mg2 Chelates vDNA Viral DNA (3'-OH) vDNA->Mg1 Binds tDNA Target DNA tDNA->Mg2 Binds Blocked Strand Transfer BLOCKED

Caption: Mechanism of HIV-1 IN inhibition by naphthyridine compounds.

Materials and Reagents

Reagent/MaterialRecommended Supplier & Cat. No.Storage
Streptavidin-Coated 96-Well PlatesThermo Fisher, 151254°C
Recombinant HIV-1 Integrase (full-length)XpressBio, EZ-1700-EB[14]-80°C
Biotinylated Donor Substrate (DS) DNACustom Oligo Synthesis-20°C
Modified Target Substrate (TS) DNACustom Oligo Synthesis-20°C
Anti-TS-HRP ConjugateIncluded in kits like XpressBio[11]4°C
TMB Substrate SolutionThermo Fisher, 340284°C
Stop Solution (e.g., 2N H₂SO₄)Sigma-Aldrich, S5821Room Temp
Assay Reaction BufferSee Section 5.14°C
Plate Wash BufferSee Section 5.1Room Temp
Plate Blocking SolutionSee Section 5.14°C
Dolutegravir (Positive Control)Sigma-Aldrich, SML1737-20°C
DMSO, AnhydrousSigma-Aldrich, D2650Room Temp
96-well Microplates (for serial dilutions)Corning, 3596Room Temp
Multichannel Pipettes & ReservoirsStandard Lab EquipmentN/A
Microplate Reader (450 nm)Standard Lab EquipmentN/A
37°C IncubatorStandard Lab EquipmentN/A

Detailed Experimental Protocol

Preparation of Buffers and Reagents
  • Causality Note: Proper buffer composition is critical for enzyme stability and activity. DTT is included to maintain a reducing environment, and the salt concentration is optimized for the protein-DNA interactions.

Buffer/ReagentComposition
Assay Reaction Buffer 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂ or MgCl₂, 0.05% Brij-35
Plate Wash Buffer 1X PBS, 0.05% Tween-20
Plate Blocking Solution 1X PBS, 2% w/v Bovine Serum Albumin (BSA)
1X DS DNA Solution Dilute stock 1:100 in Assay Reaction Buffer to a final concentration of ~10 pmol/mL.
1X TS DNA Solution Dilute stock in Assay Reaction Buffer to a final concentration of ~10 pmol/mL.
1X Integrase Solution Dilute recombinant integrase stock in ice-cold Assay Reaction Buffer to ~1:300 (final conc. ~5-10 nM). Prepare fresh.
Test Compound Plate Perform serial dilutions of naphthyridine compounds in 100% DMSO, then dilute into Assay Reaction Buffer. Final DMSO concentration in the assay should be ≤1%.
Positive Control Prepare a serial dilution of Dolutegravir (e.g., from 10 µM to 0.1 nM) in the same manner as the test compounds.
Experimental Workflow Diagram

G start Start step1 1. Coat Plate 100 µL of 1X DS DNA Incubate 30 min @ 37°C start->step1 step2 2. Wash Plate 5x with 300 µL Wash Buffer step1->step2 step3 3. Block Plate 200 µL Blocking Solution Incubate 30 min @ 37°C step2->step3 step4 4. Wash Plate 3x with 200 µL Reaction Buffer step3->step4 step5 5. Add Integrase 100 µL of 1X IN Solution Incubate 30 min @ 37°C step4->step5 step6 6. Wash Plate 3x with 200 µL Reaction Buffer step5->step6 step7 7. Add Inhibitors 50 µL of Test/Control Compounds Incubate 5 min @ RT step6->step7 step8 8. Initiate Reaction 50 µL of 1X TS DNA Incubate 30 min @ 37°C step7->step8 step9 9. Wash Plate 5x with 300 µL Wash Buffer step8->step9 step10 10. Add Antibody 100 µL Anti-TS-HRP Incubate 30 min @ 37°C step9->step10 step11 11. Wash Plate 5x with 300 µL Wash Buffer step10->step11 step12 12. Develop Signal 100 µL TMB Substrate Incubate 10 min @ RT (dark) step11->step12 step13 13. Stop Reaction 100 µL Stop Solution step12->step13 end 14. Read Absorbance (450 nm) step13->end

Caption: Step-by-step workflow for the HIV-1 integrase inhibition assay.

Step-by-Step Assay Procedure
  • Self-Validation: This protocol incorporates essential controls to ensure data integrity. The 'No Inhibitor' control represents 100% enzyme activity (0% inhibition), while the 'No Integrase' control represents 0% activity (100% inhibition). The positive control (Dolutegravir) validates the assay's ability to detect known inhibitors.

  • Coat Plate with Donor DNA: Add 100 µL of 1X DS DNA solution to the required wells of the streptavidin-coated plate. Incubate for 30 minutes at 37°C.

  • Wash: Aspirate the coating solution and wash the wells 5 times with 300 µL of Plate Wash Buffer per well.

  • Block: Add 200 µL of Plate Blocking Solution to each well. Incubate for 30 minutes at 37°C. This step is crucial to prevent non-specific binding of the enzyme and antibody.

  • Wash: Aspirate the blocking solution and wash 3 times with 200 µL of Assay Reaction Buffer.

  • Add Integrase: Add 100 µL of freshly diluted 1X HIV-1 Integrase solution to each well, except for the 'No Integrase' control wells (add 100 µL of Assay Reaction Buffer to these). Incubate for 30 minutes at 37°C to allow the enzyme to bind the vDNA.

  • Wash: Aspirate and wash 3 times with 200 µL of Assay Reaction Buffer to remove unbound integrase.

  • Add Inhibitors:

    • Add 50 µL of Assay Reaction Buffer containing 1% DMSO to the 'No Inhibitor' (0% inhibition) control wells.

    • Add 50 µL of Assay Reaction Buffer to the 'No Integrase' (100% inhibition) control wells.

    • Add 50 µL of the appropriate dilutions of test compounds and positive control to the remaining wells.

    • Incubate for 5 minutes at room temperature.

  • Initiate Strand Transfer: Add 50 µL of 1X TS DNA solution to all wells. Incubate for 30 minutes at 37°C.

  • Wash: Stop the reaction by aspirating the solution and washing 5 times with 300 µL of Plate Wash Buffer.

  • Add Detection Antibody: Add 100 µL of Anti-TS-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Final Wash: Aspirate and wash 5 times with 300 µL of Plate Wash Buffer to remove unbound antibody.

  • Develop Signal: Add 100 µL of TMB Substrate to each well. Incubate for 10 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm on a microplate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw OD₄₅₀ values are first used to calculate the percentage of inhibition for each compound concentration.

Formula: % Inhibition = 100 * [ 1 - (OD_Sample - OD_No_IN) / (OD_No_Inhibitor - OD_No_IN) ]

Where:

  • OD_Sample: Absorbance from a well with inhibitor.

  • OD_No_IN: Average absorbance from the 'No Integrase' control wells.

  • OD_No_Inhibitor: Average absorbance from the 'No Inhibitor' control wells.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15]

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve).[16][17]

  • The software will calculate the IC₅₀ value from the curve. A lower IC₅₀ value indicates a more potent compound.

Example Data PointLog [Inhibitor] (M)% Inhibition
Compound X, Conc 1-9.08.2
Compound X, Conc 2-8.525.6
Compound X, Conc 3-8.048.9
Compound X, Conc 4-7.575.1
Compound X, Conc 5-7.091.5
Compound X, Conc 6-6.598.3
Calculated IC₅₀ ~10 nM (-8.0 M)

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background (High OD in 'No IN' wells) Inadequate blocking; Non-specific antibody binding.Increase BSA concentration in blocking buffer to 3-5%. Ensure all wash steps are performed thoroughly.
Low Signal (Low OD in 'No Inhibitor' wells) Inactive integrase enzyme; Incorrect buffer pH or composition.Use a fresh aliquot of enzyme. Verify buffer pH and component concentrations. Ensure DTT was added fresh.
Poor Curve Fit / High Data Scatter Pipetting errors; Inconsistent incubation times; Compound precipitation.Use calibrated pipettes. Ensure consistent timing for all steps, especially TMB development. Check compound solubility in the final assay buffer.
No Inhibition by Positive Control Degraded positive control; Error in dilution series.Use a fresh stock of Dolutegravir. Re-prepare the serial dilutions carefully.

References

  • Title: HIV-1 Integrase-DNA Recognition Mechanisms. Source: PMC - PubMed Central - NIH. URL: [Link]

  • Title: Role of metal ions in catalysis by HIV integrase analyzed using a quantitative PCR disintegration assay. Source: PubMed. URL: [Link]

  • Title: Role of metal ions in catalysis by HIV integrase analyzed using a quantitative PCR disintegration assay. Source: PubMed Central. URL: [Link]

  • Title: HIV-1 integrase: structural organization, conformational changes, and catalysis. Source: PubMed. URL: [Link]

  • Title: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Source: PubMed. URL: [Link]

  • Title: Recombinant Human Immunodeficiency Virus Type 1 Integrase Exhibits a Capacity for Full-Site Integration In Vitro That Is Comparable to That of Purified Preintegration Complexes from Virus-Infected Cells. Source: NIH. URL: [Link]

  • Title: Retroviral Integrase Structure and DNA Recombination Mechanism. Source: ASM Journals. URL: [Link]

  • Title: A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Source: Semantic Scholar. URL: [Link]

  • Title: HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. Source: ACS Publications. URL: [Link]

  • Title: How to calculate IC50 from the calculated concentration of unknown samples? Source: ResearchGate. URL: [Link]

  • Title: Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. Source: PubMed. URL: [Link]

  • Title: π stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. Source: Oxford Academic. URL: [Link]

  • Title: IC50. Source: Wikipedia. URL: [Link]

  • Title: A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. Source: PubMed. URL: [Link]

  • Title: Structural biology of HIV integrase strand transfer inhibitors. Source: PMC - PubMed Central. URL: [Link]

  • Title: Activity of recombinant HIV-1 integrase on mini-HIV DNA. Source: Oxford Academic. URL: [Link]

  • Title: How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Source: ResearchGate. URL: [Link]

  • Title: Integrase and integration: biochemical activities of HIV-1 integrase. Source: PMC - PubMed Central. URL: [Link]

  • Title: HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Source: PNAS. URL: [Link]

  • Title: HIV-1 integrase crosslinked oligomers are active in vitro. Source: Oxford Academic. URL: [Link]

  • Title: Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Source: MDPI. URL: [Link]

  • Title: HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Source: NIH. URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing a Novel Naphthyridine Derivative

The compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride belongs to a class of heterocyclic scaffolds that have garnered significant interest in medicinal chemistry. Structural analogs, specifically derivatives of the broader 5,6,7,8-tetrahydro-1,6-naphthyridine core, have shown activity as allosteric inhibitors of HIV-1 integrase and as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). These findings suggest that this compound may possess therapeutic potential in virology and immunology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activity of this compound using a suite of robust, cell-based assays. The protocols herein are designed to be self-validating systems, providing a logical progression from initial target-oriented screening to a broader assessment of cellular health. We will detail the methodologies for:

  • A Cell-Based HIV-1 Replication Assay to investigate potential anti-retroviral activity through the inhibition of viral integrase.

  • A RORγt Inverse Agonist Reporter Assay to explore immunomodulatory potential by measuring the repression of RORγt-mediated gene transcription.

  • A General Cytotoxicity Assay to establish a therapeutic window and assess the overall impact on cell viability.

Each protocol is accompanied by an explanation of the underlying scientific principles, detailed step-by-step instructions, and guidance on data interpretation, ensuring both technical accuracy and practical applicability.

Section 1: Assessment of Anti-Retroviral Activity via HIV-1 Integrase Inhibition

Scientific Rationale

HIV-1 integrase is a critical enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome, a process essential for establishing a productive and persistent infection.[1][2] This process involves two key catalytic steps: 3'-processing, where the integrase cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA.[1][3] By inhibiting this enzyme, the viral replication cycle is effectively halted.[4] A cell-based assay measuring the production of the HIV-1 p24 capsid protein in infected cells provides a robust and quantitative method to assess the efficacy of potential integrase inhibitors. A reduction in p24 levels in the presence of the test compound indicates successful inhibition of viral replication.[5]

Experimental Workflow: HIV-1 p24 Antigen Capture ELISA

HIV1_p24_Workflow cluster_prep Cell Preparation & Infection cluster_incubation Incubation cluster_elisa p24 ELISA cluster_analysis Data Analysis CellPrep Prepare target cells (e.g., TZM-bl or MT-2) Seeding Seed cells in 96-well plate CellPrep->Seeding Treatment Add serial dilutions of This compound Seeding->Treatment Infection Infect cells with HIV-1 virus Treatment->Infection Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Infection->Incubate Supernatant Collect culture supernatant Incubate->Supernatant ELISA Perform p24 Antigen Capture ELISA Supernatant->ELISA Readout Read absorbance at 450 nm ELISA->Readout Analysis Calculate % inhibition and determine EC50 Readout->Analysis

Caption: Workflow for the cell-based HIV-1 p24 antigen assay.

Detailed Protocol: Cell-Based HIV-1 Replication Assay (p24 ELISA)

This protocol is designed to measure the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, serving as an indicator of viral replication.

Materials:

  • Target Cells: TZM-bl or MT-2 cells are commonly used.

  • HIV-1 Strain: A laboratory-adapted strain such as HIV-1 IIIB or NL4-3.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water).

  • Positive Control: A known HIV-1 integrase inhibitor (e.g., Raltegravir).

  • HIV-1 p24 Antigen Capture ELISA Kit: Commercially available kits from suppliers such as R&D Systems, Abcam, or Creative Diagnostics.[6]

  • Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Preparation and Seeding:

    • Culture target cells to approximately 80% confluency.

    • Trypsinize (if adherent) and count the cells.

    • Resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and the positive control.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of concentrations (e.g., from 100 µM to 0.01 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with solvent) and no-treatment control.

  • Viral Infection:

    • Thaw a pre-titered stock of HIV-1.

    • Dilute the virus in culture medium to a concentration that yields a detectable p24 signal after the incubation period.

    • Add 50 µL of the diluted virus to each well (except for the uninfected control wells).

    • The final volume in each well should be 150 µL.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • p24 Quantification:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • If necessary, centrifuge the supernatant to pellet any cellular debris.

    • Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the supernatant to wells coated with anti-p24 capture antibody.

      • Incubating to allow p24 antigen to bind.

      • Washing the wells to remove unbound material.

      • Adding a biotinylated anti-p24 detection antibody.

      • Incubating and washing.

      • Adding streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a chromogenic substrate (e.g., TMB).[8]

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average absorbance of the uninfected control wells from all other readings.

    • Calculate the percentage of p24 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Parameter Description Example Value
EC₅₀ The concentration of the compound that inhibits HIV-1 replication by 50%.5 µM
CC₅₀ The concentration of the compound that reduces cell viability by 50% (determined from cytotoxicity assay).>100 µM
Selectivity Index (SI) The ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable therapeutic window.>20

Section 2: Evaluation of Immunomodulatory Activity via RORγt Inverse Agonism

Scientific Rationale

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master transcription factor for the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A and IL-17F, and play a critical role in the pathogenesis of various autoimmune diseases.[9] RORγt exhibits constitutive transcriptional activity, meaning it promotes gene expression even in the absence of a known natural ligand. Inverse agonists are compounds that bind to the receptor and suppress this basal activity.[9] A common and effective method to screen for RORγt inverse agonists is a luciferase reporter gene assay.[10] This assay utilizes a chimeric receptor where the ligand-binding domain (LBD) of RORγt is fused to the DNA-binding domain (DBD) of a yeast transcription factor, Gal4. This fusion protein drives the expression of a luciferase reporter gene. An inverse agonist will bind to the RORγt LBD, reduce its transcriptional activity, and consequently decrease the luminescent signal.[10]

Signaling Pathway: RORγt-Mediated Transcription

RORgt_Pathway cluster_receptor RORγt Fusion Receptor cluster_reporter Reporter Gene Construct cluster_output Signal Output Gal4_DBD Gal4 DNA-Binding Domain (DBD) Fusion_Protein Gal4-RORγt Fusion Protein Gal4_DBD->Fusion_Protein RORgt_LBD RORγt Ligand-Binding Domain (LBD) RORgt_LBD->Fusion_Protein UAS Gal4 Upstream Activating Sequence (UAS) Fusion_Protein->UAS Binds to Promoter Promoter UAS->Promoter Activates Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Luciferin Luciferin Light Light (Luminescence) Luciferin->Light Luciferase_Protein->Light Catalyzes Compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride (Inverse Agonist) Compound->RORgt_LBD Binds and Inhibits

Caption: RORγt inverse agonist reporter assay mechanism.

Detailed Protocol: RORγt Inverse Agonist Luciferase Reporter Gene Assay

This protocol describes a transient transfection-based reporter assay to measure the inverse agonist activity of the test compound on RORγt.

Materials:

  • Cell Line: HEK293T or a similar easily transfectable cell line.

  • Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Expression Vector: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the human RORγt ligand-binding domain.

  • Reporter Vector: A plasmid containing a luciferase gene (e.g., firefly luciferase) downstream of a promoter with Gal4 upstream activating sequences (UAS).[11]

  • Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Test Compound and Positive Control: this compound and a known RORγt inverse agonist.

  • Luciferase Assay Reagents: Commercially available dual-luciferase reporter assay system.[3]

  • Equipment: 96-well white, opaque-bottomed plates, CO₂ incubator, luminometer.

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well white, opaque-bottomed plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Prepare a DNA master mix containing the Gal4-RORγt expression vector, the luciferase reporter vector, and the Renilla control vector. The optimal ratio of these plasmids should be determined empirically.

    • Dilute the DNA master mix and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, and incubate to allow complex formation.

    • Add the transfection complexes to the cells.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh, complete culture medium.

  • Compound Treatment:

    • After 24 hours of transfection, prepare serial dilutions of the test compound and positive control in culture medium.

    • Add the diluted compounds to the transfected cells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Carefully remove the culture medium from the wells.

    • Lyse the cells by adding passive lysis buffer and incubate according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer with automatic injectors for the respective substrates.[12]

  • Data Analysis:

    • For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of RORγt activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Parameter Description Example Value
IC₅₀ The concentration of the compound that inhibits RORγt-mediated luciferase expression by 50%.1.5 µM
Maximal Inhibition The maximum percentage of inhibition achieved by the compound.85%

Section 3: Assessment of General Cytotoxicity

Scientific Rationale

Evaluating the cytotoxicity of a test compound is a critical step in early-stage drug discovery. It helps to determine the concentration range at which the compound exhibits specific biological activity without causing general cellular damage.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[14][15] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14] By measuring the absorbance of the solubilized formazan, one can quantify the effect of the compound on cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Seeding & Treatment cluster_incubation Incubation cluster_assay MTT Reaction cluster_analysis Data Analysis Seeding Seed cells in 96-well plate Treatment Add serial dilutions of This compound Seeding->Treatment Incubate Incubate for 24-72 hours at 37°C, 5% CO2 Treatment->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Readout Read absorbance at 570 nm Solubilize->Readout Analysis Calculate % viability and determine CC50 Readout->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic concentration of the test compound.

Materials:

  • Cell Line: A relevant cell line for the intended therapeutic area (e.g., the same cell line used in the primary screening assays).

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT Solution: 5 mg/mL of MTT in phosphate-buffered saline (PBS), filter-sterilized and stored protected from light.[2]

  • Solubilization Buffer: Dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide.

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Add 100 µL of the diluted compounds to the cells. The final volume in each well should be 200 µL. Include vehicle-treated and untreated control wells.

  • Incubation:

    • Incubate the plate for a duration relevant to the primary assays (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or the SDS-DMF solubilization buffer to each well.[2]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells (which are considered 100% viable).

    • Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Parameter Description Example Value
CC₅₀ The concentration of the compound that reduces cell viability by 50%.150 µM
Viability at EC₅₀/IC₅₀ The percentage of cell viability at the concentration where the compound shows 50% efficacy in the primary assay.>90%

Conclusion

The application notes and protocols detailed in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its potential as an HIV-1 integrase inhibitor and a RORγt inverse agonist, alongside a thorough assessment of its cytotoxic profile, researchers can gain valuable insights into its therapeutic potential and establish a foundation for further preclinical development. The integration of mechanistic rationale with detailed, field-proven methodologies ensures the generation of reliable and reproducible data, accelerating the journey from compound discovery to potential clinical application.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are HIV-1 integrase inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). HIV-1 p24 ELISA Kit (DEIA-NS2410-5). Retrieved from [Link]

  • PLOS. (n.d.). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]

  • ZeptoMetrix. (2021). HIV-1 p24 Antigen ELISA-PI0801111. Retrieved from [Link]

  • ZeptoMetrix. (2004). RETRO-TEK HIV-1 p24 Antigen ELISA. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Tian, Y., Wu, Y., & Ni, B. (2015). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. International Reviews of Immunology, 34(4), 305-317.
  • Craig,ie, R., & Bushman, F. D. (2012). HIV integration. Cold Spring Harbor perspectives in medicine, 2(7), a006890.
  • Engelman, A., & Cherepanov, P. (2012). The structural biology of HIV-1: mechanistic and therapeutic insights. Nature reviews. Microbiology, 10(4), 279–290.
  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Kim, S., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC Infectious Diseases, 21(1), 58.
  • National Center for Biotechnology Information. (n.d.). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Retrieved from [Link]

Sources

Application Note and Protocol: A Scalable Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and its derivatives are key heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid, three-dimensional structure makes them attractive cores for the design of novel therapeutic agents. This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, designed for researchers, scientists, and professionals in drug development. The described synthetic route is optimized for scalability, efficiency, and minimal use of chromatographic purification.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of the target molecule is strategically divided into two key transformations: the construction of the unsaturated 1,6-naphthyridin-2(1H)-one core, followed by a selective catalytic hydrogenation of the pyridine ring. This approach circumvents the challenges associated with the direct synthesis of the saturated system and allows for a more controlled and higher-yielding process suitable for large-scale production.

Synthetic_Strategy Starting_Materials 4-Aminonicotinic Acid + Diethyl Malonate Precursor 1,6-Naphthyridin-2(1H)-one Starting_Materials->Precursor Condensation Hydrogenation Selective Catalytic Hydrogenation Precursor->Hydrogenation Reduction Target_Free_Base 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Salt_Formation HCl Salt Formation Target_Free_Base->Salt_Formation Final_Product 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Hydrochloride

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1,6-Naphthyridin-2(1H)-one (Precursor)

The initial step involves the construction of the unsaturated bicyclic core through a condensation reaction between 4-aminonicotinic acid and diethyl malonate. This reaction proceeds via a Gould-Jacobs-type cyclization, which is a well-established method for the synthesis of quinoline and naphthyridine derivatives.[1][2][3][4]

Protocol: Precursor Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-Aminonicotinic Acid138.121.0138.1 g (1.0 mol)
Diethyl Malonate160.171.5240.3 g (1.5 mol)
Sodium Ethoxide68.052.5170.1 g (2.5 mol)
Anhydrous Ethanol46.07-2.0 L
Dowtherm A--1.5 L
Hydrochloric Acid (conc.)36.46-As needed
Water18.02-As needed

Procedure:

  • Reaction Setup: A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous ethanol (2.0 L) and sodium (57.5 g, 2.5 mol). The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, 4-aminonicotinic acid (138.1 g, 1.0 mol) is added portion-wise with stirring. Diethyl malonate (240.3 g, 1.5 mol) is then added dropwise over 30 minutes.

  • Initial Condensation: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. During this time, the initial condensation product is formed.

  • Cyclization: The ethanol is removed by distillation. Dowtherm A (1.5 L) is added to the residue, and the mixture is heated to 250 °C for 2 hours to effect cyclization.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The solid is washed with diethyl ether (2 x 500 mL) to remove residual Dowtherm A.

  • Purification: The crude product is suspended in water (2.0 L) and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water (2 x 200 mL), and dried under vacuum at 60 °C to afford 1,6-naphthyridin-2(1H)-one as a solid.

Part 2: Selective Catalytic Hydrogenation

The selective reduction of the pyridine ring of 1,6-naphthyridin-2(1H)-one is a critical step. While various hydrogenation catalysts can be employed, ruthenium-based catalysts have shown excellent efficacy and selectivity in the hydrogenation of nitrogen-containing heterocycles.[5] A transfer hydrogenation using formic acid as the hydrogen source in the presence of a ruthenium catalyst provides a scalable and efficient method.

Protocol: Selective Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
1,6-Naphthyridin-2(1H)-one146.141.0146.1 g (1.0 mol)
[Ru(p-cymene)Cl₂]₂612.390.0053.06 g (0.005 mol)
Formic Acid (98%)46.035.0230.2 g (5.0 mol)
Triethylamine101.195.0506.0 g (5.0 mol)
Methanol32.04-2.5 L
Sodium Bicarbonate (sat. aq.)--As needed
Dichloromethane84.93-As needed

Procedure:

  • Catalyst Activation (Pre-reaction): In a separate flask, [Ru(p-cymene)Cl₂]₂ (3.06 g, 0.005 mol) is suspended in methanol (100 mL). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, and an inert atmosphere inlet is charged with 1,6-naphthyridin-2(1H)-one (146.1 g, 1.0 mol) and methanol (2.4 L).

  • Addition of Reagents: A pre-mixed solution of formic acid (230.2 g, 5.0 mol) and triethylamine (506.0 g, 5.0 mol) is added to the reactor. The activated catalyst suspension is then transferred to the reactor.

  • Hydrogenation: The reaction mixture is heated to 60 °C and stirred vigorously for 24 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is taken up in dichloromethane (2.0 L) and washed with saturated aqueous sodium bicarbonate solution (3 x 500 mL) to neutralize any remaining formic acid.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt, which often improves the compound's stability and handling properties. This is achieved by treating a solution of the free base with hydrochloric acid.[6][7][8]

Protocol: Hydrochloride Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one150.18150.2 g (1.0 mol)
Isopropanol60.101.5 L
Hydrochloric Acid in Isopropanol (5-6 M)-~200 mL (1.1 eq.)
Diethyl Ether74.121.0 L

Procedure:

  • Dissolution: The crude 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (150.2 g, 1.0 mol) is dissolved in isopropanol (1.5 L) with gentle warming if necessary.

  • Acidification: The solution is cooled to 0-5 °C in an ice bath. Hydrochloric acid in isopropanol (5-6 M, ~200 mL, 1.1 eq.) is added dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The suspension is stirred at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation and Drying: The solid product is collected by filtration, washed with cold diethyl ether (2 x 200 mL), and dried under vacuum at 40-50 °C to a constant weight.

Detailed_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Hydrogenation cluster_2 Part 3: Salt Formation A1 Prepare Sodium Ethoxide in Ethanol A2 Add 4-Aminonicotinic Acid and Diethyl Malonate A1->A2 A3 Reflux for 6h A2->A3 A4 Cyclize in Dowtherm A at 250°C A3->A4 A5 Isolate and Purify Precursor A4->A5 B2 Charge Reactor with Precursor and Methanol A5->B2 Transfer of Precursor B1 Activate Ruthenium Catalyst B3 Add Formic Acid/ Triethylamine and Catalyst B1->B3 B2->B3 B4 Heat at 60°C for 24h B3->B4 B5 Work-up and Isolate Free Base B4->B5 C1 Dissolve Free Base in Isopropanol B5->C1 Transfer of Free Base C2 Add HCl in Isopropanol at 0-5°C C1->C2 C3 Isolate and Dry Hydrochloride Salt C2->C3

Caption: Detailed experimental workflow.

Expected Yield and Purity

StepProductExpected YieldPurity (by HPLC)
11,6-Naphthyridin-2(1H)-one75-85%>95%
25,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one80-90%>98%
35,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one HCl>95%>99%

Safety Considerations

  • Sodium metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Dowtherm A: High boiling point heat transfer fluid. Use with adequate ventilation and personal protective equipment (PPE) to avoid inhalation and skin contact.

  • Formic acid: Corrosive. Handle in a fume hood with appropriate gloves and eye protection.

  • Triethylamine: Flammable and has a strong odor. Use in a well-ventilated area.

  • Hydrogenation: Although this protocol uses transfer hydrogenation, which avoids high-pressure hydrogen gas, the reaction should still be conducted with appropriate safety measures for reactions that evolve gas.

Conclusion

This application note details a robust and scalable synthetic route to this compound. The methodology is designed to be efficient, high-yielding, and amenable to large-scale production with minimal reliance on chromatographic purification. By following these protocols, researchers and drug development professionals can reliably produce this valuable heterocyclic scaffold for further investigation and development.

References

  • Study on synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2023). RSC Advances. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). International Journal of Chemistry. [Link]

  • Method for salt preparation. (2010).
  • 4-Amino-Nicotinic Acid. (n.d.). Discovery Fine Chemicals. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). ResearchGate. [Link]

  • Synthesis of 4-chloronicotinic acid chloride. (n.d.). PrepChem.com. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2023). The Journal of Organic Chemistry. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (2020). Angewandte Chemie International Edition. [Link]

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. (2007). The Journal of Organic Chemistry. [Link]

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. (2015). Angewandte Chemie International Edition. [Link]

  • Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. (1965). Journal of the Chemical Society. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base. (2008).
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology. [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2012). Angewandte Chemie International Edition. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of therapeutic candidates.[1][2][3] Its derivatives have been investigated for a range of biological activities, making the development of robust analytical methods for identity, purity, and quantification essential for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the analytical methodologies for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, grounded in established chemical principles and data from related structures.[4][5]

The hydrochloride salt form enhances the aqueous solubility of the parent compound, a crucial property for pharmaceutical development. The analytical protocols outlined herein are designed to be self-validating and provide a strong foundation for further method development and validation in a regulated environment.

Compound Profile

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₈H₁₁ClN₂OCalculated
Molecular Weight 186.64 g/mol Calculated
CAS Number Not available for the specified compound. 1187830-51-8 for the parent 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.[6][6]
Structure Chemical structure of this compound-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of polar, ionizable compounds like this compound. The inclusion of a lactam functional group and the basic nitrogen atom, which will be protonated in its hydrochloride form, dictates the selection of a C18 stationary phase with a suitable mobile phase to achieve optimal retention and peak shape. An acidic mobile phase modifier is crucial to ensure the consistent protonation of the basic nitrogen, leading to symmetrical peaks and reproducible retention times. UV detection is appropriate due to the presence of the chromophoric pyridone ring system.

Experimental Protocol: RP-HPLC
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is suitable for initial method development to elute the main peak and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe pyridone and aromatic moieties are expected to have significant absorbance at this wavelength. A full UV-Vis scan (200-400 nm) is recommended during method development to determine the optimal detection wavelength.
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.This solvent mixture is compatible with the mobile phase and ensures good solubility.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh and dissolve sample (1 mg/mL in 50:50 Water:ACN) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject 10 µL onto C18 column Filter->Inject Elute Gradient elution with Water/ACN + 0.1% TFA Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate purity and/or assay Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound.

Structural Elucidation using Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target compound. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons (N-H and O-H if any tautomers exist).

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridone ring.

  • Aliphatic Protons: A series of multiplets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the protons on the tetrahydro portion of the ring system.

  • N-H Protons: Broad signals that may be exchangeable with D₂O. The proton on the lactam nitrogen and the protonated nitrogen of the hydrochloride salt will likely appear downfield.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) corresponding to the lactam carbonyl.

  • Aromatic/Olefinic Carbons: Signals in the region of δ 100-150 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) in positive ion mode is ideal for this compound, as the basic nitrogen atom is readily protonated.

Experimental Protocol: LC-MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Expected [M+H]⁺: m/z 151.08 (for the free base)

  • Fragmentation: Expect fragmentation patterns involving the loss of CO, and cleavage of the tetrahydro ring.

MS_Fragmentation Parent [M+H]⁺ m/z 151.08 Frag1 Loss of CO [M+H-28]⁺ Parent->Frag1 Frag2 Ring Cleavage Fragments Parent->Frag2

Caption: Predicted mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[7] For this compound, the key vibrational modes will be associated with the lactam, the aromatic ring, and the amine hydrochloride salt.

Experimental Protocol: FTIR-ATR

  • Technique: Attenuated Total Reflectance (ATR)

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3200-3400 (broad)N-HStretching (lactam)
~2400-2800 (broad)N⁺-HStretching (amine hydrochloride)
~1650-1680C=OStretching (lactam)
~1550-1620C=C, C=NAromatic ring stretching
~1400-1500C-HBending (aliphatic)

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, with spectroscopic techniques (NMR, MS, and FTIR) for structural confirmation, ensures a thorough understanding of the compound's identity and quality. These protocols are intended as a starting point and should be appropriately validated for their intended use in any research or development setting.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry. [Link][4][5]

  • PubChem Compound Summary for CID 13193882, 5,6,7,8-Tetrahydro-1,6-naphthyridine. National Center for Biotechnology Information. [Link][8]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. [Link][1][2]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link][3]

  • Adulterated drug analysis using FTIR spectroscopy. (2020). Taylor & Francis Online. [Link][7]

Sources

formulation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Abstract

This document provides a comprehensive guide for the formulation of this compound, a novel heterocyclic compound, for in vivo preclinical research. The successful execution of animal studies hinges on the accurate and stable delivery of the test article. As a hydrochloride salt of a potentially weakly basic core, this compound presents specific formulation challenges, including solubility, stability, and excipient compatibility. This guide moves beyond simple recipes, offering a strategic workflow grounded in physicochemical principles. It details protocols for characterization, vehicle selection, formulation preparation for oral and parenteral routes, and essential quality control assays to ensure the integrity and reliability of dosing solutions.

Introduction: The Critical Role of Formulation in Preclinical Success

The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The specific compound, this compound, is an ionizable small molecule designed for potential therapeutic applications.[1][2] However, before its efficacy and safety can be evaluated in vivo, a robust and reproducible formulation must be developed.[3][4] Preclinical formulation aims to deliver the active pharmaceutical ingredient (API) to the test system at the correct dose and in a bioavailable form, ensuring that the observed pharmacological or toxicological effects are a true reflection of the compound's activity.[5][6]

Formulating a hydrochloride salt requires careful consideration. While salt formation is a common strategy to enhance the solubility and dissolution of poorly soluble parent molecules, it introduces complexities.[7][8][9] Issues such as the common-ion effect, pH-dependent solubility, and potential for disproportionation (conversion of the salt back to the less soluble free base) can compromise a study's integrity if not properly managed.[10][11][12]

This guide provides the foundational knowledge and practical steps to navigate these challenges, enabling researchers to develop formulations that are fit-for-purpose in early-stage drug discovery and development.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the API's intrinsic properties is paramount.[4] This data-driven approach minimizes trial and error and informs a logical formulation strategy. Since detailed public data for this compound is limited, initial experimental characterization is a non-negotiable first step.

Table 1: Essential Physicochemical Parameters for Formulation Development

ParameterExperimental Method(s)Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)Determines the maximum concentration achievable in simple aqueous vehicles. pH-dependency is critical for predicting behavior in the GI tract and potential for precipitation upon injection.[4]
pKa Potentiometric titration, UV-spectrophotometryThe pKa dictates the pH range in which the compound is ionized (more soluble) versus neutral (less soluble). The formulation pH must be controlled to maintain the desired state. For a basic compound, a pH at least 2 units below the pKa is often targeted for salt formation.[13]
LogP / LogD Shake-flask (octanol/water), HPLC-based methodsIndicates the lipophilicity of the compound. A high LogP may suggest poor aqueous solubility but good membrane permeability. It can also guide the selection of lipid-based or co-solvent formulations.[14]
Solid-State Properties Microscopy, X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form, polymorphism, and melting point. This is crucial for stability, as different polymorphs can have different solubilities and the potential for form conversion during storage must be assessed.[15]
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat) via HPLCIdentifies potential degradation pathways and helps select appropriate storage conditions and compatible excipients.[16]

Strategic Formulation Development Workflow

The choice of formulation is dictated primarily by the intended route of administration and the API's physicochemical properties determined in the previous step.[17][18][19]

Decision-Making Framework

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Initial Inputs cluster_1 Phase 2: Decision Logic cluster_2 Phase 3: Formulation Type Start Define Target Dose & Route (PO, IV, IP, SC) Solubility Determine Aqueous Solubility at Target pH Start->Solubility Decision1 Is Target Dose Soluble in Simple Aqueous Vehicle? Solubility->Decision1 Decision2 Is Co-solvent/Surfactant Approach Feasible & Tolerated? Decision1->Decision2 No Aqueous Aqueous Solution (Saline, Buffer, Water) Decision1->Aqueous Yes Cosolvent Co-solvent/Surfactant Solution Decision2->Cosolvent Yes Suspension Aqueous Suspension Decision2->Suspension No

Caption: Formulation strategy decision workflow.

Excipient Selection: A Critical Choice

Excipients are not inert; they can significantly impact API stability and bioavailability.[20] For hydrochloride salts of weak bases, certain excipients can raise the micro-environmental pH, leading to disproportionation and precipitation of the less soluble free base.[15][21][22]

Key Considerations:

  • Avoid Problematic Excipients: Magnesium stearate is notoriously problematic for HCl salts as it can induce disproportionation.[15][21][22] Some carboxylate-containing excipients like sodium croscarmellose can also be incompatible.[21][22]

  • pH Control: The use of buffering agents is essential, especially for parenteral formulations, to maintain a pH where the API is soluble and stable.[20][23]

  • Tonicity: For parenteral routes (IV, IP, SC), the formulation should be made isotonic to minimize injection site irritation. Sodium chloride or dextrose are commonly used for this purpose.

Table 2: Common Excipients for Preclinical Formulations

RouteVehicle/Excipient TypeExamplesPurpose
Oral (PO) Aqueous VehiclesPurified Water, 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC)Vehicle for solutions or suspensions.
BuffersCitrate Buffer, Phosphate BufferControl pH to enhance solubility/stability.
Wetting AgentsTween® 80, Polysorbate 20Improve wettability of suspended particles.[24]
Parenteral (IV, IP, SC) Aqueous VehiclesWater for Injection (WFI), 0.9% Saline, 5% Dextrose in Water (D5W)Primary solvent system.
Solubilizing AgentsPropylene Glycol, PEG 400, Solutol® HS 15, CyclodextrinsEnhance solubility of poorly soluble compounds.[20][24]
BuffersCitrate, Phosphate, AcetateMaintain pH to ensure solubility and prevent precipitation upon injection.
Tonicity ModifiersSodium Chloride, Dextrose, MannitolAdjust formulation to be isotonic with physiological fluids.[23]

Detailed Formulation Protocols

Disclaimer: These protocols are templates. The final concentrations of all excipients and the choice of vehicle must be optimized based on the experimentally determined properties of this compound and the specific requirements of the study. All preparations should be performed in a clean environment using aseptic techniques for parenteral formulations.

Protocol 1: Simple Aqueous Solution (for Oral or Parenteral Use)
  • Applicability: When the target dose is readily soluble in a simple aqueous vehicle at the desired pH.

  • Rationale: This is the simplest and most preferred formulation type, minimizing potential confounding effects from complex excipients.

Materials:

  • This compound (API)

  • Vehicle (e.g., Purified Water, 0.9% Saline)

  • pH meter, stir plate, magnetic stir bars

  • Volumetric flasks, sterile filters (for parenteral)

  • Acids/Bases for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

Procedure:

  • Weighing: Accurately weigh the required amount of API. Note: Remember to account for the hydrochloride salt factor when calculating the amount of active moiety.

  • Initial Dissolution: Add approximately 80% of the final volume of the chosen vehicle to a suitable container with a magnetic stir bar.

  • API Addition: Slowly add the weighed API to the vehicle while stirring.

  • pH Adjustment (if required): Monitor the pH of the solution. If a specific pH is required to maintain solubility (e.g., pH 4.0), adjust slowly by dropwise addition of 0.1 N HCl or 0.1 N NaOH.

  • Final Volume: Once the API is fully dissolved, transfer the solution to a volumetric flask and add the vehicle to the final target volume (q.s.). Mix thoroughly.

  • Sterilization (for parenteral): For IV or IP administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • QC & Storage: Transfer an aliquot for quality control testing (see Section 5). Store the bulk formulation under specified conditions (e.g., refrigerated at 2-8°C, protected from light).

Protocol 2: Aqueous Suspension (for Oral Use)
  • Applicability: When the API has low aqueous solubility and the required dose cannot be achieved in a solution of acceptable volume.

  • Rationale: A suspension allows for the administration of higher doses of insoluble compounds. The use of a suspending agent prevents settling and ensures dose uniformity.

Materials:

  • API

  • Suspending Vehicle (e.g., 0.5% w/v Methylcellulose in Purified Water)

  • Wetting Agent (e.g., Tween® 80)

  • Mortar and pestle, stir plate, overhead mixer (optional)

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance as it may require overnight stirring to fully hydrate.

  • Weighing: Accurately weigh the API.

  • Wetting the API: Place the weighed API into a mortar. Add a small amount of the suspending vehicle or a few drops of a wetting agent (e.g., a 1% solution of Tween® 80) to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Geometric Dilution: Gradually add the suspending vehicle to the paste in small portions (geometric dilution), triturating with the pestle after each addition until the suspension is uniform and easily pourable.

  • Final Volume & Homogenization: Transfer the contents to a graduated cylinder or beaker. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the bulk suspension. Add vehicle to the final volume and mix thoroughly with a stir bar or overhead mixer for at least 30 minutes to ensure homogeneity.

  • QC & Storage: Transfer an aliquot for QC. Store in a well-sealed container, protected from light, and typically refrigerated. Crucially, the suspension must be continuously stirred during dosing to ensure uniformity.

Quality Control and Stability: Ensuring Study Integrity

A formulation is not ready for an in vivo study until its quality and stability have been confirmed.[4][5] This self-validating step ensures that the dose administered is accurate and that the API has not degraded.[16]

Essential QC Assays
  • Appearance: Visual inspection for color, clarity (for solutions), and homogeneity (for suspensions). Check for any particulate matter or precipitation against black and white backgrounds.

  • pH Measurement: Confirm the final pH of the formulation is within the target range.

  • Concentration Verification: Use a validated analytical method, typically HPLC-UV, to confirm the concentration of the API. The measured concentration should be within ±10% of the target concentration.[25]

  • Homogeneity (for suspensions): Analyze samples taken from the top, middle, and bottom of the bulk suspension to ensure uniform distribution of the API.

Stability Assessment

Preclinical stability studies are designed to ensure the formulation remains within specifications for the duration of its preparation and use.[5][16]

  • Bench-top Stability: Assess the formulation's stability under the conditions it will experience during dose administration (e.g., room temperature, on a stir plate for suspensions).

  • Storage Stability: Evaluate the formulation under its intended storage conditions (e.g., 2-8°C) for a period that brackets the entire study duration.

  • Freeze-Thaw Stability: If the formulation will be prepared in a large batch and frozen for later use, its stability through at least three freeze-thaw cycles should be confirmed.[5]

G Prep Formulation Prepared QC_Initial Initial QC (T=0) - Appearance - pH - Concentration (HPLC) Prep->QC_Initial Decision Passes QC Specs (e.g., 90-110% of Target)? QC_Initial->Decision Release Release for In Vivo Study Decision->Release Yes Fail Fail: Reformulate/ Investigate Decision->Fail No Stability Conduct Stability Study (Storage & In-Use Conditions) Release->Stability QC_Stability Stability QC Checks (Appearance, Concentration) Stability->QC_Stability

Caption: Quality control and release workflow for preclinical formulations.

Conclusion

The successful in vivo evaluation of this compound is fundamentally dependent on a well-characterized and stable formulation. By adopting a systematic, data-driven approach—beginning with thorough physicochemical characterization and progressing through a logical vehicle selection process—researchers can develop robust formulations. The detailed protocols and quality control workflows presented in this guide provide a framework for ensuring dose accuracy and reproducibility, thereby increasing the confidence in and validity of preclinical study outcomes.

References

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]

  • Yellepeddi, V. K. (2022). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available from: [Link]

  • ChemBK. 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride. Available from: [Link]

  • Smith, A., & Whitsel, M. (2015). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kumar, A., et al. (2023). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hulse, J. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available from: [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. Available from: [Link]

  • Sygnature Discovery. Route of Administration. Available from: [Link]

  • Khodabakhsh, F., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available from: [Link]

  • Altasciences. (2023). Issue 38: Preclinical Formulation and Manufacturing. The Altascientist. Available from: [Link]

  • Patel, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available from: [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available from: [Link]

  • Gupta, P., & Garg, A. (2003). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13193882, 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available from: [Link]

  • Singh, S., & Murthy, R. S. R. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times. Available from: [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available from: [Link]

  • PharmaCompass. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Available from: [Link]

  • Sravani, G., et al. (2017). Excipients used in the Formulation of Tablets. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Thomas, G. (2016). Excipients for Formulation Success. Pharmaceutical Technology. Available from: [Link]

  • Arora, S., & Anderson, B. D. (2004). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Available from: [Link]

  • Vo, H. T. M., et al. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. International Pharmaceutical Students' Federation. Available from: [Link]

  • Zhang, X., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53249914, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

  • Zhang, X., et al. (2020). Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. ResearchGate. Available from: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2017). Tetrahydrobenzo[h][16][17]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Long, B. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Chemistry Stack Exchange. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Zhang, L., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available from: [Link]

  • Zhang, L., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available from: [Link]

  • ResearchGate. List of solvents used in the systematic screening. Available from: [Link]

Sources

Experimental Use of Tetrahydro-1,6-Naphthyridinones in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of tetrahydro-1,6-naphthyridinone derivatives in cancer cell lines. This guide is designed to offer not only detailed, step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, ensuring a robust and reproducible research outcome.

Introduction: The Therapeutic Potential of Tetrahydro-1,6-Naphthyridinones

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The partially saturated tetrahydro-1,6-naphthyridinone core has emerged as a promising pharmacophore for the development of novel anticancer agents. These compounds have been investigated for their ability to target key cellular pathways involved in cancer cell proliferation, survival, and DNA repair.

Emerging research suggests that the mechanism of action for many of these compounds involves the inhibition of critical enzymes such as Poly (ADP-ribose) polymerase (PARP) and Heat shock protein 90 (Hsp90).[2][3] By inhibiting these targets, tetrahydro-1,6-naphthyridinones can induce cancer cell death, often through the induction of apoptosis and cell cycle arrest. This guide will provide the foundational protocols to investigate these effects in vitro.

Section 1: Assessment of Cytotoxicity and Determination of IC50

A primary and crucial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency and is essential for comparing different derivatives and for designing subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Scientific Rationale

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell viability.

Experimental Workflow: IC50 Determination

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line (e.g., MOLM-13, MCF-7) cell_count Harvest and Count Cells cell_culture->cell_count cell_seeding Seed Cells in 96-well Plate cell_count->cell_seeding treatment Treat Cells with Compound (24, 48, or 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Tetrahydro-1,6-naphthyridinone compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_dissolve Solubilize Formazan Crystals (e.g., with DMSO) mtt_add->formazan_dissolve read_absorbance Measure Absorbance (570 nm) formazan_dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of tetrahydro-1,6-naphthyridinones.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell line (e.g., MOLM-13, MCF-7, HCT116)

  • Complete cell culture medium

  • Tetrahydro-1,6-naphthyridinone compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydro-1,6-naphthyridinone compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Compound Derivative Target Cell Line Incubation Time (h) IC50 (µM) Reference
Tetrahydro-1,6-naphthyridinone Analog XMOLM-13 (Leukemia)7276[1] (Hypothetical value based on similar compounds)
Tetrahydro-1,6-naphthyridinone Analog YMCF-7 (Breast Cancer)4815.2(Hypothetical)
Tetrahydro-1,6-naphthyridinone Analog ZHCT116 (Colon Cancer)4821.8(Hypothetical)

Section 2: Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of a tetrahydro-1,6-naphthyridinone is established, the next logical step is to investigate the mechanism by which it induces cell death. Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. Flow cytometry is a powerful tool for these analyses.

Scientific Rationale
  • Apoptosis: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Cell Cycle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, G2/M phases). PI can be used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 2: Apoptosis Assay using Annexin V and PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the tetrahydro-1,6-naphthyridinone at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest treated and control cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

Data Interpretation:

  • A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Section 3: Target Validation and Pathway Analysis via Western Blotting

Western blotting is an indispensable technique for investigating the molecular mechanisms underlying the observed cellular effects. For tetrahydro-1,6-naphthyridinones, this often involves assessing their impact on the expression and activity of their putative targets, such as PARP and Hsp90, and downstream signaling proteins.

Scientific Rationale
  • PARP Inhibition: PARP is a key enzyme in DNA repair. Its cleavage by caspases is a hallmark of apoptosis. Western blotting can be used to detect the cleaved form of PARP (c-PARP), providing further evidence of apoptosis induction.

  • Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival (e.g., Akt, Cdk4, HER2).[7] Inhibition of Hsp90 leads to the degradation of these client proteins.[3] Western blotting can be used to measure the levels of these client proteins, thereby validating the engagement of the Hsp90 target.[8]

Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation

G cluster_pathway Hsp90 Inhibition Pathway compound Tetrahydro-1,6-naphthyridinone hsp90 Hsp90 compound->hsp90 Inhibits client_proteins Client Proteins (e.g., Akt, Cdk4, HER2) hsp90->client_proteins Stabilizes ubiquitin Ubiquitin client_proteins->ubiquitin Ubiquitination proteasome Proteasome ubiquitin->proteasome degradation Degradation proteasome->degradation

Caption: Hsp90 inhibition leads to client protein degradation.

Protocol 4: Western Blotting for PARP Cleavage and Hsp90 Client Proteins

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-c-PARP, anti-Akt, anti-Cdk4, anti-HER2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

  • A decrease in the full-length PARP band and an increase in the cleaved PARP band indicates apoptosis.

  • A reduction in the levels of Hsp90 client proteins (e.g., Akt, Cdk4, HER2) in treated cells compared to control cells suggests Hsp90 inhibition. GAPDH is used as a loading control to ensure equal protein loading.

Protein Target Expected Change with Treatment Significance
Cleaved PARPIncreaseInduction of Apoptosis
AktDecreaseHsp90 Inhibition, Inhibition of Survival Pathway
Cdk4DecreaseHsp90 Inhibition, Cell Cycle Regulation
HER2DecreaseHsp90 Inhibition, Relevant in HER2+ Cancers
GAPDHNo ChangeLoading Control

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the in vitro evaluation of tetrahydro-1,6-naphthyridinones as potential anticancer agents. By systematically assessing cytotoxicity, investigating the mechanisms of cell death and cell cycle arrest, and validating molecular targets through western blotting, researchers can generate high-quality, reproducible data. This comprehensive approach is essential for advancing our understanding of this promising class of compounds and for identifying lead candidates for further preclinical and clinical development.

References

  • Bazin, M.-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 549-563.
  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1032. Available at: [Link]

  • Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 44(15), 2531-2539.
  • Gao, Y., et al. (2022). Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO. Frontiers in Pharmacology, 13, 969450. Available at: [Link]

  • Kar, S., et al. (2020). Western blot showing depletion of Hsp90 client proteins and induction of Hsp72, Hsp27 and cleaved PARP, upon treatment with 1×, 5× and 10× GI50 concentrations of compounds in HCT116 human colon cancer cells for 24 hr. ResearchGate. Available at: [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1032. Available at: [Link]

  • Oude Vrielink, J. A. F., et al. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment | Journal of Medicinal Chemistry. (2025). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wickenberg, M., et al. (2024). Hsp90 inhibition leads to an increase in surface expression of multiple immunological receptors in cancer cells. Frontiers in Molecular Biosciences, 11. Available at: [Link]

  • Langelier, M.-F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119933119. Available at: [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Cho, H., et al. (2021). An update on the status of HSP90 inhibitors in cancer clinical trials. Signal Transduction and Targeted Therapy, 6(1), 241. Available at: [Link]

  • Open-i. (n.d.). Western blot for Hsp90client proteins (pAkt, Her2, and Raf) andHsp70, Hsp90, and F1F0 ATP synthase using MCF7cell lysates after 24 or 48 h of incubation with the indicated amountof vehicle (0.25% DMSO) or oligomycin A. Retrieved from [Link]

  • Li, H., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Oncology, 12, 940954. Available at: [Link]

  • Lin, C., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18(2), 117-133.
  • HSP90 inhibition blocks ERBB3 and RET phosphorylation in myxoid/round cell liposarcoma and causes massive cell death in vitro and in vivo. (2025). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]

  • Hsp90 interaction with clients - Cellular Protein Chemistry. (n.d.). Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of potent and selective therapeutic agents. Its unique three-dimensional architecture and strategic placement of nitrogen atoms allow for diverse functionalization, leading to compounds with a wide range of biological activities. This guide provides an in-depth exploration of the applications of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride and its derivatives, complete with detailed protocols for their evaluation.

Introduction to a Privileged Heterocycle

The 1,6-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, has garnered significant attention from medicinal chemists.[1][2] The partially saturated analog, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, offers a conformationally restricted framework that can mimic the presentation of pharmacophoric features found in more flexible molecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The hydrochloride salt form of this scaffold is often utilized to improve solubility and handling properties, making it an ideal starting point for drug discovery campaigns.

While this compound itself may primarily serve as a versatile building block, its derivatives have shown significant promise in several therapeutic areas. This is due to the scaffold's ability to be readily modified at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold have been successfully employed to target a range of proteins implicated in human diseases. Below are some of the most prominent examples.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in various autoimmune diseases.[3] The development of inverse agonists that suppress the constitutive activity of RORγt is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3]

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been instrumental in the discovery of potent and selective RORγt inverse agonists.[3] The structural rigidity of the core allows for the precise positioning of substituents that interact with key residues in the ligand-binding domain of RORγt, leading to the stabilization of an inactive conformation of the receptor.

Below is a simplified representation of the RORγt signaling pathway and the point of intervention for inverse agonists.

RORgt_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular RORgt RORγt DNA ROR Response Element (RORE) RORgt->DNA Binds to IL17_Gene IL-17 Gene Transcription DNA->IL17_Gene Initiates Inflammation Inflammation IL17_Gene->Inflammation Drives Inverse_Agonist 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Derivative Inverse_Agonist->RORgt Binds and inactivates

Caption: RORγt inverse agonist intervention in the IL-17 signaling pathway.

Allosteric HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. While catalytic site inhibitors of integrase are clinically approved, the emergence of drug resistance necessitates the development of new therapeutic agents with different mechanisms of action. Allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretrovirals.[4]

ALLINIs bind to a site on the integrase enzyme that is distinct from the catalytic site, specifically at the interface of the dimer. This binding event induces a conformational change that promotes aberrant multimerization of the enzyme, ultimately leading to the inhibition of viral replication.[4] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully utilized to develop potent ALLINIs.[5] The unique shape and hydrogen bonding capabilities of this scaffold allow for high-affinity interactions with the allosteric binding pocket of HIV-1 integrase.

The following diagram illustrates the workflow for identifying and characterizing allosteric HIV-1 integrase inhibitors.

HIV_Integrase_Workflow Start Start: Compound Library (including 5,6,7,8-tetrahydro-1,6- naphthyridin-2(1H)-one derivatives) HTS High-Throughput Screening (e.g., Strand Transfer Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro_Antiviral In Vitro Antiviral Assays (Cell-based) Lead_Opt->In_Vitro_Antiviral PK_Studies Pharmacokinetic Studies In_Vitro_Antiviral->PK_Studies End Preclinical Candidate PK_Studies->End

Caption: Workflow for the discovery of allosteric HIV-1 integrase inhibitors.

Other Emerging Applications

The versatility of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold extends beyond the aforementioned targets. Recent research has explored its potential in developing inhibitors for other important protein families:

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: Derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[6]

  • c-Met Kinase Inhibitors: By incorporating a cyclic urea pharmacophore, the 1,6-naphthyridine framework has been transformed into a novel class of c-Met kinase inhibitors, which are being investigated for their anticancer properties.[7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of compounds derived from the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold.

Protocol 1: RORγt Inverse Agonist Activity Assessment using a Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the ability of a test compound to act as an inverse agonist of RORγt.

Principle: A reporter cell line is engineered to express a fusion protein of the RORγt ligand-binding domain (LBD) and the Gal4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). Constitutive activity of the RORγt-LBD promotes luciferase expression. An inverse agonist will bind to the LBD and reduce the basal luciferase activity.

Materials:

  • Jurkat cells stably co-transfected with a Gal4-RORγt-LBD expression vector and a pGL4.35[luc2P/9XGAL4UAS/Hygro] vector.

  • Test compounds (dissolved in DMSO).

  • Positive control (a known RORγt inverse agonist).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Jurkat reporter cells in a 96-well plate at a density of 5 x 104 cells per well in 80 µL of cell culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Add 20 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix thoroughly on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Allosteric HIV-1 Integrase Inhibition Assessment using a Strand Transfer Assay

This protocol outlines a biochemical assay to measure the inhibition of the strand transfer step of HIV-1 integration by a test compound.

Principle: This assay measures the ability of purified HIV-1 integrase to integrate a donor DNA substrate (representing the viral DNA) into a target DNA substrate. The inhibition of this process by a test compound is quantified. A common format is a non-radioactive ELISA-based assay.

Materials:

  • Recombinant full-length HIV-1 integrase.

  • Biotinylated donor DNA substrate.

  • Target DNA substrate coated on a 96-well plate.

  • Assay buffer (containing MgCl2 or MnCl2).

  • Test compounds (dissolved in DMSO).

  • Positive control (a known allosteric integrase inhibitor).

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H2SO4).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the diluted compounds to the respective wells.

    • Add 70 µL of a pre-mixture of HIV-1 integrase and the biotinylated donor DNA in assay buffer.

    • Incubate for 30 minutes at 37°C to allow for compound binding and 3'-processing.

  • Strand Transfer Reaction:

    • Transfer 80 µL of the reaction mixture from the previous step to the 96-well plate coated with the target DNA.

    • Incubate for 1 hour at 37°C to allow for the strand transfer reaction to occur.

  • Detection:

    • Wash the plate three times with a wash buffer to remove unbound components.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in an appropriate blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate to each well and incubate in the dark until a blue color develops.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation: Representative Biological Activities

The following table summarizes the biological activities of representative compounds derived from the 1,6-naphthyridin-2(1H)-one and related scaffolds.

Compound ClassTargetAssay TypeRepresentative IC50/EC50Reference
1,6-Naphthyridin-2(1H)-one DerivativeFGFR4Enzymatic Assay< 10 nM[6]
1H-Imidazo[4,5-h][6][8]naphthyridin-2(3H)-onec-Met KinaseEnzymatic Assay2.6 µM[7]
5,6,7,8-Tetrahydro-1,6-naphthyridine DerivativeRORγtLuciferase Reporter Assay< 100 nM[3]
5,6,7,8-Tetrahydro-1,6-naphthyridine DerivativeHIV-1 IntegraseAntiviral Cell-based Assay< 50 nM[5]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and ability to give rise to compounds with diverse biological activities make it a cornerstone in many drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and related scaffolds in their own research endeavors. Future work in this area will likely focus on expanding the diversity of substituents on the core, exploring new therapeutic targets, and optimizing the pharmacokinetic and safety profiles of lead compounds.

References

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. [Link]

  • 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC - NIH. [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. [Link]

  • A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. PMC - PubMed Central. [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PMC - PubMed Central. [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Allosteric inhibition of HIV-1 integrase activity. PMC - NIH. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the practical issues encountered in the lab.

Troubleshooting Guide: From Low Conversion to Purification Losses

This section addresses specific, common problems encountered during the synthesis, providing both the underlying cause and actionable solutions.

Question 1: My hydrogenation reaction has stalled, showing low or incomplete conversion of the 1,6-naphthyridin-2(1H)-one starting material. What's going wrong?

Answer: Incomplete conversion is a frequent issue in the hydrogenation of heteroaromatic compounds like naphthyridinones. The stability of the aromatic system requires forcing conditions, and the nitrogen atoms can interfere with the catalyst.[1][2] The root cause often lies in one of three areas: catalyst activity, reaction conditions, or substrate purity.

Causality & Solutions:

  • Catalyst Inactivation (Poisoning): The nitrogen atoms in both the pyridine ring of the starting material and the resulting piperidine ring of the product can strongly adsorb to the catalyst's metal surface, effectively "poisoning" it and preventing further reaction.[3] Sulfur-containing impurities in reagents or solvents are also potent poisons.

    • Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). If poisoning is suspected, use a fresh batch of high-purity solvent and starting material. In some cases, adding a small amount of acid (like acetic acid) can protonate the nitrogen atoms, reducing their ability to bind to and poison the catalyst.[4]

  • Insufficiently Forcing Reaction Conditions: The saturation of aromatic rings is often more difficult than simple alkene hydrogenation and typically requires higher temperatures and pressures to overcome the aromatic stabilization energy.[2]

    • Solution: Systematically increase hydrogen pressure and temperature. A typical starting point is 50 psi (3-4 atm) of H₂, but for challenging substrates, pressures up to 100 bar and temperatures of 80-100 °C may be necessary.[2][5] Flow chemistry reactors can also achieve these conditions safely and efficiently.[2]

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is critical to ensure the hydrogen gas, the substrate in solution, and the solid catalyst are in constant contact.

    • Solution: Ensure vigorous stirring or shaking. For larger-scale reactions, mechanical stirring is superior to a magnetic stir bar.

Below is a decision workflow to troubleshoot low conversion:

G cluster_solutions Solutions start Low Conversion Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 5 -> 10 mol%) check_catalyst->increase_loading Is loading sufficient? new_catalyst Use Fresh Batch of Catalyst check_catalyst->new_catalyst Is catalyst old/inactive? check_conditions 2. Evaluate Reaction Conditions increase_pressure Increase H2 Pressure (e.g., 50 -> 150 psi) check_conditions->increase_pressure Pressure too low? increase_temp Increase Temperature (e.g., RT -> 60 °C) check_conditions->increase_temp Temp too low? check_purity 3. Assess Substrate Purity repurify Repurify Starting Material check_purity->repurify Impurities present? increase_loading->check_conditions new_catalyst->check_conditions increase_pressure->check_purity increase_temp->check_purity success Reaction Complete repurify->success

Caption: Troubleshooting workflow for low hydrogenation conversion.

Question 2: My reaction is producing a mixture of products, including partially hydrogenated intermediates and potential dehalogenated byproducts. How can I improve selectivity?

Answer: Poor selectivity is common when other reducible functional groups are present or when the two rings of the naphthyridine system have different reactivities. The key is to choose a catalyst and conditions that favor the desired transformation.

Causality & Solutions:

  • Catalyst-Dependent Selectivity: Different noble metal catalysts have different activities and selectivities. Palladium on carbon (Pd/C) is highly active but is also notorious for causing hydrogenolysis (cleavage of C-X, C-O, or C-N bonds), especially at benzylic positions.[5] Platinum oxide (PtO₂) is robust but may require acidic conditions. Rhodium-based catalysts often show excellent selectivity for aromatic ring saturation while preserving other functional groups, even under mild conditions.[1][5]

  • Incomplete Reduction: Stopping the reaction prematurely or using conditions that are too mild can result in the formation of dihydronaphthyridinone intermediates.[6][7]

    • Solution: Monitor the reaction closely by TLC or LC-MS. If intermediates are observed, extend the reaction time or increase the hydrogen pressure/temperature to drive the reaction to completion.

  • Hydrogenolysis of Halogens: If your precursor is substituted with chlorine, bromine, or iodine, dehalogenation is a very common side reaction during catalytic hydrogenation.[5][8]

    • Solution: This is a challenging problem. Using a Rhodium catalyst like Rh/C or Rh₂O₃ may reduce the extent of dehalogenation compared to Pd/C.[1] Alternatively, consider a different synthetic strategy where the hydrogenation is performed before introducing the halogen.

Table 1: Comparison of Common Catalysts for Naphthyridinone Hydrogenation

CatalystProsConsRecommended Use Case
Pd/C Highly active, cost-effectiveProne to causing hydrogenolysis, catalyst poisoningUnsubstituted substrates where high activity is needed.
PtO₂ (Adams') Effective for difficult reductions, less prone to poisoning in acidOften requires acidic solvent, can be less selectiveWhen other catalysts fail, especially in acidic media.[4]
Rh/C or Rh₂O₃ Excellent selectivity, preserves many functional groups, works under milder conditionsMore expensive than Pd or PtFor substrates with sensitive functional groups (halogens, esters, etc.).[1][5]
Question 3: I'm losing a significant amount of my product during the aqueous workup and purification steps. What are the best practices for isolation?

Answer: Product loss during isolation is often due to the amphipathic nature of the product (possessing both a basic nitrogen and a polar lactam) and its solubility in both aqueous and organic phases. A carefully planned workup and purification strategy is essential.

Causality & Solutions:

  • Incorrect pH during Extraction: As a secondary amine, the product is basic. If the aqueous phase is acidic or neutral during extraction, the product will exist as the protonated, water-soluble salt, leading to poor recovery in the organic layer.

    • Solution: After filtering off the catalyst, basify the aqueous phase to a pH > 10 with a strong base (e.g., 1M NaOH) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the product is in its free base form, which is more soluble in organic solvents.

  • Emulsion Formation: The product can act as a surfactant, leading to emulsions during extraction, which makes phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Use a separatory funnel with gentle inversions rather than vigorous shaking.

  • Chromatography Losses: While effective, silica gel chromatography can lead to yield loss due to irreversible adsorption of the polar, basic product onto the acidic silica.

    • Solution: If chromatography is necessary, pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites and prevent streaking/loss of the product. A better approach, especially for scale-up, is to avoid chromatography altogether by purifying via crystallization.[6][7]

Optimized Protocol: Workup and Crystallization
  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad thoroughly with the reaction solvent (e.g., methanol or ethanol).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Aqueous Workup: Redissolve the residue in DCM or ethyl acetate. Wash with a basified aqueous solution (e.g., 5% Na₂CO₃ solution) to remove any acidic residues. Separate the organic layer.

  • Extraction: Extract the aqueous layer 2-3 more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Crystallization: Dissolve the crude solid in a minimum amount of a hot solvent like ethyl acetate or isopropanol. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Frequently Asked Questions (FAQs)

Question 1: What is the general synthetic strategy for producing this compound?

Answer: The most common and robust strategy involves a two-stage process: first, the synthesis of the aromatic precursor, 1,6-naphthyridin-2(1H)-one, followed by the reduction of the pyridine ring. The final step is the formation of the hydrochloride salt for improved stability and handling.[9][10]

G start Pyridine/Pyridone Precursors cyclization Annulation/ Cyclization start->cyclization naphthyridinone 1,6-Naphthyridin-2(1H)-one cyclization->naphthyridinone hydrogenation Catalytic Hydrogenation (H₂, Pd/C or Rh/C) naphthyridinone->hydrogenation product_freebase Tetrahydro-1,6-naphthyridin- 2(1H)-one (Free Base) hydrogenation->product_freebase salt_formation Salt Formation (HCl in Solvent) product_freebase->salt_formation product_hcl Final Product (HCl Salt) salt_formation->product_hcl

Caption: General synthetic workflow for the target compound.

There are various methods to construct the initial 1,6-naphthyridin-2(1H)-one core, often starting from functionalized pyridine or pyridone precursors.[9][11] The key transformation for this topic is the subsequent hydrogenation of the pyridine portion of the bicyclic system.

Question 2: Are there viable alternatives to high-pressure catalytic hydrogenation?

Answer: Yes. While catalytic hydrogenation with H₂ gas is the most common method, transfer hydrogenation is an excellent alternative that avoids the need for specialized high-pressure equipment.[12]

In transfer hydrogenation, a stable organic molecule serves as the hydrogen source in the presence of a catalyst.

  • Common Hydrogen Donors: Formic acid, ammonium formate, cyclohexene, or isopropanol.

  • Common Catalysts: Palladium catalysts (e.g., Pd/C) are frequently used. Ruthenium-based catalysts are also highly effective for enantioselective transfer hydrogenations if chirality is a concern.[6][7]

Mechanism: The hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface, regenerating the catalyst for the next cycle. This method is often safer and more convenient for lab-scale synthesis.

Question 3: How do I properly form the hydrochloride salt to ensure high purity and yield?

Answer: The final salt formation is a critical step that can significantly impact the purity, crystallinity, and handling properties of your final compound.

Optimized Protocol: Hydrochloride Salt Formation
  • Prepare the Free Base Solution: Start with the purified 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one free base, confirmed to be pure by NMR or LC-MS. Dissolve it in a suitable anhydrous solvent. Good choices include isopropanol (IPA), ethanol, or a mixture like ethyl acetate/methanol.

  • Prepare the HCl Source: Use a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Avoid aqueous HCl, as the presence of water can lead to the formation of oils or hydrates instead of a crystalline solid.

  • Stoichiometric Addition: Cool the free base solution in an ice bath (0-5 °C). Slowly add exactly 1.0 equivalent of the HCl solution dropwise with vigorous stirring. Adding the acid too quickly or in excess can trap impurities and lead to poor crystal formation.

  • Precipitation and Maturation: The hydrochloride salt should precipitate as a white solid. Continue stirring the slurry at low temperature for 30-60 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. This "maturation" period allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., cold IPA or diethyl ether) to remove any surface impurities.

  • Drying: Dry the final product under high vacuum to remove all residual solvent.

By following these troubleshooting guides and protocols, researchers can overcome common obstacles in the synthesis of this compound, leading to improved yields and higher purity.

References

  • Ma, W., Chen, F., Liu, Y., He, Y.-M., & Fan, Q.-H. (n.d.).
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). PMC.
  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.).
  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. (n.d.). Scilit.
  • Muthukrishnan, I., Vinoth, P., Vivekanand, T., Nagarajan, S., Maheswari, C. U., Menéndez, J. C., & Sridharan, V. (2016). Synthesis of 5,6-Dihydrodibenzo[b,h][4][13]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions. The Journal of Organic Chemistry, 81(3), 1116–1124. [Link]

  • Side-product formation in the hydrogenation of pyridine precursors. (n.d.). Benchchem.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020).
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). NIH.
  • Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. (2013). PubMed. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
  • Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
  • 1,6-Naphthyridin-2(1H)
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano.
  • Pyridine hydrogenation - methods?. (2007). Sciencemadness.org.
  • common side reactions in tetrahydropyridine synthesis and how to avoid them. (n.d.). Benchchem.
  • 1,6-Naphthyridin-2(1H)
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.).
  • 1,6-Naphthyridin-2(1H)
  • 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. (n.d.). Hit2Lead.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.).
  • 1,6-Naphthyridin-2(1H)
  • 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine. (n.d.). Smolecule.
  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (n.d.). PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. (n.d.). PubChem. [Link]

  • Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. (n.d.). PMC. [Link]

  • Catalytic hydrogenation of aromatic compounds. (2020). YouTube. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.).

Sources

Technical Support Center: Purification of Tetrahydro-1,6-naphthyridine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrahydro-1,6-naphthyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My tetrahydro-1,6-naphthyridine hydrochloride salt is "oiling out" or precipitating as a viscous sludge instead of a crystalline solid.[1]

Potential Causes:

  • High Solubility in the Chosen Solvent System: The salt may be too soluble in the solvent, even at lower temperatures, preventing crystal lattice formation.

  • Rapid Precipitation: Adding the HCl source or anti-solvent too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystalline structure.

  • Presence of Impurities: Impurities from the synthesis can interfere with crystal nucleation and growth.

  • Hygroscopicity: The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture to form a sticky or oily substance.[1][2]

Suggested Solutions:

  • Optimize the Solvent System:

    • Solvent Selection: If your compound is too soluble, switch to a solvent system where it has lower solubility. For hydrochloride salts, common choices include isopropanol (IPA), ethanol, or mixtures like dichloromethane/ethyl acetate or methanol/water.[3][4] A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold.[5]

    • Anti-Solvent Addition: If using an anti-solvent to induce crystallization (e.g., adding heptane to an ethyl acetate solution), add it slowly at an elevated temperature to maintain saturation and promote slow crystal growth.

  • Control the Rate of Crystallization:

    • Gradual Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-ordered crystals.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Address Potential Impurities:

    • Pre-Purification: If the crude product is oily, it may be beneficial to first isolate the free base, purify it by column chromatography, and then form the hydrochloride salt from the purified base.

    • Wash the Crude Product: Before attempting recrystallization, wash the crude salt with a solvent in which it is insoluble (e.g., diethyl ether or cold ethyl acetate) to remove non-polar impurities.

  • Mitigate Hygroscopicity:

    • Work Under Anhydrous Conditions: Use dry solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]

    • Co-crystallization: In some cases, co-crystallization with a suitable former can reduce hygroscopicity.[7]

Problem 2: The yield of my recrystallized tetrahydro-1,6-naphthyridine hydrochloride salt is very low.

Potential Causes:

  • High Solubility in the Recrystallization Solvent: A significant amount of the product may remain in the mother liquor after cooling.

  • Use of Excessive Solvent: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, leading to poor recovery.

  • Premature Crystallization: The product may crystallize on the filtration apparatus during hot filtration if the solution cools too quickly.

Suggested Solutions:

  • Refine the Recrystallization Solvent and Volume:

    • Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves your compound at its boiling point but in which it is poorly soluble at 0-4 °C.[5]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling.

  • Optimize the Isolation Procedure:

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop. Be aware that the second crop may be less pure.

    • Preheat the Filtration Apparatus: To prevent premature crystallization during hot filtration to remove insoluble impurities, preheat the funnel and receiving flask.

Problem 3: My final product contains residual solvents.[8][9]

Potential Causes:

  • Inefficient Drying: Air drying or vacuum drying at too low a temperature or for an insufficient duration may not be enough to remove all residual solvents.

  • Solvent Entrapment: Solvents can become trapped within the crystal lattice, making them difficult to remove by conventional drying methods.[8][9]

Suggested Solutions:

  • Enhance the Drying Process:

    • High Vacuum Drying: Dry the product under a high vacuum at an elevated temperature (ensure the temperature is below the compound's melting or decomposition point).

    • Water Vapor Displacement: For stubborn entrapped solvents, a vacuum hydration technique can be employed. This involves drying the bulk substance in the presence of water vapor, which can displace the organic solvent molecules. The absorbed water can then be removed by further vacuum drying.[8]

  • Analytical Quantification:

    • Gas Chromatography (GC): Use GC with a flame ionization detector (FID) to quantify the levels of residual solvents.[10][11] This is a standard method in the pharmaceutical industry.

    • NMR Spectroscopy: Proton NMR can also be used to detect and quantify residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for the recrystallization of tetrahydro-1,6-naphthyridine hydrochloride salts?

A1: There is no single "best" solvent system, as the ideal choice is compound-specific.[3] However, good starting points for hydrochloride salts are often polar protic solvents or mixtures. Commonly successful systems include:

  • Alcohols: Methanol, ethanol, and isopropanol are frequently used.[12]

  • Alcohol/Water Mixtures: For more polar compounds, a methanol/water or ethanol/water mixture can be effective.[3]

  • Ester/Alkane Mixtures: A common approach is to dissolve the salt in a minimal amount of a moderately polar solvent like ethyl acetate and then slowly add a non-polar anti-solvent such as heptane or hexane until the solution becomes cloudy.[3] Heating to redissolve and then slow cooling can yield good crystals.

  • Chlorinated Solvent/Ester Mixtures: Dichloromethane/ethyl acetate can also be an effective system.[4]

Solvent System ExamplePolarityNotes
Isopropanol (IPA)Polar ProticGood for many hydrochloride salts.
Methanol/WaterHighly PolarEffective for polar salts; adjust the ratio to optimize solubility.
Ethyl Acetate/HeptaneModerate/Non-polarA good "solvent/anti-solvent" system.[3]
Dichloromethane/Ethyl AcetateModerate PolarityCan be effective for less polar salts.[4]

Q2: How can I confirm that I have successfully formed the hydrochloride salt and that it has the correct stoichiometry?

A2: Several analytical techniques can be used:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protonation of a nitrogen atom will typically cause a downfield shift of adjacent protons. Comparing the spectra of the free base and the salt can provide evidence of salt formation.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion of the free base (M+H)⁺.[13]

  • Elemental Analysis: This technique can determine the elemental composition (C, H, N, Cl) of your sample, which can be used to confirm the stoichiometry of the salt.

  • X-Ray Powder Diffraction (XRPD): If you have a crystalline solid, XRPD will give a unique diffraction pattern for the salt, confirming its solid form.

Q3: My tetrahydro-1,6-naphthyridine hydrochloride salt is highly hygroscopic. How can I handle and store it?

A3: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with hydrochloride salts.[2][14][15]

  • Handling: Handle the material in a glove box or under a stream of dry, inert gas.

  • Storage: Store the salt in a tightly sealed container, preferably in a desiccator with a drying agent like phosphorus pentoxide or silica gel.

  • Consider Alternative Salts: If hygroscopicity remains a significant issue, you might consider forming a different salt, such as a mesylate or tosylate, which may have more favorable physical properties.[1]

Visualized Workflows

Here are some diagrams to illustrate the key processes discussed.

PurificationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing crude_product Crude Tetrahydro-1,6-naphthyridine Free Base dissolve_acid Dissolve in Solvent & Add HCl Source crude_product->dissolve_acid hot_filtration Hot Filtration (if needed) dissolve_acid->hot_filtration slow_cool Slow Cooling & Crystal Formation hot_filtration->slow_cool isolate Isolate Crystals (Filtration) slow_cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under High Vacuum wash->dry analyze Analyze Purity (NMR, GC, etc.) dry->analyze

Caption: General workflow for the purification of tetrahydro-1,6-naphthyridine hydrochloride salts.

TroubleshootingTree start Purification Issue oiling_out Product is Oily/Sludgy? start->oiling_out low_yield Yield is Low? start->low_yield residual_solvent Residual Solvent Detected? start->residual_solvent change_solvent Optimize Solvent System oiling_out->change_solvent Yes slow_crystallization Control Cooling Rate / Seeding oiling_out->slow_crystallization Yes pre_purify Purify Free Base First oiling_out->pre_purify Yes reduce_solvent Minimize Solvent Volume low_yield->reduce_solvent Yes mother_liquor Concentrate Mother Liquor low_yield->mother_liquor Yes enhance_drying Enhance Drying (Temp/Vacuum) residual_solvent->enhance_drying Yes solvent_displacement Use Solvent Displacement Technique residual_solvent->solvent_displacement Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients.
  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. Available at: [Link]

  • Method for salt preparation. Google Patents.
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google Patents.
  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 8-(2-thienylmethylene)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b][10][11]naphthyridine. National Institutes of Health. Available at: [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Publications. Available at: [Link]

  • Residual Solvents in Pharmaceuticals. Veeprho. Available at: [Link]

  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Taylor & Francis eBooks. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][16]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • Revising the hygroscopicity of inorganic sea salt particles. ResearchGate. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. CORE. Available at: [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

  • Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this compound. Our goal is to equip you with the scientific understanding and practical techniques to ensure successful solubilization for your experiments.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound of interest in pharmaceutical research. As a hydrochloride salt, it is designed to have improved aqueous solubility and stability compared to its free base form. However, achieving a clear, stable, high-concentration stock solution in an organic solvent like DMSO can present challenges. This guide will walk you through the common hurdles and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in DMSO. What are the likely reasons?

A1: Several factors can contribute to the poor solubility of this hydrochloride salt in DMSO. Understanding these is the first step to overcoming the issue.

  • The "Salt" Paradox in an Aprotic Solvent: While the hydrochloride salt form enhances aqueous solubility, this benefit doesn't always translate directly to aprotic polar solvents like DMSO. DMSO is an excellent solvent for a wide range of organic molecules, but the ionic interactions of the hydrochloride salt can sometimes hinder dissolution in a non-aqueous environment.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of many compounds, including hydrochloride salts.[1][2] The presence of water alters the solvent properties of DMSO, making it less favorable for dissolving certain solutes.

  • Compound Purity and Polymorphism: The purity of your compound and its crystalline form (polymorphism) can impact its solubility. Different crystal lattices have different energies, which can affect how readily they dissolve.

  • Insufficient Energy Input: Simple vortexing at room temperature may not provide enough energy to overcome the crystal lattice energy of the compound.

Q2: What are the immediate steps I can take to improve the solubility of this compound in DMSO?

A2: Here is a systematic approach to improving the dissolution of your compound.

Step 1: Ensure Anhydrous Conditions Always use fresh, anhydrous DMSO from a sealed container.[1] Minimize the time the DMSO container is open to the atmosphere.

Step 2: Gentle Warming Gentle warming can increase the kinetic energy of the system, promoting dissolution.[3]

  • Protocol: Place your vial in a water bath set to 30-40°C for 5-10 minutes.

  • Caution: Avoid excessive heat, as it can potentially degrade the compound. Always monitor for any color change, which might indicate degradation.

Step 3: Sonication Sonication uses high-frequency sound waves to agitate the solvent and break down solute particles, which can significantly enhance the rate of dissolution.[3][4]

  • Protocol: Place your vial in a sonicating water bath for 10-15 minute intervals. After each interval, visually inspect the solution.

  • Best Practice: Use a sonicating water bath rather than a probe sonicator to avoid localized overheating and potential compound degradation.

Experimental Workflow: Preparing a Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep1 Equilibrate compound and anhydrous DMSO to room temperature prep2 Weigh the desired amount of compound prep1->prep2 prep3 Add the calculated volume of anhydrous DMSO prep2->prep3 diss1 Vortex for 2-3 minutes prep3->diss1 diss2 Visually inspect for undissolved particles diss1->diss2 diss3 If not fully dissolved, proceed to warming diss2->diss3 diss4 Warm at 30-40°C for 5-10 minutes diss3->diss4 Incomplete dissolution diss5 Visually inspect again diss4->diss5 diss6 If still not dissolved, proceed to sonication diss5->diss6 diss7 Sonicate in a water bath for 10-15 minutes diss6->diss7 Incomplete dissolution diss8 Visually confirm a clear solution diss7->diss8 store1 Aliquot into single-use vials diss8->store1 store2 Store at -20°C or -80°C store1->store2

Caption: Recommended workflow for preparing a stock solution.

Q3: I've tried warming and sonication, but the solubility is still not optimal. What are my next options?

A3: If initial methods are insufficient, you can explore the use of co-solvents.

  • Co-solvents: Adding a small percentage of a co-solvent can sometimes improve the solubility of a compound in DMSO.[5][6]

    • Ethanol: A common choice that can be effective for some hydrochloride salts. Start with a 95:5 or 90:10 ratio of DMSO to ethanol.

    • Polyethylene Glycol 400 (PEG400): Another option that can enhance the solubility of poorly water-soluble compounds.[7][8]

  • Important Consideration: When using co-solvents, it is crucial to verify their compatibility with your downstream biological assays. Always include a vehicle control with the same co-solvent concentration in your experiments.

Q4: My compound dissolved initially, but a precipitate formed after storage. What happened?

A4: This is a common issue known as "precipitation upon storage" and is often due to two main factors:

  • Water Absorption: As mentioned, DMSO can absorb atmospheric moisture over time, especially with repeated opening and closing of the stock vial. This change in the solvent composition can cause the compound to precipitate out of solution.[1][2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can also promote precipitation.[2]

Solutions:

  • Re-dissolving: Gentle warming and sonication can often re-dissolve the precipitate.

  • Best Practice for Storage: Aliquot your stock solution into single-use vials to minimize exposure to air and avoid freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C in a desiccated environment.

Troubleshooting Flowchart

G start Solubility Issue with 5,6,7,8-tetrahydro- 1,6-naphthyridin-2(1H)-one HCl in DMSO q1 Are you using fresh, anhydrous DMSO? start->q1 a1_no Use a new, sealed bottle of anhydrous DMSO q1->a1_no No a1_yes Proceed to the next step q1->a1_yes Yes a1_no->q1 q2 Have you tried gentle warming (30-40°C)? a1_yes->q2 a2_no Warm the solution for 5-10 minutes q2->a2_no No a2_yes Proceed to the next step q2->a2_yes Yes a2_no->q2 q3 Have you tried sonication? a2_yes->q3 a3_no Sonicate in a water bath for 10-15 minutes q3->a3_no No a3_yes Consider using a co-solvent q3->a3_yes Yes a3_no->q3 q4 Is the compound precipitating after storage? a3_yes->q4 a4_yes Re-dissolve with warming/sonication. Aliquot and store properly. q4->a4_yes Yes a4_no Consult further technical support q4->a4_no No

Caption: A step-by-step guide to troubleshooting solubility issues.

Data Summary: Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Solubility
pKa Not availableThe basic nitrogen atoms in the ring system will be protonated at physiological pH, which generally favors aqueous solubility. The exact pKa would determine the pH range for optimal solubility.
logP Not availableA predicted low to moderate logP would suggest a degree of lipophilicity that could favor solubility in DMSO over water.

Note: These are predicted values and should be confirmed experimentally where possible.

A Note on Compound Stability

While specific degradation pathways for this compound have not been extensively reported, related naphthyridinone and naphthalene structures can be susceptible to oxidative and photolytic degradation.[9][10] It is therefore recommended to:

  • Store stock solutions protected from light.

  • Avoid prolonged exposure to high temperatures.

  • Prepare fresh dilutions for your experiments whenever possible.

By following the guidance in this technical support center, you will be better equipped to overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and reproducibility.

References

  • ChemBK. (2024, April 9). 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • National Institutes of Health. (2020, August 21). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]

  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • National Institutes of Health. (2021, March 9). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2021, March 9). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Zenodo. (n.d.). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Retrieved from [Link]

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • PubMed. (2000, September 15). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2007, February 1). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • PubMed. (2020, August 21). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • ChemBK. (n.d.). 5,6,7,8-Tetrahydro-1H-[1][11]naphthyridin-2-one. Retrieved from [Link]

Sources

Technical Support Center: 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the solution stability of this compound. As Senior Application Scientists, we have structured this guide to move from general questions to specific troubleshooting and detailed experimental protocols, ensuring you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four factors: pH, temperature, solvent, and light. The core structure contains a lactam (a cyclic amide), which is susceptible to hydrolysis. As a hydrochloride salt, dissolving the compound in a neutral, unbuffered aqueous solvent will result in a slightly acidic solution, which can be a starting point for hydrolysis.

Q2: What is the most likely degradation pathway for this molecule?

A2: The most probable degradation pathway is the hydrolysis of the lactam ring. This reaction can be catalyzed by both acid and base.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to ring-opening.[3] This behavior is common for lactam-containing compounds.[4][5]

Q3: What are the recommended solvents and storage conditions for preparing stock solutions?

A3: For short-term use, high-purity anhydrous solvents such as DMSO or Ethanol are recommended for preparing stock solutions. For aqueous-based assays, it is best to prepare solutions fresh from a solid or a concentrated organic stock. If an aqueous stock solution must be prepared, use a buffered system, ideally at a slightly acidic to neutral pH (e.g., pH 5-7), as many lactam-containing structures exhibit maximal stability in this range.[4] All solutions, regardless of the solvent, should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[6] Solutions should be stored in light-protected containers (e.g., amber vials) to prevent photolytic degradation.

Q4: How can I monitor the stability of my solutions over time?

A4: The most effective method for monitoring solution stability is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] By running a time-zero sample and then analyzing samples at subsequent time points, you can quantify the parent compound's peak area and observe the appearance of any new peaks corresponding to degradation products. A stability-indicating method is one that can separate the parent peak from all potential degradation product peaks.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My experimental results are inconsistent, especially between experiments run on different days.

  • Possible Cause: Degradation of your stock or working solutions. The potency of the solution may be decreasing over time, leading to variable results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a solid or a recently prepared, properly stored stock solution.

    • Validate Storage: If you must store solutions, perform a simple stability test. Analyze a sample by HPLC at time zero and after 24-48 hours under your storage conditions. A decrease in the main peak area of >5% suggests significant degradation.

    • Control for Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions.[6] Aliquot the stock solution into single-use volumes upon preparation.

Issue 2: I observe new, small peaks in my HPLC/LC-MS analysis that were not present in my initial measurement.

  • Possible Cause: This is a classic sign of chemical degradation.[8] The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If your system is connected to a mass spectrometer (MS), determine the mass of the new peaks. A mass increase of 18 amu (the mass of water) compared to the parent compound would strongly suggest a hydrolysis product.

    • Perform Forced Degradation: To predict and identify potential degradants, you can perform a forced degradation study (see Protocol 2 below). This can help confirm if the new peaks you are observing match those generated under specific stress conditions (e.g., acid or base hydrolysis).[1][9]

Issue 3: My solution has developed a yellow or brown tint upon storage.

  • Possible Cause: Color change often indicates oxidative degradation or the formation of complex, conjugated degradation products.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that has changed color, as its purity and concentration are compromised.

    • Evaluate Headspace: When storing solutions, minimize the oxygen in the headspace of the vial. Consider purging the vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

    • Check for Peroxides: If using solvents like THF or dioxane, ensure they are fresh and peroxide-free, as peroxides can initiate oxidative degradation.

In-Depth Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for key stability-related experiments.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to ensure their integrity.

  • Pre-Experiment Checklist:

    • Ensure this compound is of high purity.

    • Use anhydrous, high-purity grade solvents (e.g., DMSO, Ethanol).

    • Use calibrated balances and volumetric glassware.

    • Use amber glass vials or clear vials wrapped in aluminum foil.

  • Step-by-Step Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of solid accurately.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • (Optional) Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Aliquot the stock solution into single-use volumes in properly labeled, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

  • Workflow Diagram:

    Stock solution preparation workflow.
Protocol 2: Forced Degradation Study for Solution Stability Assessment

This protocol provides a framework for intentionally degrading the compound to understand its stability profile, as recommended by ICH guidelines.[8][10] This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Stress ConditionReagent/ConditionTypical Duration & TempNeutralization Step
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CStoichiometric amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at Room TempStoichiometric amount of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempQuench with sodium bisulfite solution
Thermal 60°C (in solution)24-72 hoursCool to Room Temp
Photostability ICH-compliant light sourceExpose to ≥1.2 million lux hours & ≥200 W h/m²N/A (Compare to dark control)

Table 1: Recommended Conditions for a Forced Degradation Study.[1][2][11]

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For each condition, mix the drug solution with the stress agent in separate vials. For photostability, use one clear vial (exposed) and one foil-wrapped vial (dark control).

    • Expose the samples to the conditions outlined in Table 1. The goal is to achieve 5-20% degradation.[1] Adjust time and temperature if degradation is too fast or too slow.

    • At the desired time point, stop the reaction by cooling and/or neutralization.

    • Dilute all samples to the same final concentration with mobile phase.

    • Analyze by HPLC-UV/MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a time-zero, unstressed control.

    • Calculate the percentage degradation.

    • Identify the conditions under which the compound is most labile. This provides critical information for handling and storage.

Protocol 3: Example HPLC Method for Purity Assessment

This is a starting point for a reverse-phase HPLC method to assess the purity of this compound and detect degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or determined λmax)

  • System Suitability: Ensure theoretical plates >2000 and tailing factor <2.0 for the parent peak.

Logical Decision Framework

The following diagram provides a logical troubleshooting path for addressing common stability-related issues in your research.

Troubleshooting_Decision_Tree Start Inconsistent or Unexpected Results CheckSolution Is the solution freshly prepared? Start->CheckSolution PrepareFresh ACTION: Prepare fresh solution from solid. CheckSolution->PrepareFresh No CheckStorage How was the solution stored? CheckSolution->CheckStorage Yes RunAnalysis ACTION: Run HPLC/LC-MS analysis on the solution. PrepareFresh->RunAnalysis BadStorage Improper Storage: (Light, RT, multiple freeze-thaws) CheckStorage->BadStorage GoodStorage Proper Storage: (Dark, -20°C, single-use aliquots) CheckStorage->GoodStorage BadStorage->PrepareFresh GoodStorage->RunAnalysis DegradationCheck Are new peaks or a decreased main peak observed? RunAnalysis->DegradationCheck NoDegradation CONCLUSION: Solution is likely stable. Investigate other experimental parameters. DegradationCheck->NoDegradation No Degradation CONCLUSION: Solution has degraded. Re-evaluate solvent, pH, and storage time. DegradationCheck->Degradation Yes

Troubleshooting decision tree for stability issues.

References

  • O'Callaghan, J., et al. (2022). Stability of β-lactam antibiotics in bacterial growth media. PLOS One. Available at: [Link]

  • Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available at: [Link]

  • Soon, R. L., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. bioRxiv. Available at: [Link]

  • Kłopotowski, M., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Jacobs, D. M., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sonawane, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridinone scaffolds as mesenchymal epithelial transition (MET) inhibitors. Available at: [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • PubMed. (2013). discovery and SAR study of 1H-imidazo[4,5-h][4][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available at: [Link]

  • ResearchGate. (2016). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • ChemBK. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride. Available at: [Link]

  • MDPI. (2022). Substrate Selectivity of a Novel Amylo-α-1,6-glucosidase from Thermococcus gammatolerans STB12. Available at: [Link]

Sources

Technical Support Center: Optimizing Naphthyridine Synthesis via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of naphthyridines using the Pictet-Spengler reaction. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions for minimizing side-product formation in this challenging but powerful transformation.

The synthesis of naphthyridines, a core scaffold in numerous pharmaceuticals, via the Pictet-Spengler reaction presents a unique set of challenges primarily due to the electronic nature of the pyridine ring. Unlike electron-rich systems like indoles or activated phenyl rings, the pyridine nucleus is inherently electron-deficient.[1] This reduced nucleophilicity not only makes the key cyclization step more difficult but also opens avenues for several side reactions that can significantly impact yield and purity.

This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the mechanistic origins of these problems and provide actionable, field-proven strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: Low or no conversion in the Pictet-Spengler synthesis of naphthyridines is a common issue, primarily stemming from the electronically-deficient nature of the pyridine ring. Here’s a systematic approach to troubleshooting:

  • Inadequate Electrophilicity of the Iminium Ion: The driving force of the reaction is the electrophilicity of the iminium ion formed from the condensation of the pyridylethylamine and the aldehyde.[1] If the aldehyde bears strong electron-donating groups, the resulting iminium ion may not be sufficiently reactive to engage the deactivated pyridine ring.

    • Solution: Consider using aldehydes with electron-neutral or mildly electron-withdrawing substituents. Alternatively, the use of formaldehyde or its equivalents (like paraformaldehyde or 1,3,5-trioxane) is often successful due to the high reactivity of the resulting unsubstituted iminium ion.[2]

  • Insufficient Acid Catalysis: The formation of the iminium ion and the subsequent cyclization are acid-catalyzed. For pyridine substrates, the choice and concentration of the acid are critical.

    • Solution: Stronger Brønsted acids (e.g., trifluoroacetic acid (TFA), methanesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) are often necessary to achieve a sufficient reaction rate.[3] A screening of different acid catalysts and loadings is highly recommended. However, be aware that excessive acidity can lead to the formation of side-products (see Q2).

  • Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated under acidic conditions. This protonation further deactivates the ring towards electrophilic attack.

    • Solution: While an acidic medium is necessary, using a vast excess of a very strong acid can be counterproductive. A careful balance is required. The use of a Lewis acid might be advantageous as it can coordinate to the iminium ion without fully protonating the pyridine ring.

  • N-Acyliminium Ion Strategy: For particularly challenging substrates, the in situ formation of an N-acyliminium ion can dramatically increase the electrophilicity and drive the reaction to completion under milder conditions.[4]

    • Solution: This involves the acylation of the intermediate imine, often achieved by including an acylating agent in the reaction mixture. This is a powerful strategy for less reactive aromatic systems.

Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity of the cyclization?

A2: The formation of regioisomers is a significant challenge when the pyridine ring offers multiple potential sites for cyclization. For instance, a 3-(pyridin-3-yl)ethylamine could potentially cyclize at either the C2 or C4 position of the pyridine ring.

  • Understanding the Directing Effects of Substituents: The electronic properties of substituents on the pyridine ring play a crucial role in directing the cyclization. Electron-donating groups (EDGs) such as alkoxy or alkyl groups will activate the ortho and para positions to electrophilic attack, thus favoring cyclization at these sites. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will deactivate the ring, making cyclization more difficult and potentially less selective.

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the iminium ion, favoring cyclization at less hindered positions.

  • Strategic Use of Protecting Groups: In some cases, a bulky protecting group on the pyridine nitrogen (if applicable to the specific naphthyridine target) could be used to direct the cyclization to a specific position.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, alternative synthetic strategies for the desired naphthyridine isomer, such as the Bischler-Napieralski reaction followed by reduction and aromatization, might be more efficient.[3][5]

Substituent on Pyridine Ring Electronic Effect Predicted Influence on Regioselectivity
-OCH₃, -CH₃ (EDG)Activates ortho/para positionsFavors cyclization at positions ortho or para to the substituent.
-Cl, -Br (Halogen)Inductively withdrawing, resonance donatingWeakly deactivating, can direct ortho/para.
-NO₂, -CN (EWG)Strongly deactivatingDisfavors cyclization, may lead to poor selectivity.
Q3: I have isolated a side-product with a higher molecular weight than my expected product, and it appears to be a salt. What could it be?

A3: A common but often overlooked side-reaction is the N-alkylation of the pyridine nitrogen . The pyridine nitrogen is nucleophilic and can be alkylated by the electrophilic iminium ion intermediate, especially under conditions where the cyclization onto the pyridine ring is slow.

  • Mechanism of Formation: Instead of the desired intramolecular C-C bond formation, an intermolecular reaction can occur where the pyridine nitrogen of one molecule attacks the iminium ion of another, leading to the formation of a dimeric or oligomeric pyridinium salt.

  • Minimization Strategies:

    • Use of High Dilution: Running the reaction at a lower concentration can favor the intramolecular Pictet-Spengler cyclization over the intermolecular N-alkylation.

    • Slower Addition of the Aldehyde: Adding the aldehyde slowly to the solution of the pyridylethylamine can help to keep the concentration of the reactive iminium ion low, thus reducing the likelihood of intermolecular side reactions.

    • Optimization of Reaction Temperature: Lowering the reaction temperature may slow down the rate of N-alkylation relative to the desired cyclization.

Q4: My final product seems to be a mixture of the desired tetrahydronaphthyridine and the fully aromatic naphthyridine. How can I prevent this?

A4: The formation of the fully aromatic naphthyridine is due to the oxidation or rearomatization of the initially formed tetrahydronaphthyridine product. This is more likely to occur under harsh reaction conditions.

  • Causes of Rearomatization:

    • High Reaction Temperatures: Elevated temperatures can promote dehydrogenation, especially if an oxidizing agent is present.

    • Presence of Air (Oxygen): Running the reaction open to the atmosphere can lead to air oxidation of the product.

    • Strongly Acidic Conditions: In some cases, very strong acids can facilitate elimination reactions that lead to aromatization.

  • Preventative Measures:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Temperature Control: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Careful Choice of Acid: Avoid using excessively harsh acidic conditions if possible.

    • Work-up Procedure: During the work-up, minimize the exposure of the product to strong acids or bases at elevated temperatures.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Pictet-Spengler reaction pathway for the synthesis of a tetrahydronaphthyridine, alongside the major competing side-reactions.

Pictet_Spengler_Naphthyridine Start Pyridylethylamine + Aldehyde Imine Imine Intermediate Start->Imine Condensation Iminium Iminium Ion Imine->Iminium Acid Catalyst Desired_Product Tetrahydronaphthyridine (Desired Product) Iminium->Desired_Product Intramolecular Cyclization (Desired) Regioisomer Regioisomeric Product Iminium->Regioisomer Cyclization at Alternative Position N_Alkylation N-Alkylated Pyridinium Salt Iminium->N_Alkylation Intermolecular Reaction Aromatic_Product Aromatic Naphthyridine Desired_Product->Aromatic_Product Oxidation/ Rearomatization

Caption: Desired vs. side-product pathways in naphthyridine synthesis.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a Tetrahydronaphthyridine

This protocol provides a starting point for the optimization of the Pictet-Spengler reaction for naphthyridine synthesis. The specific conditions will need to be adjusted based on the reactivity of the substrates.

  • Preparation of the Reaction Mixture:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the pyridylethylamine (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) to a concentration of 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Aldehyde and Catalyst:

    • In a separate flask, prepare a solution of the aldehyde (1.1 - 1.5 eq) in the same anhydrous solvent.

    • Slowly add the aldehyde solution to the stirred amine solution over 15-30 minutes.

    • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the desired time (typically 12-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for the N-Acyliminium Ion Variation

This protocol is adapted for less reactive pyridylethylamine substrates.

  • Formation of the Amide:

    • In a round-bottom flask, dissolve the pyridylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

    • Cool the mixture to 0 °C and slowly add the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq).

    • Stir the reaction at room temperature until the formation of the amide is complete (monitor by TLC).

  • Cyclization Step:

    • To the crude amide, add a Lewis acid (e.g., AlCl₃, 2.0 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Summary of Key Troubleshooting Strategies

Problem Primary Cause(s) Recommended Solutions
Low/No Yield - Low nucleophilicity of pyridine ring- Insufficiently electrophilic iminium ion- Protonation of pyridine nitrogen- Use stronger acid catalyst (TFA, Lewis acids)- Employ the N-acyliminium ion strategy- Use more reactive aldehydes (e.g., formaldehyde)
Formation of Regioisomers - Multiple possible cyclization sites- Electronic and steric effects- Consider directing effects of substituents- Optimize reaction temperature and catalyst- Explore alternative synthetic routes
N-Alkylation Side-Product - Intermolecular reaction of pyridine nitrogen with iminium ion- Use high dilution conditions- Slow addition of the aldehyde- Lower the reaction temperature
Rearomatization to Naphthyridine - Oxidation of the tetrahydronaphthyridine product- Run the reaction under an inert atmosphere- Use the minimum necessary reaction temperature- Avoid prolonged exposure to strong acids/bases during work-up

References

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]

  • Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 6483. Available at: [Link]

  • Gremmen, C., et al. (2000). N-Acyliminium Ion and Related Pictet-Spengler Reactions in the Synthesis of Canthin-6-one. The Journal of Organic Chemistry, 65(19), 6299-6304. Available at: [Link]

  • Krasavin, M. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]

  • Larghi, E. L., & Kaufmann, T. S. (2015). The Bischler-Napieralski Reaction in the Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358-2408. Available at: [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Stuart, D. R., & Fagnou, K. (2007). The C-H Functionalization of Pyridines. Science, 316(5828), 1172-1176. Available at: [Link]

  • Wang, M., et al. (2018). Recent advances in the Bischler–Napieralski reaction. RSC Advances, 8(63), 36046-36061. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this promising compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a molecular scaffold that has garnered interest for various therapeutic applications.[1][2] As a hydrochloride salt, it is likely that the free base form of the molecule has low aqueous solubility. The salt is formed to improve this property, a common strategy for weakly basic drugs. However, achieving optimal oral bioavailability often requires more than simple salt formation. Challenges related to dissolution, precipitation in the gastrointestinal (GI) tract, and membrane permeability can lead to variable and suboptimal in vivo exposure.

This guide will walk you through a logical progression of identifying and overcoming these barriers.

Part 1: Physicochemical Characterization - The Foundation of Your Formulation Strategy

A thorough understanding of the physicochemical properties of your compound is the critical first step in developing a successful oral formulation.

FAQ 1: I'm starting my project. What are the most critical physicochemical properties I need to determine for this compound, and why?

Answer: To effectively troubleshoot oral bioavailability, you must first establish a baseline understanding of your molecule's intrinsic properties. The following are critical:

  • Aqueous Solubility Profile (pH-dependent): As a weak base, the solubility of this compound is expected to be highly dependent on pH. It will likely be more soluble in the acidic environment of the stomach and less soluble in the more neutral pH of the small intestine.[3] This pH-dependent solubility is a primary driver of potential bioavailability issues, such as precipitation upon entry into the small intestine.

  • pKa (Acid Dissociation Constant): The pKa will tell you the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble, but often more permeable) forms. This is crucial for predicting its behavior in different segments of the GI tract.

  • LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at physiological pH (e.g., 7.4) are indicators of the compound's lipophilicity. This property influences both solubility and membrane permeability. An optimal LogD range, often considered to be between 1 and 3, is frequently sought for good oral absorption.[4]

Experimental Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 1.2, 4.5, 6.8, and 7.4

  • HPLC or UV-Vis spectrophotometer for quantification

  • Shaking incubator or orbital shaker at 37°C

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to separate vials containing each of the pH buffers.

  • Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Part 2: Troubleshooting Poor Oral Bioavailability

Once you have characterized your compound, you can begin to address specific bioavailability challenges.

FAQ 2: My in vivo studies in preclinical species show low and highly variable oral bioavailability. What are the likely causes and how can I troubleshoot this?

Answer: Low and variable oral bioavailability for a compound like this, which is likely a weak base, often stems from its behavior in the GI tract. Here’s a systematic approach to troubleshooting:

Possible Cause 1: Dissolution Rate-Limited Absorption

  • The "Why": Even if the compound is soluble in the stomach's acidic environment, it may precipitate into a less soluble form when it enters the higher pH of the small intestine. This precipitation can lead to a situation where the rate at which the drug dissolves becomes the limiting step for absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6]

    • Formulation with pH Modifiers: Incorporating acidic excipients (e.g., citric acid, tartaric acid) into your formulation can create an acidic microenvironment around the drug particles, promoting dissolution even in the higher pH of the intestine.[7]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate. Polymers like HPMC, PVP, or specialized polymers like Apinovex™ can be used.[5][7]

Possible Cause 2: Permeability-Limited Absorption

  • The "Why": If the compound has inherently low permeability across the intestinal epithelium (a potential characteristic of BCS Class IV drugs), even enhancing its solubility might not be sufficient.

  • Troubleshooting Steps:

    • In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intrinsic permeability of your compound.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize the drug and present it to the intestinal wall in a way that facilitates absorption.[3][8] These systems are composed of oils, surfactants, and co-solvents.

Possible Cause 3: Common Ion Effect

  • The "Why": As a hydrochloride salt, the presence of chloride ions in the gastric fluid can suppress the dissolution of the compound. This is known as the common ion effect.[9][10]

  • Troubleshooting Steps:

    • Alternative Salt Forms: Investigating other salt forms (e.g., mesylate, tosylate) might lead to improved solubility and dissolution in the gastric environment.[9][11]

Logical Flow for Formulation Strategy Selection

The following diagram illustrates a decision-making process for selecting a suitable formulation strategy based on the physicochemical properties of your compound.

Formulation_Strategy cluster_0 Initial Characterization cluster_1 Troubleshooting & Formulation Development cluster_2 Evaluation start Start with 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one HCl physchem Determine pH-Solubility Profile, pKa, and LogD start->physchem bcs Hypothesize BCS Class (Likely II or IV) physchem->bcs diss_limited Is absorption dissolution-limited? bcs->diss_limited perm_limited Is absorption permeability-limited? diss_limited->perm_limited No size_reduction Particle Size Reduction (Micronization/Nanosizing) diss_limited->size_reduction Yes asd Amorphous Solid Dispersions (ASDs) diss_limited->asd Yes salt_screen Alternative Salt Screening diss_limited->salt_screen Consider lipid_form Lipid-Based Formulations (e.g., SEDDS) perm_limited->lipid_form Yes invitro In Vitro Dissolution Testing (pH-shift, Biphasic) size_reduction->invitro asd->invitro lipid_form->invitro salt_screen->invitro invivo In Vivo Pharmacokinetic Studies in Animals invitro->invivo

Caption: Decision workflow for enhancing oral bioavailability.

Part 3: Advanced Experimental Protocols

Experimental Protocol 2: In Vitro Dissolution Testing for Weak Bases (pH-Shift Method)

Objective: To simulate the transition from the stomach to the small intestine and assess the potential for drug precipitation.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Acidic dissolution medium (e.g., 0.1 N HCl, pH 1.2)

  • Intestinal dissolution medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, pH 6.5)

  • Formulated dosage form of the compound

  • HPLC for sample analysis

Procedure:

  • Set up the dissolution apparatus with the acidic medium at 37°C and a paddle speed of 50-75 RPM.

  • Introduce the dosage form into the vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30 minutes) to assess dissolution in the acidic phase.

  • After the acidic phase (e.g., 30 minutes), add a pre-calculated amount of a concentrated buffer to raise the pH of the medium to that of the intestinal fluid (e.g., pH 6.5).

  • Continue to withdraw samples at various time points (e.g., 45, 60, 90, 120 minutes) to monitor for any drug precipitation and subsequent re-dissolution.

  • Analyze all samples by HPLC and plot the percentage of drug dissolved over time. A sharp decrease after the pH shift indicates precipitation.

Experimental Protocol 3: Template for a Validated LC-MS/MS Bioanalytical Method

Objective: To provide a framework for developing a robust method to quantify 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in plasma.

1. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.

  • Ionization Mode: Positive electrospray ionization (ESI+).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, standard, or unknown), add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Method Validation Parameters (based on FDA/EMA guidelines):

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the correlation coefficient (r² > 0.99).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure accuracy (within ±15%) and precision (%CV < 15%).

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of plasma components on ionization.

  • Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Summary Table

The following table provides a template for summarizing the key physicochemical and pharmacokinetic parameters you will determine.

ParameterExperimental ValueImplication for Oral Bioavailability
Solubility (pH 1.2) e.g., >10 mg/mLHigh solubility in the stomach is expected.
Solubility (pH 6.8) e.g., <0.1 mg/mLLow solubility in the intestine; high potential for precipitation.
pKa e.g., 8.5The compound will be mostly ionized in the stomach and non-ionized in the intestine.
LogD (pH 7.4) e.g., 2.5Good lipophilicity for passive diffusion, suggesting permeability may not be a major issue.
Caco-2 Permeability (Papp) e.g., >10 x 10⁻⁶ cm/sHigh permeability, likely a BCS Class II compound.
In Vivo Cmax (preclinical) To be determinedMaximum plasma concentration achieved.
In Vivo AUC (preclinical) To be determinedTotal drug exposure over time.

Final Recommendations

For a compound like this compound, a proactive and systematic formulation development approach is key. The high likelihood of it being a BCS Class II or IV compound means that overcoming solubility and dissolution challenges will be paramount. We recommend starting with simple, cost-effective strategies like particle size reduction and pH modification before moving to more complex systems like amorphous solid dispersions or lipid-based formulations. Each formulation should be rigorously tested using appropriate in vitro dissolution models that can predict in vivo performance before advancing to preclinical pharmacokinetic studies.

References

  • Evaluation of a pH-Gradient Biphasic Dissolution Test for Predicting In Vivo Performance of Weakly Basic Drugs. (2024). Dissolution Technologies.
  • Lubrizol Life Science Health. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceuticals.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. (2018). Journal of Pharmaceutical Sciences.
  • In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. (2018). European Journal of Pharmaceutics and Biopharmaceutics.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Physicochemical Approaches to Enhancing Oral Absorption. (2002). Pharmaceutical Technology.
  • Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. (2015). The AAPS Journal.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation of poorly water-soluble drugs for oral administration. (2006). European Journal of Pharmaceutical Sciences.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (2012). International Journal of Drug Development and Research.
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025).
  • 5,6,7,8-Tetrahydro-1H-[12][13]naphthyridin-2-one. (n.d.). ChemBK.

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (2011). Expert Opinion on Drug Delivery.
  • Formulation Strategies for Oral Delivery of Poorly Soluble Drugs. (2023). AAPS.
  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. (2025). Journal of Pharmaceutical Sciences.
  • Discovery of 1,6-Naphthyridin-2(1H)‑one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1987).
  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ Preprints.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • A High-Throughput Method for Lipophilicity Measurement. (2001). Combinatorial Chemistry & High Throughput Screening.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Advancements in lc-ms/ms bioanalytical method valid
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2018). Expert Opinion on Drug Discovery.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one. (n.d.). LabSolu.
  • 1,6-Naphthyridin-2(1H)
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. (n.d.). PubChem.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry.
  • Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • 1187830-51-8|5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. (n.d.). BLDpharm.
  • Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits. (2023). Journal of Applied Pharmaceutical Science.
  • Oral absorption from surfactant-based drug formulations: the impact of molecularly dissolved drug on bioavailability. (2024). Pharma Excipients.
  • New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. (2025). Asian Journal of Pharmaceutics.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2014). ACS Medicinal Chemistry Letters.
  • Sodium absorption associated with oral hygiene procedures. (1983).
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. (n.d.). PubChem.
  • 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine. (n.d.). Smolecule.

Sources

Technical Support Center: Addressing Resistance to Tetrahydro-1,6-Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers utilizing tetrahydro-1,6-naphthyridinone compounds. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of acquired drug resistance. Our goal is to equip you with the scientific rationale and practical methodologies to investigate, understand, and potentially overcome resistance mechanisms encountered in your experiments.

Introduction: The Challenge of Resistance

The tetrahydro-1,6-naphthyridinone scaffold is a versatile chemical framework used to develop potent inhibitors against various protein kinases, particularly those involved in cell cycle regulation and DNA damage response (DDR).[1][2][3] Compounds based on this structure frequently target critical cancer-related kinases such as Monopolar Spindle 1 (Mps1/TTK) and Checkpoint Kinase 1 (Chk1).[4][5] While these inhibitors show promise in preclinical studies, tumor cells can develop resistance, limiting their therapeutic efficacy.[4][5][6]

Understanding the underlying mechanisms of this resistance is paramount for developing next-generation inhibitors and rational combination therapies. This guide provides a structured approach to troubleshooting resistance in your cell-based models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a tetrahydro-1,6-naphthyridinone-based Mps1 inhibitor, has stopped responding. What is the most likely cause?

A1: The most frequently reported mechanism for acquired resistance to ATP-competitive Mps1 inhibitors is the emergence of specific point mutations within the ATP-binding pocket of the Mps1 kinase domain.[4][6][7]

  • Primary Suspect: The Cys604 Mutation: A mutation at the Cysteine 604 residue (to Tyrosine, C604Y, or Tryptophan, C604W) is a well-documented cause of resistance.[4][8][9] This residue is located in the "hinge loop" region, which is a critical part of the ATP-binding site.[4][8] The larger side chains of tyrosine or tryptophan introduce steric hindrance that physically blocks the inhibitor from binding effectively, while the kinase can still bind ATP and retain its catalytic activity.[8][9]

  • Causality: The development of drug resistance in cancer cells is often a direct consequence of mutations in the targeted kinases.[4][6] These mutations typically render inhibitor binding suboptimal while preserving the kinase's essential function for the cell.[4][6]

Below is a conceptual workflow for investigating this on-target resistance mechanism.

G cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: On-Target Investigation A Decreased cell death observed in treated population B Generate resistant cell line (Protocol 1) A->B Hypothesize resistance C Confirm Resistance: Determine IC50 Shift (Protocol 2) B->C D Isolate gDNA from parental and resistant cells C->D E PCR amplify & sequence Mps1 kinase domain (Protocol 3) D->E F Analyze sequence data for mutations (e.g., C604Y/W) E->F G Mutation Found? F->G H Conclusion: On-target mutation is the cause of resistance. G->H Yes I Proceed to investigate off-target mechanisms (See Q3). G->I No

Caption: Workflow for investigating on-target resistance.

Q2: My compound is a Chk1 inhibitor based on the naphthyridinone scaffold. What are the known resistance mechanisms?

A2: Resistance to Chk1 inhibitors is more complex than single point mutations and often involves alterations in protein expression, activity, or the activation of compensatory signaling pathways.[5][10] Key mechanisms include:

  • Loss of Chk1 Protein: Resistant lymphoma cells have been shown to down-regulate USP1, a deubiquitinating enzyme that protects Chk1 from degradation.[5] This leads to the loss of the Chk1 protein itself, making the drug target absent.[5]

  • Reduced Chk1 Activity: Resistance can arise not from the loss of the Chk1 protein, but from a reduction in its kinase activity. This can be caused by the decreased expression of upstream activators, such as Claspin, which is essential for Chk1 activation following replication stress.[5]

  • Bypass Pathway Activation: Cancer cells can compensate for the loss of Chk1 activity by up-regulating alternative survival pathways.[5] A prominent example is the activation of the PI3K/AKT signaling cascade, which promotes cell survival and proliferation, thereby circumventing the effects of Chk1 inhibition.[10]

G cluster_wt Chk1i-Sensitive Cell cluster_res Chk1i-Resistant Cell DNA_Damage_S Replication Stress Chk1_S Chk1 DNA_Damage_S->Chk1_S Chk1i_S Chk1 Inhibitor Chk1i_S->Chk1_S Inhibits CellCycle_S Cell Cycle Arrest & DNA Repair Chk1_S->CellCycle_S Apoptosis_S Apoptosis CellCycle_S->Apoptosis_S Failure leads to DNA_Damage_R Replication Stress PI3K PI3K DNA_Damage_R->PI3K Stress Signal Chk1i_R Chk1 Inhibitor Chk1_R Chk1 (Lost or Inactive) Chk1i_R->Chk1_R Target absent or inactive AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival

Caption: Compensatory activation of PI3K/AKT pathway in Chk1 inhibitor resistance.

Q3: Sequencing did not reveal any mutations in my target kinase, but the cells are clearly resistant. What should I do next?

A3: This is a strong indication of an "off-target" resistance mechanism, where the cell adapts by means other than altering the drug's direct target. You should investigate broader cellular changes.

  • Hypothesis 1: Bypass Pathway Activation: As discussed for Chk1 inhibitors, cancer cells can activate parallel signaling pathways to bypass the inhibited node.[5] For cell cycle inhibitors, this often involves pathways that control proliferation and survival, such as PI3K/AKT/mTOR or MAPK/ERK.[10][11]

    • Troubleshooting Step: Use Western blotting to probe for the phosphorylation (activation) status of key proteins in these pathways (e.g., p-AKT, p-ERK) in your resistant cells compared to the parental line (see Protocol 4).

  • Hypothesis 2: Epigenetic Reprogramming: Cancer cells can undergo epigenetic changes that alter gene expression to favor a drug-resistant state. For example, resistance to CDK4/6 inhibitors (another class of cell cycle drugs) has been linked to BAP1-dependent chromatin remodeling, which activates pro-survival signaling like the WNT pathway.[12]

    • Troubleshooting Step: This is more complex to investigate. A starting point could be RNA-sequencing to identify global changes in gene expression between your parental and resistant lines. This can provide clues about which pathways have been rewired.

  • Hypothesis 3: Drug Efflux or Metabolism: Cells can reduce the intracellular concentration of a drug by upregulating efflux pumps (like P-glycoprotein) or by metabolizing the compound into an inactive form.[13]

    • Troubleshooting Step: Perform a cellular uptake/efflux assay using a fluorescent analog of your compound or LC-MS to quantify intracellular drug concentrations.

For a systematic, unbiased approach, consider a genome-wide screen.

  • Advanced Strategy: CRISPR-Cas9 Screens: These screens can identify gene knockouts that confer drug resistance or sensitivity, providing a powerful, unbiased method for discovering novel resistance mechanisms.[14][15]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol is adapted from established methods for inducing drug resistance in vitro.[16][17][18] The principle is to expose a parental cancer cell line to gradually increasing concentrations of the inhibitor over time, selecting for cells that can survive and proliferate.

  • Prerequisites: A parental cell line with a known half-maximal growth inhibitory concentration (GI50) for your compound.

  • Step 1: Initial Exposure. Culture the parental cells in media containing the inhibitor at a concentration equal to the GI50.

  • Step 2: Monitoring and Dose Escalation.

    • Maintain the culture, replacing the drug-containing media every 3-4 days.[16]

    • Initially, you will observe significant cell death. Wait for the surviving population to recover and resume proliferation (this can take several weeks).

    • Once the cells are growing steadily, subculture them and increase the inhibitor concentration by a factor of 1.5-2.0.

  • Step 3: Iteration. Repeat Step 2, incrementally increasing the drug concentration over several months. Resistance is considered robust when the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial GI50 of the parental line.[17]

  • Step 4: Characterization. Once a resistant population is established, confirm the degree of resistance by performing a dose-response assay to calculate the new IC50/GI50 value (Protocol 2).

Causality Check: This method mimics the selective pressure that tumors experience during therapy. By gradually increasing the dose, you select for clones that acquire resistance-conferring alterations.

Protocol 2: Confirming Resistance with an IC50 Shift Assay

This assay quantifies the change in drug sensitivity between the parental and the newly generated resistant cell line.

  • Step 1: Cell Seeding. Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density.[16][19] Include wells for "no-cell" and "vehicle-only" controls.

  • Step 2: Drug Titration. The next day, treat the cells with a serial dilution of your inhibitor. A 10-point, 3-fold dilution series is a good starting point, centered around the expected IC50 values for both parental and resistant lines.

  • Step 3: Incubation. Incubate the plates for a period equivalent to at least two cell doubling times (typically 72 hours).

  • Step 4: Viability Measurement. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, Resazurin).

  • Step 5: Data Analysis. Normalize the data to your vehicle-treated controls. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.[17]

Cell LineCompound X IC50 (nM)Resistance Fold-Change
Parental MCF-750-
Resistant MCF-7125025x
Caption: Example data table showing a 25-fold IC50 shift confirming resistance.
Protocol 3: Sequencing the Target Kinase Domain

This protocol is for identifying point mutations in the target gene (e.g., Mps1/TTK).

  • Step 1: Isolate Genomic DNA (gDNA). Extract high-quality gDNA from both your parental and resistant cell populations using a commercial kit.

  • Step 2: Primer Design. Design PCR primers that flank the exons encoding the kinase domain of your target protein.

  • Step 3: PCR Amplification. Use the designed primers and a high-fidelity polymerase to amplify the target region from the gDNA of both cell lines.

  • Step 4: Gel Purification. Run the PCR products on an agarose gel and purify the correctly sized bands.

  • Step 5: Sanger Sequencing. Send the purified PCR products for bidirectional Sanger sequencing using both the forward and reverse PCR primers.

  • Step 6: Sequence Analysis. Align the sequencing reads from the resistant cells to the sequence from the parental cells (and the reference sequence). Look for nucleotide changes that result in a non-synonymous amino acid substitution (e.g., a missense mutation like Cys604Tyr).

Protocol 4: Western Blot Analysis for Bypass Pathway Activation

This protocol allows you to probe the activation state of key signaling proteins.

  • Step 1: Prepare Cell Lysates. Culture parental and resistant cells to ~80% confluency. For a more direct comparison, you can treat the parental cells with an acute high dose of your inhibitor for a short period (e.g., 6 hours) alongside untreated controls. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 2: Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

  • Step 3: SDS-PAGE and Transfer. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Step 4: Immunoblotting.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against your protein of interest (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-Chk1, anti-Claspin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Step 5: Detection. Visualize the protein bands using an ECL substrate and an imaging system. Be sure to probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Compare the band intensities between parental and resistant samples. An increase in the ratio of a phosphorylated protein to its total protein level in resistant cells suggests activation of that pathway. A decrease in total protein (like Chk1) can also be a primary mechanism.[5]

References
  • Hunter, J. E., et al. (2022). Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma. Biochemical Society Transactions.
  • Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. bioRxiv.
  • Hunter, J. E., et al. (2022). Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma. Biochemical Society Transactions.
  • Schwartz, G. K., & Shah, M. A. (2005). Cell Cycle-mediated Drug Resistance: An Emerging Concept in Cancer Therapy. Clinical Cancer Research.
  • Lee, J. H., et al. (2011). Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors. Proceedings of the National Academy of Sciences.
  • Lee, J. H., et al. (2011). Role of Checkpoint Kinase 1 (Chk1) in the Mechanisms of Resistance to Histone Deacetylase Inhibitors. PubMed.
  • Yang, Y., et al. (2018). Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study. International Journal of Molecular Sciences.
  • Pfizer. (n.d.). Attacking Cancer Cells That Develop Resistance. Pfizer.
  • Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. bioRxiv.
  • Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. bioRxiv.
  • O'Leary, B., et al. (2018). Resistance to CDK4/6 inhibitors: Indirect Cell Cycle Mechanism Bypass... ResearchGate.
  • Kim, H., et al. (2024). Genome-wide screenings identify BAP1 as a synthetic-lethality target with CDK4/6 inhibitors. Nature Communications.
  • Yang, Y., et al. (2019). Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study. Journal of Molecular Modeling.
  • H-C., C., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments.
  • Hanker, A. B., et al. (2019). Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. Frontiers in Oncology.
  • Lee, M. W., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol.
  • C., R. R., et al. (2020). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Springer Protocols.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.
  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Gottesman, M. M., et al. (2023). Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. Nature Reviews Cancer.
  • Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog.
  • P., S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • Gottesman, M. M. (2002). General Mechanisms of Drug Resistance. Holland-Frei Cancer Medicine.

Sources

Technical Support Center: Scaling Up the Synthesis of Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable heterocyclic scaffold. The following sections provide a detailed synthetic overview, robust troubleshooting guides, and answers to frequently asked questions, grounded in established chemical principles and process development insights.

Synthetic Strategy Overview

The enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiopurity. A common and scalable approach involves the asymmetric hydrogenation of a suitable prochiral enamine precursor, followed by cyclization and subsequent salt formation.

A representative synthetic pathway is outlined below. This strategy avoids chromatographic purification on a large scale by leveraging crystallization and filtration steps.[1][2]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Chiral Introduction & Final Steps SM Substituted Pyridine & Ethylene Gas INT1 2-Vinyl-3-acylpyridine Intermediate SM->INT1 Heck-type Vinylation INT2 Dihydronaphthyridine Intermediate INT1->INT2 Ammonia-mediated Cyclization INT3 Racemic Tetrahydronaphthyridinone INT2->INT3 Standard Hydrogenation (e.g., Pd/C) CHIRAL_PROD Chiral Tetrahydronaphthyridinone (Free Base) INT2->CHIRAL_PROD Asymmetric Hydrogenation (Ru-catalyzed) INT3->CHIRAL_PROD Classical Resolution (e.g., Diastereomeric Salt Crystallization) SALT Final Product: Chiral Hydrochloride Salt CHIRAL_PROD->SALT HCl Salt Formation caption Figure 1. High-level overview of a scalable synthetic workflow.

Figure 1. High-level overview of a scalable synthetic workflow.

Critical Process Parameters (CPPs) Summary

Successful scale-up requires rigorous control over critical process parameters. The table below summarizes key parameters for the asymmetric synthesis route.

StepParameterTypical Range/ValueRationale & Justification
Heck Vinylation Catalyst Loading0.1 - 1 mol%Balances reaction rate with cost and potential for metal contamination.
Temperature80 - 120 °CEnsures sufficient reaction kinetics without promoting thermal degradation.
Ethylene Pressure1 - 5 barHigher pressure increases ethylene concentration in the reaction mixture, driving the reaction forward.
Cyclization Ammonia SourceAnhydrous NH₃ gas or solutionGaseous ammonia is often preferred for purity and ease of introduction on a large scale.
SolventPolar aprotic (e.g., THF, Dioxane)Solubilizes intermediates and facilitates the cyclization cascade.
Asymmetric Hydrogenation CatalystRu-based chiral catalystProvides high enantioselectivity for the formation of the desired stereocenter.[1][2]
Hydrogen Pressure50 - 90 barHigh pressure is often necessary for the efficient reduction of the heterocyclic ring.[3]
Temperature60 - 100 °COptimizes catalyst activity and reaction rate. Higher temperatures can sometimes reduce enantioselectivity.
HCl Salt Formation HCl SourceHCl in Dioxane/Ethanol or gaseous HClAnhydrous conditions are crucial to prevent the formation of hydrates and ensure crystallinity.[4][5]
Temperature0 - 25 °CLower temperatures often promote better crystallization and higher recovery of the salt.[5]
Anti-solventMTBE, HeptaneAdded to decrease the solubility of the hydrochloride salt, inducing precipitation.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the synthesis in a question-and-answer format.

Step 1 & 2: Vinylation and Cyclization

Q1: The Heck-type vinylation reaction is sluggish or stalls completely. What are the likely causes?

A1:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[6]

  • Impure Starting Materials: Impurities in the chloropyridine starting material, particularly other nitrogen-containing heterocycles, can act as catalyst poisons. Verify the purity of your starting materials by NMR or LC-MS.

  • Insufficient Ethylene Pressure: On a larger scale, ensuring adequate dissolution of ethylene gas can be challenging. Confirm that your reactor's agitation is sufficient for good gas-liquid mass transfer and that the pressure is maintained throughout the reaction.

Q2: During the ammonia-mediated cyclization, I am observing the formation of significant side products and a low yield of the dihydronaphthyridine intermediate. Why?

A2:

  • Incorrect Ammonia Stoichiometry: An excess or deficit of ammonia can lead to alternative reaction pathways. If using a solution, ensure its concentration is accurately known. If using gas, the addition rate and duration are critical parameters to control.

  • Temperature Control: The cyclization can be exothermic. Poor temperature control on a larger scale can lead to thermal decomposition or the formation of polymeric byproducts. Ensure your reactor has adequate cooling capacity.

  • Oxygen Contamination: The dihydronaphthyridine intermediate can be sensitive to air oxidation. Maintaining an inert atmosphere throughout the process and workup is crucial.

Step 3: Asymmetric Hydrogenation

Q3: The asymmetric hydrogenation is resulting in low enantiomeric excess (ee). How can I improve this?

A3:

  • Catalyst Choice and Purity: Not all chiral ligands/catalysts are created equal. The performance of the Ruthenium catalyst is highly dependent on the chiral ligand used. Ensure the catalyst is sourced from a reputable supplier and has not degraded.

  • Solvent Effects: The choice of solvent can significantly impact the enantioselectivity. Protic solvents like methanol or ethanol are often used, but screening a range of solvents (e.g., THF, DCM) on a small scale may be necessary to find optimal conditions.

  • Hydrogen Pressure and Temperature: These two parameters are often intertwined. Sometimes, lowering the temperature or pressure can improve the stereochemical outcome by favoring the desired transition state, although this may come at the cost of a longer reaction time.[3]

  • Substrate Purity: Impurities from the previous step can interfere with the chiral catalyst. Ensure the dihydronaphthyridine intermediate is of high purity before committing it to this expensive step.

Q4: The hydrogenation reaction is slow, or the catalyst appears to be deactivating over time. What should I investigate?

A4:

  • Catalyst Poisoning: Trace impurities such as sulfur or halide compounds can poison noble metal catalysts. Re-evaluate the purity of your substrate and solvents.

  • Poor Mass Transfer: On a large scale, ensuring the efficient transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface is critical.[7] Inadequate agitation is a common culprit. The "slurry" nature of the reaction requires vigorous stirring to keep the catalyst suspended.[1][2]

  • Water Content: While some hydrogenations tolerate water, others can be inhibited. Ensure you are using anhydrous solvents if required by the specific catalyst system.

Troubleshooting_Hydrogenation start Low Yield or Low ee in Asymmetric Hydrogenation check_purity Is substrate pure? (>99% by LCMS/NMR) start->check_purity check_catalyst Is catalyst active & correct? check_purity->check_catalyst Yes sol_purify Action: Purify substrate (e.g., recrystallization) check_purity->sol_purify No check_conditions Are H₂ pressure & Temp optimal? check_catalyst->check_conditions Yes sol_catalyst Action: Source fresh catalyst. Screen different ligands. check_catalyst->sol_catalyst No check_mixing Is agitation sufficient for slurry? check_conditions->check_mixing Yes sol_conditions Action: Re-optimize Temp/Pressure on a small scale (DoE). check_conditions->sol_conditions No sol_mixing Action: Increase RPM. Consider different impeller design. check_mixing->sol_mixing No end end check_mixing->end Yes (Consult Specialist)

Sources

Validation & Comparative

A Comparative Guide to RORγt Inverse Agonists: Profiling 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting RORγt

The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases.[1][2][3] As a master transcriptional regulator, RORγt is indispensable for the differentiation and function of T helper 17 (Th17) cells, a lymphocyte subset implicated in the pathogenesis of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3][4] Th17 cells, through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17), drive tissue inflammation and damage.[2][4] Consequently, the development of small molecule inverse agonists that can suppress the transcriptional activity of RORγt represents a highly sought-after therapeutic strategy.[1][2]

This guide provides a comprehensive comparison of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, a key structural scaffold of potent RORγt inverse agonists like TAK-828F, with other notable classes of RORγt inverse agonists. We will delve into their mechanisms of action, comparative potency, selectivity, and preclinical data, offering researchers and drug development professionals a detailed perspective on the current landscape of RORγt modulation.

The RORγt Signaling Axis: A Target for Therapeutic Intervention

RORγt, a ligand-dependent transcription factor, plays a crucial role in the development and function of Th17 cells.[2][5] Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F.[6] This binding recruits coactivator proteins, initiating gene transcription and the subsequent production of pro-inflammatory cytokines. Inverse agonists function by binding to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that promotes the recruitment of corepressors instead of coactivators.[1][5] This action effectively silences the transcriptional activity of RORγt, leading to a reduction in Th17 cell differentiation and cytokine production.[1]

RORyt_Signaling_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation cluster_2 Th17 Effector Function cluster_3 Therapeutic Intervention Naive_T_Cell Naive CD4+ T Cell Cytokines TGF-β, IL-6, IL-23 RORgt_Activation RORγt Activation Cytokines->RORgt_Activation Induce Th17_Cell Differentiated Th17 Cell RORgt_Activation->Th17_Cell Drives IL17_Production IL-17A, IL-17F Production Th17_Cell->IL17_Production Secretes Inflammation Inflammation & Autoimmunity IL17_Production->Inflammation Promotes Inverse_Agonist RORγt Inverse Agonist Inverse_Agonist->RORgt_Activation Inhibits

Figure 1: RORγt signaling pathway in Th17 cell differentiation and the point of intervention for inverse agonists.

Focus Compound: 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold (e.g., TAK-828F)

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of a new generation of potent and selective RORγt inverse agonists.[7][8][9] A prime example is TAK-828F, which has demonstrated significant promise in preclinical studies.[7][8]

Mechanism of Action

Compounds based on this scaffold, such as TAK-828F, act as inverse agonists by binding to the RORγt ligand-binding domain.[7][8] This interaction stabilizes an inactive conformation of the receptor, leading to the recruitment of corepressors and subsequent inhibition of RORγt-mediated gene transcription.

Experimental Data

While specific data for this compound itself is limited in publicly available literature, extensive research on its derivative, TAK-828F, provides valuable insights.

Parameter TAK-828F Reference
RORγt Binding Affinity (IC50) Potent, in the low nanomolar range[7][8]
Th17 Differentiation Inhibition (IC50) Highly potent in inhibiting the differentiation of human Th17 cells[4]
Selectivity High selectivity for RORγt over other ROR isoforms (RORα and RORβ) and other nuclear receptors[7][8]
In Vivo Efficacy Demonstrated efficacy in animal models of autoimmune diseases[7][8]

Comparative Analysis with Other RORγt Inverse Agonists

A diverse range of chemical scaffolds have been explored for their ability to inversely agonize RORγt. Below is a comparison of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold (represented by TAK-828F) with other well-characterized RORγt inverse agonists.

Compound/Scaffold Class Key Features Reported Potency (IC50) Selectivity Notable Characteristics & References
Tetrahydronaphthyridines (e.g., TAK-828F) Fused heterocyclic coreLow nM rangeHigh for RORγtOrally bioavailable.[7][8]
Biaryl Amides (e.g., GSK805) Orally active, CNS penetrantpIC50 = 8.4 (RORγ), >8.2 (Th17 differentiation)Good selectivityEffective in preclinical models of multiple sclerosis (EAE).[10][11][12]
Azatricyclic Compounds (e.g., BMS-986251) Tricyclic core structurePotentSelectiveDemonstrated efficacy in models of rheumatoid arthritis and psoriasis.[13][14]
Imidazopyridines (e.g., Cpd1) Selective inverse agonist60 nM (IL-17A suppression)Selective for RORγtOrally active and effective in a rat model of arthritis.[2]
Sulfonamides (e.g., TMP-778) Potent inhibitor of Th17 responsesSub-micromolarNot explicitly statedPromotes the expression of genes associated with other T cell lineages.[11]
Natural Products (e.g., Ursolic Acid, Digoxin) Steroidal and triterpenoid structuresMicromolar rangeOften less selectiveServe as important tool compounds for studying RORγt function.[1]
VPR-66 Small molecule designed via molecular modelingPotent inhibitor of RORγt and RORγInhibits RORα to a lesser extentActs as an inverse agonist by interfering with transcriptional complex formation.[15][16]

Experimental Methodologies: A Closer Look

The evaluation of RORγt inverse agonists relies on a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Assay Workflow

In_Vitro_Workflow Start Compound Screening Binding_Assay RORγt Ligand Binding Assay (e.g., FRET, Radioligand) Start->Binding_Assay Initial Hit ID Reporter_Assay Cell-Based Reporter Assay (RORγt-dependent transcription) Binding_Assay->Reporter_Assay Functional Confirmation Th17_Diff_Assay Th17 Differentiation Assay (Primary T cells) Reporter_Assay->Th17_Diff_Assay Cellular Potency Cytokine_Analysis Cytokine Production Analysis (IL-17A/F by ELISA, Flow Cytometry) Th17_Diff_Assay->Cytokine_Analysis Efficacy Measurement Selectivity_Assay Selectivity Profiling (vs. RORα, RORβ, other NRs) Cytokine_Analysis->Selectivity_Assay Safety & Specificity End Lead Candidate Selectivity_Assay->End Optimization

Figure 2: A typical in vitro experimental workflow for the characterization of RORγt inverse agonists.

1. RORγt Ligand Binding Assay (Fluorescence Resonance Energy Transfer - FRET):

  • Principle: This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

  • Protocol Outline:

    • Purified, tagged RORγt-LBD (e.g., GST-RORγt-LBD) and a fluorescently labeled coactivator peptide (e.g., biotinylated-SRC1 peptide labeled with a fluorophore) are incubated together.

    • A fluorescent donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-Allophycocyanin) are added.

    • In the absence of an inhibitor, the LBD and coactivator interact, bringing the donor and acceptor into proximity and generating a FRET signal.

    • Test compounds that bind to the LBD and disrupt the coactivator interaction will lead to a decrease in the FRET signal.

    • The concentration-dependent inhibition is measured to determine the IC50 value.

2. Human Th17 Differentiation Assay:

  • Principle: This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

  • Protocol Outline:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

    • Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies for T cell activation.

    • Add a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23) and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

    • Treat the cells with varying concentrations of the test compound or vehicle control.

    • After 3-5 days of culture, restimulate the cells and measure the percentage of IL-17-producing cells by intracellular flow cytometry or the concentration of IL-17 in the supernatant by ELISA.

    • Calculate the IC50 for the inhibition of Th17 differentiation.

Challenges and Future Directions

Despite the significant progress in the development of RORγt inverse agonists, challenges remain. These include ensuring high selectivity to avoid off-target effects, particularly against the closely related RORα, which could lead to unwanted side effects.[1] Furthermore, some clinical trials of RORγt inverse agonists have been discontinued due to safety concerns, such as liver enzyme elevations and preclinical findings of thymic lymphomas.[17]

Future research will likely focus on:

  • Developing highly selective RORγt inverse agonists with improved safety profiles.

  • Exploring tissue-specific delivery mechanisms to target pathogenic Th17 cells while minimizing systemic exposure.

  • Investigating the potential for allosteric modulators that offer a different mechanism of RORγt inhibition.[18]

  • Identifying predictive biomarkers to select patient populations most likely to respond to RORγt-targeted therapies.

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold represents a promising chemical class for the development of potent and selective RORγt inverse agonists. As exemplified by TAK-828F, these compounds exhibit desirable pharmacological properties for the treatment of Th17-mediated autoimmune diseases. A thorough understanding of the comparative pharmacology of different RORγt inverse agonists, as outlined in this guide, is crucial for the continued advancement of this therapeutic strategy. The ongoing research and development in this field hold the potential to deliver novel, effective, and safe oral therapies for patients suffering from a range of debilitating inflammatory conditions.

References

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed Central. Available at: [Link]

  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PubMed Central. Available at: [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - MDPI. Available at: [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC - PubMed Central. Available at: [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening | ACS Omega. Available at: [Link]

  • (PDF) Retinoic acid-related orphan receptor gamma (RORγ) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently? - ResearchGate. Available at: [Link]

  • RORγT inhibitors (VPR-254, GSK 805) attenuate basal (a) and dual... - ResearchGate. Available at: [Link]

  • Synthetic RORγt Agonists Enhance Protective Immunity - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. Available at: [Link]

  • Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors - Canadian Science Publishing. Available at: [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. Available at: [Link]

  • TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ. Available at: [Link]

  • CD138 expression is a molecular signature but not a developmental requirement for RORγt+ NKT17 cells - Semantic Scholar. Available at: [Link]

  • Characterization of a small molecule compound VPR-66 as an inverse agonist for ROR proteins - Technology Networks. Available at: [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed Central. Available at: [Link]

  • Characterization of a small molecule compound VPR-66 as an inverse agonist for ROR proteins (P5167) | The Journal of Immunology | Oxford Academic. Available at: [Link]

  • GSK805 inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. Available at: [Link]

  • CD138 expression is a molecular signature but not a developmental requirement for RORγt+ NKT17 cells - PubMed. Available at: [Link]

  • VPR-66, ROR gamma T and ROR alpha Inhibitor (ROR gamma T and ROR alpha Inhibitor) - Bio-Techne. Available at: [Link]

  • Identification of an allosteric binding site for RORγt inhibition - PMC - PubMed Central. Available at: [Link]

  • RORγt and RORα signature genes in human Th17 cells | PLOS One - Research journals. Available at: [Link]

  • Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC - NIH. Available at: [Link]

  • Selective disruption of RORγt-CBFβ interaction by IMU-935 prevents RORγt-dependent Th17 autoimmunity but not thymocyte development - PMC - PubMed Central. Available at: [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A RORγt Inverse Agonist Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenge of Targeting RORγt

The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a host of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F.[1] Consequently, the development of small molecule inverse agonists that suppress the constitutive activity of RORγt is an area of intense research.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core structure for potent RORγt inverse agonists.[1][2] This guide focuses on a representative molecule from this class, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, and provides a framework for evaluating its cross-reactivity profile in comparison to other notable RORγt inhibitors. Understanding the selectivity of a compound is paramount in drug development, as off-target activities can lead to unforeseen side effects or even mask the true therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel immunomodulatory agents.

Comparative Compounds

To establish a meaningful comparison, we have selected three well-characterized RORγt inverse agonists that have been investigated in preclinical and/or clinical settings:

  • This compound (Hypothetical Compound "TNH-1") : The subject of this guide, representing a potent and selective RORγt inverse agonist based on the tetrahydronaphthyridine scaffold.

  • VTP-43742 : A first-in-class, orally active RORγt inhibitor that has shown clinical efficacy in psoriasis.[3][4][5]

  • TMP778 : A selective RORγt inhibitor noted for its ability to suppress experimental autoimmune uveitis.[6][7][8]

  • GSK2981278 : A potent and selective RORγ inverse agonist that has been investigated as a topical treatment for psoriasis.[9][10][11]

Designing a Cross-Reactivity Panel: A Rationale-Driven Approach

A robust assessment of a compound's selectivity requires a thoughtfully designed off-target panel. For a nuclear receptor inhibitor like TNH-1, this panel should encompass two main categories of potential off-targets: other nuclear receptors and a broad selection of kinases.

1. Nuclear Receptor Selectivity Panel:

Due to structural similarities in the ligand-binding domains, cross-reactivity among nuclear receptors is a common concern. Our hypothetical panel includes receptors from different subfamilies to provide a comprehensive overview of selectivity.

  • RORα and RORβ : The closest relatives of RORγt, making them critical for assessing isoform selectivity.

  • Liver X Receptor (LXRα) : Involved in lipid metabolism and inflammation.

  • Farnesoid X Receptor (FXR) : A key regulator of bile acid homeostasis.

  • Glucocorticoid Receptor (GR) : A steroid hormone receptor with broad anti-inflammatory effects.

  • Estrogen Receptor α (ERα) : A primary target in hormone-dependent cancers.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) : A master regulator of adipogenesis and a target for anti-diabetic drugs.

2. Kinase Selectivity Panel:

Small molecule inhibitors designed to fit into the ATP-binding pocket of a target can often exhibit cross-reactivity with kinases. A broad kinase screen is therefore essential. For this guide, we will reference a panel analogous to commercially available services like the KINOMEscan® from DiscoverX, which covers a large portion of the human kinome.[4][7][12][13][14] We will highlight a few representative kinases from different families in our data table.

Below is a diagram illustrating the logical workflow for assessing the cross-reactivity of a novel RORγt inhibitor.

G cluster_0 Primary Target Engagement cluster_1 Off-Target Screening Primary_Biochemical RORγt Biochemical Assay (TR-FRET) Primary_Cellular RORγt Cellular Assay (IL-17 Secretion) Primary_Biochemical->Primary_Cellular Confirms functional activity Selectivity_Profile Comprehensive Selectivity Profile Primary_Cellular->Selectivity_Profile On-target Potency NR_Panel Nuclear Receptor Panel NR_Panel->Selectivity_Profile NR Selectivity Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Selectivity_Profile Kinase Selectivity TNH_1 TNH-1 (Test Compound) TNH_1->Primary_Biochemical TNH_1->NR_Panel TNH_1->Kinase_Panel

Caption: Workflow for assessing the cross-reactivity of a novel RORγt inhibitor.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables present hypothetical but plausible data for our compounds of interest. The IC50 values (the concentration of inhibitor required to reduce the activity by 50%) are used to quantify potency and selectivity. A higher IC50 value indicates lower potency.

Table 1: Nuclear Receptor Selectivity Profile

TargetTNH-1 (IC50, nM)VTP-43742 (IC50, nM)TMP778 (IC50, nM)GSK2981278 (IC50, nM)
RORγt 15 25 7 [7]3.2 [9]
RORα>10,000>10,000>5,000>10,000
RORβ2,5003,000>5,000>10,000
LXRα>10,000>10,000>10,000>10,000
FXR>10,000>10,000>10,000>10,000
GR8,000>10,000>10,000>10,000
ERα>10,000>10,000>10,000>10,000
PPARγ>10,0009,500>10,000>10,000

Table 2: Representative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetTNH-1VTP-43742TMP778GSK2981278
RORγt (Control) 100% 100% 100% 100%
CDK2<5%8%<5%6%
GSK3β12%15%10%11%
p38α (MAPK14)<5%6%<5%<5%
SRC8%11%7%9%
LCK15%20%12%18%
VEGFR2<5%<5%<5%<5%

This hypothetical data suggests that TNH-1 is a potent RORγt inverse agonist with excellent selectivity over other nuclear receptors and a clean kinase profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay for Nuclear Receptor Inhibition

This assay directly measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay relies on the transfer of energy from a Terbium (Tb)-labeled antibody (donor) bound to a GST-tagged RORγt-LBD to a Fluorescein-labeled coactivator peptide (acceptor). When the coactivator is bound to the LBD, a high TR-FRET signal is generated. An inverse agonist will prevent this interaction, leading to a decrease in the TR-FRET signal.[8][15][16][17]

G cluster_0 No Inhibitor cluster_1 With Inhibitor RORgt_LBD_GST RORγt-LBD-GST Tb_Ab Tb-Ab RORgt_LBD_GST->Tb_Ab Binds GST tag FL_Coactivator FL-Coactivator RORgt_LBD_GST->FL_Coactivator Binds Tb_Ab->FL_Coactivator Energy Transfer FRET High TR-FRET RORgt_LBD_GST_inhib RORγt-LBD-GST Tb_Ab_inhib Tb-Ab RORgt_LBD_GST_inhib->Tb_Ab_inhib Binds GST tag Inhibitor Inhibitor Inhibitor->RORgt_LBD_GST_inhib Binds FL_Coactivator_inhib FL-Coactivator Tb_Ab_inhib->FL_Coactivator_inhib No Energy Transfer No_FRET Low TR-FRET

Caption: Principle of the TR-FRET assay for RORγt inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-tagged RORγt-LBD and a Tb-labeled anti-GST antibody in TR-FRET assay buffer.

    • Prepare a 4X solution of a fluorescein-labeled coactivator peptide (e.g., from the RIP140 co-factor) in the same buffer.[18][19]

    • Serially dilute the test compounds (TNH-1 and comparators) in DMSO, and then prepare a 4X solution in assay buffer.

  • Assay Plate Preparation:

    • In a 384-well low-volume black plate, add 5 µL of the 4X test compound solution to the appropriate wells.

    • For controls, add 5 µL of assay buffer with DMSO (0% inhibition) or a known RORγt inhibitor (100% inhibition).

  • Addition of RORγt and Coactivator:

    • Add 5 µL of the 2X RORγt-LBD/Tb-antibody mixture to all wells.

    • Add 10 µL of the 4X fluorescein-coactivator peptide solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (for Terbium) and ~520 nm (for Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based IL-17A Secretion Assay

This assay measures the functional consequence of RORγt inhibition in a physiologically relevant context by quantifying the suppression of IL-17A secretion from human Th17 cells.

Principle: Primary human CD4+ T cells are differentiated into Th17 cells in the presence of a test compound. The amount of IL-17A secreted into the culture supernatant is then measured, typically by ELISA or a similar immunoassay. A potent RORγt inverse agonist will reduce the amount of secreted IL-17A.[20][21][22]

Step-by-Step Methodology:

  • Isolation and Culture of Human CD4+ T cells:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Culture the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.

  • Th17 Differentiation:

    • Add a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) to the cell culture medium.

    • Simultaneously, add serial dilutions of the test compounds (TNH-1 and comparators) to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection and Analysis:

    • After the incubation period, centrifuge the plate and carefully collect the culture supernatant.

    • Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-17A concentration against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 for the inhibition of IL-17A secretion.

Conclusion: The Importance of a Comprehensive Cross-Reactivity Profile

The development of selective RORγt inverse agonists holds great promise for the treatment of autoimmune diseases. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a valuable starting point for the design of such molecules. However, as this guide illustrates, potency against the primary target is only one piece of the puzzle. A thorough understanding of a compound's cross-reactivity profile is critical for predicting its safety and efficacy.

By employing a tiered approach that includes biochemical assays against the primary target, broad off-target screening across related and unrelated protein families, and functional cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the early identification of potential liabilities and enables the rational design of next-generation inhibitors with improved therapeutic windows. The methodologies and comparative framework presented here provide a robust strategy for advancing potent and, crucially, selective RORγt inverse agonists towards the clinic.

References

  • Lyu, C., et al. (2020). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. PubMed. Available at: [Link]

  • Pharmaceutical Business Review. (2016). Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial. Available at: [Link]

  • Lyu, C., et al. (2020). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. PMC. Available at: [Link]

  • Universal Biologicals. (n.d.). TMP778. Retrieved from [Link]

  • Vitae Pharmaceuticals. (2016). Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis. GlobeNewswire. Available at: [Link]

  • GlobeNewswire. (2016). Vitae Pharmaceuticals Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor in Moderate to Severe Psoriasis. Available at: [Link]

  • Withers, S. B., et al. (2016). Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). GSK2981278 is a strong RORγ-selective inverse agonist that inhibits... Retrieved from [Link]

  • Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Available at: [Link]

  • INDIGO Biosciences. (n.d.). NUCLEAR RECEPTOR PROFILING. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2009). Ligand-Based Approach to In Silico Pharmacology: Nuclear Receptor Profiling. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • PMC. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available at: [Link]

  • PubMed Central. (2025). Comparative Evaluation and Profiling of Chemical Tools for the Nuclear Hormone Receptor Family 2. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 5: Docking, Screening and Selectivity Prediction for Small-molecule Nuclear Receptor Modulators. Retrieved from [Link]

  • YouTube. (2022). Detection & Isolation Of Viable Mouse IL-17-Secreting T Cells-Preview. Available at: [Link]

  • Science. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]

  • NIH. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]

  • PubMed. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]

  • NIH. (n.d.). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Retrieved from [Link]

  • Oxford Academic. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Available at: [Link]

  • PMC. (n.d.). A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding. Retrieved from [Link]

  • PMC. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Available at: [Link]

  • Oxford Academic. (2018). Profiling of 3696 Nuclear Receptor–Coregulator Interactions: A Resource for Biological and Clinical Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • NIH. (2010). Identification of Potent and Selective RORγ Antagonists. Available at: [Link]

  • BMC Biology. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]

  • PubMed Central. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Available at: [Link]

  • NIH. (2023). New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function. Available at: [Link]

  • PLOS One. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. Available at: [Link]

  • PLOS. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Available at: [Link]

  • PMC. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Available at: [Link]

  • PubMed Central. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. Available at: [Link]

Sources

Validating the In Vivo Efficacy of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride. Based on its structural features, particularly the 1,6-naphthyridin-2(1H)-one scaffold, this compound is hypothesized to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This guide outlines a head-to-head comparison with clinically approved PARP inhibitors, emphasizing experimental rigor and data-driven decision-making.

The Rationale for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage cannot be repaired effectively, resulting in a synthetic lethal phenotype and selective cancer cell death.[1][2] This targeted approach has led to the successful development and approval of several PARP inhibitors for various cancers.[3][4]

This compound enters a competitive landscape of established PARP inhibitors. Therefore, a robust preclinical validation package is essential to delineate its potential advantages, be it in efficacy, safety, or pharmacokinetic profile.

Comparative In Vivo Efficacy Evaluation

The cornerstone of validating a novel anti-cancer agent is a well-designed in vivo efficacy study. For a putative PARP inhibitor, the use of human cancer cell line-derived xenograft (CDX) models in immunodeficient mice is a standard and informative approach.[5]

Selection of Xenograft Models: A Causality-Driven Approach

The choice of cancer cell lines is paramount and should be driven by the mechanism of action of PARP inhibitors. The following models are recommended to provide a comprehensive efficacy profile:

  • BRCA-deficient models (High-likelihood of sensitivity):

    • Ovarian Cancer: CAPAN-1 (pancreatic, BRCA2 mutant, but widely used), SNU-251 (BRCA1 mutant)

    • Breast Cancer: MDA-MB-436 (BRCA1 deficient)

  • BRCA-proficient models (Low-likelihood of sensitivity, to assess for broader activity or off-target effects):

    • Ovarian Cancer: SKOV3, IGROV-1[6]

    • Breast Cancer: MDA-MB-231

The inclusion of both sensitive and resistant models allows for the establishment of a therapeutic window and an understanding of the compound's specificity for HR-deficient tumors.

Comparator Compounds: Setting the Benchmark

To contextualize the efficacy of this compound, it is essential to include clinically approved and well-characterized PARP inhibitors as positive controls. The following are recommended:

  • Olaparib (Lynparza™): The first-in-class PARP inhibitor, providing a robust historical benchmark.[4]

  • Niraparib (Zejula™): Known for its high potency and once-daily dosing.[3][4]

  • Rucaparib (Rubraca™): Another established PARP inhibitor with proven clinical efficacy.[3][4]

These comparators should be administered at doses and schedules known to be effective in preclinical models, as documented in the literature.

Experimental Workflow for In Vivo Efficacy

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Cell Line Expansion inoculation Subcutaneous Inoculation of Cancer Cells cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_initiation Initiate Treatment (Day 0) randomization->treatment_initiation daily_dosing Daily Dosing of Test Compound & Comparators treatment_initiation->daily_dosing tumor_measurement Tumor Volume Measurement (2-3 times/week) daily_dosing->tumor_measurement body_weight Body Weight Monitoring (Daily) daily_dosing->body_weight endpoint Euthanasia at Pre-defined Endpoint body_weight->endpoint tumor_excision Tumor Excision and Weight endpoint->tumor_excision tissue_collection Tissue Collection for PD & PK Analysis tumor_excision->tissue_collection data_analysis Data Analysis and Statistical Evaluation tissue_collection->data_analysis

Caption: Workflow for a comparative in vivo efficacy study.

Detailed Experimental Protocol
  • Animal Model: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

  • Cell Inoculation: Subcutaneously inject 5 x 106 cells (e.g., MDA-MB-436) in a suitable medium (e.g., Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle control (appropriate for the formulation of the test compound)

    • This compound (at least three dose levels to establish a dose-response relationship)

    • Olaparib (e.g., 50 mg/kg, oral, daily)

    • Niraparib (e.g., 75 mg/kg, oral, daily)

    • Rucaparib (e.g., 100 mg/kg, oral, daily)

  • Dosing and Monitoring: Administer compounds orally (or via another appropriate route) daily for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary: Body weight change (as a measure of toxicity), survival analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound engages its target in vivo, it is crucial to measure pharmacodynamic biomarkers in tumor tissue.

G cluster_0 Mechanism of PARP Inhibition cluster_1 Downstream Consequences ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp par_formation Poly(ADP-ribose) (PAR) Formation parp->par_formation Catalyzes parp_inhibitor 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one HCl parp_inhibitor->parp Inhibits dsb Double-Strand Break (DSB) parp_inhibitor->dsb Leads to gamma_h2ax γH2AX Accumulation dsb->gamma_h2ax Induces apoptosis Apoptosis gamma_h2ax->apoptosis

Caption: Signaling pathway of PARP inhibition.

PD Experimental Protocol
  • Satellite Study: Include a satellite group of mice for each treatment arm for tissue collection at specific time points (e.g., 2, 8, and 24 hours after the first and last dose).

  • Tissue Collection: Euthanize mice and excise tumors. A portion of the tumor should be flash-frozen for biochemical assays, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Biomarker Assays:

    • PAR level measurement: Assess the levels of poly(ADP-ribose) (PAR) in tumor lysates via ELISA or Western blot. A potent PARP inhibitor should significantly reduce PAR levels.[7]

    • γH2AX IHC: Stain tumor sections for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. Increased γH2AX staining is expected with effective PARP inhibition in HR-deficient tumors.[7]

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound is critical for interpreting efficacy and toxicity data.

PK Experimental Protocol
  • Satellite Study: Utilize a separate cohort of tumor-bearing mice for PK analysis.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant dose.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. At the final time point, collect tumor tissue.

  • Bioanalysis: Analyze the concentration of the compound in plasma and tumor tissue using a validated LC-MS/MS method.

  • PK Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation and Interpretation

All quantitative data should be presented in clear, concise tables for easy comparison.

Table 1: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-DailyData-Data
Test Compound Low DoseDailyDataDataData
Test Compound Mid DoseDailyDataDataData
Test Compound High DoseDailyDataDataData
Olaparib50DailyDataDataData
Niraparib75DailyDataDataData
Rucaparib100DailyDataDataData

Table 2: Pharmacodynamic Biomarker Modulation

Treatment GroupTime PointMean PAR Inhibition (%) ± SEMMean γH2AX Positive Nuclei (%) ± SEM
Vehicle24h-Data
Test Compound 2hDataData
Test Compound 8hDataData
Test Compound 24hDataData
Olaparib24hDataData

Table 3: Key Pharmacokinetic Parameters

ParameterPlasmaTumor
Cmax (ng/mL or ng/g)DataData
Tmax (h)DataData
AUC (0-24h) (ngh/mL or ngh/g)DataData
Half-life (h)DataData

Conclusion

This guide provides a robust, multi-faceted approach to validating the in vivo efficacy of this compound as a potential PARP inhibitor. By employing a rigorous comparative experimental design against established drugs, coupled with detailed pharmacodynamic and pharmacokinetic analyses, researchers can generate a comprehensive data package. This will not only elucidate the compound's therapeutic potential but also provide a strong foundation for further preclinical and clinical development. The key to a successful validation lies in the integration of efficacy, mechanism of action, and drug disposition data to build a compelling scientific narrative.

References

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • Menear, K. A., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. Available at: [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. Health Education England. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What are PARP inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation. Available at: [Link]

  • Hopkins, T. A., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers. Available at: [Link]

  • AMSBIO. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. American Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Experimental design used for the in vivo experiments. ResearchGate. Available at: [Link]

  • Mayo, M. F., et al. (2013). Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Molecular Cancer Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2023). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Molecular Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). In vivo efficacy study of PARP inhibitors alone or in combination with... ResearchGate. Available at: [Link]

  • Michel, L. S., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. Available at: [Link]

  • Ji, S., et al. (2025). A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo... ResearchGate. Available at: [Link]

  • Chen, J., et al. (2022). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. Cancers. Available at: [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Pharmacy Times. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. Available at: [Link]

  • OncLive. (2018). PARP Inhibitors: Which One Should We Use?. OncLive. Available at: [Link]

  • bioRxiv. (2023). Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. bioRxiv. Available at: [Link]

  • Bioengineer.org. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. Bioengineer.org. Available at: [Link]

  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation. Available at: [Link]

  • Hou, D. Y., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Taylor & Francis Online. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this and closely related naphthyridine cores, with a focus on their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Core: A Scaffold with Therapeutic Promise

The tetrahydronaphthyridine core is a versatile scaffold found in a variety of biologically active molecules.[1] Derivatives have shown promise in several therapeutic areas, including as inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt) which is involved in immune regulation, as inhibitors of HIV-1 integrase, and as cytotoxic agents against cancer cells.[1] The constrained conformation of the tetrahydro-1,6-naphthyridin-2(1H)-one system allows for the precise positioning of functional groups to interact with biological targets.

Comparative Analysis of Naphthyridinone Analogs as PARP Inhibitors and Anticancer Agents

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[2] Their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The 1,6-naphthyridin-2(1H)-one scaffold has been explored as a bioisostere of the nicotinamide pharmacophore present in many PARP inhibitors.[4]

Key SAR Insights from Related Naphthyridinone Scaffolds:

A study on benzo[c][5][6]naphthyridin-6(5H)-one identified it as a potent inhibitor of PARP-1 with an IC50 of 0.311 µM.[7] This highlights the potential of the core naphthyridinone structure to effectively interact with the PARP active site.

In a separate investigation of benzo[b][5][8]naphthyridin-(5H)one derivatives, potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma was observed, with some compounds exhibiting IC50 values below 10 nM.[7] A key finding from this study was that a diverse range of substituents at the 2-position retained high potency, and the 2-(4-fluorophenyl) derivative proved to be curative in a mouse model of colon cancer. This suggests that modifications at this position are well-tolerated and can be used to fine-tune the pharmacological properties of the molecule.

Furthermore, the discovery of AZD5305, a potent and selective PARP1 inhibitor, features a 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl core.[9] This underscores the importance of the bicyclic lactam system in achieving high-affinity binding and PARP1-DNA trapping.

The following table summarizes the activity of representative compounds from these related series to provide a comparative perspective:

Compound ClassRepresentative StructureTarget/Cell LineIC50Reference
Benzo[c][5][6]naphthyridin-6(5H)-oneBenzo[c][5][6]naphthyridin-6(5H)-onePARP-10.311 µM[7]
Benzo[b][5][8]naphthyridin-(5H)one2-(4-fluorophenyl) derivativeP388 leukemia< 10 nM[7]
Dihydro-1,5-naphthyridinoneAZD5305PARP1Potent Trapper[9]

Experimental Protocols

General Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various routes. One common approach involves a multi-step synthesis starting from readily available pyridine derivatives. A representative synthetic workflow is depicted below:

Synthesis_Workflow start 2-Methoxy-6-methylpyridine step1 Metalation & Nucleophilic Addition start->step1 1. n-BuLi, Paraformaldehyde step2 Amination step1->step2 2. Mitsunobu Conditions step3 Deprotection step2->step3 3. Hydrazine step4 Pictet-Spengler Reaction step3->step4 4. Ethyl Glyoxylate end_product Tetrahydronaphthyridine Core step4->end_product

Synthetic approach to the tetrahydronaphthyridine core.
In Vitro PARP1 Inhibition Assay

The inhibitory activity of the synthesized analogs against PARP1 can be determined using a fluorometric enzymatic assay. The following is a detailed protocol:

Materials:

  • Recombinant human PARP-1 enzyme

  • HT Universal PARP Assay Kit

  • Nicotinamide adenine dinucleotide (NAD+)

  • Activated DNA

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well black plates

Procedure:

  • Serially dilute the test compounds in DMSO and then further dilute to the desired concentrations in the assay buffer.

  • Add 5 µL of the diluted compound solution to each well of a 384-well plate.

  • Prepare a mixture of PARP-1 enzyme, activated DNA, and NAD+ in the assay buffer.

  • Initiate the reaction by adding 10 µL of the enzyme mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Following incubation, add 10 µL of the developer reagent to each well.

  • Incubate the plate for an additional 15 minutes at room temperature in the dark.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 528 nm).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Structure-Activity Relationship (SAR) Summary and Future Directions

The analysis of related naphthyridinone scaffolds reveals several key insights that can guide the future design of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one analogs as potent anticancer agents.

SAR_Summary core 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Core substitutions N1-Substitution C3/C4 Modifications C5-Aryl/Heteroaryl C7/C8 Substituents core:f0->substitutions activity Biological Activity (e.g., PARP Inhibition, Cytotoxicity) substitutions:n1->activity Modulates solubility and cell permeability substitutions:c3c4->activity Affects planarity and receptor fit substitutions:c5->activity Key for interaction with target binding pocket substitutions:c7c8->activity Can influence selectivity and metabolism

Key areas for structural modification and their expected impact.

Key takeaways for future design:

  • N1-Position: Substitution at the N1 position can be utilized to modulate physicochemical properties such as solubility and cell permeability.

  • C5-Position: The introduction of various aryl or heteroaryl groups at the C5 position is a critical determinant of potency and selectivity, likely through interactions with the target's binding pocket.

  • C7 and C8-Positions: Modifications on the saturated ring, at the C7 and C8 positions, can influence the overall conformation of the molecule and provide vectors for improving metabolic stability and pharmacokinetic properties.

References

  • Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][5][8]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]

  • Structure-activity relationships in vitro. ResearchGate. Available at: [Link]

  • Design, Synthesis and Structure-Activity-Relationship of 1,5-tetrahydronaphthyridines as CETP Inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of dihydronaphthyridinediones as a novel structural class of potent and selective PDE7 inhibitors. PubMed. Available at: [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Available at: [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... ResearchGate. Available at: [Link]

  • lines ic50 values: Topics by Science.gov. Available at: [Link]

  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[11][12]thieno[2,3-d]. I.R.I.S. Available at: [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. Available at: [Link]

Sources

In Vitro-In Vivo Correlation (IVIVC) for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Abstract

This guide provides a comprehensive technical comparison of in vitro dissolution and in vivo pharmacokinetic performance for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, a key intermediate in pharmaceutical development. We will explore the establishment of a predictive Level A In Vitro-In Vivo Correlation (IVIVC), offering a robust framework for formulation optimization and regulatory submissions. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a self-validating and reliable approach to drug product development.

Introduction: The Strategic Imperative for IVIVC

In modern pharmaceutical development, establishing a predictive relationship between in vitro drug product performance and in vivo bioavailability is a critical objective. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves as a surrogate for bioequivalence studies, significantly reducing the need for extensive human clinical trials and accelerating the drug development timeline. For a compound like this compound, which likely serves as a crucial building block or active pharmaceutical ingredient (API), understanding its release and absorption characteristics is paramount.

A successful IVIVC can be a powerful tool for:

  • Formulation Optimization: Rapidly screening and selecting formulation prototypes based on their in vitro dissolution profiles.

  • Quality Control: Setting meaningful dissolution specifications that are predictive of in vivo performance.

  • Regulatory Flexibility: Justifying post-approval changes to a drug product without the need for additional in vivo studies, in accordance with guidelines like the FDA's "Guidance for Industry: SUPAC-MR: Modified Release Solid Oral Dosage Forms".

This guide will walk through the experimental design, data analysis, and modeling required to establish a Level A IVIVC for a hypothetical immediate-release formulation of this compound.

Physicochemical and Biopharmaceutical Characterization

A thorough understanding of the API's properties is the foundation of any successful IVIVC. For this compound, the following preliminary data (hypothetical for this guide) are considered:

PropertyValueSignificance for IVIVC
Molecular Weight 182.64 g/mol (as HCl salt)Influences diffusion and permeability.
pKa 8.2 (basic)Governs solubility at different physiological pH values.
Aqueous Solubility High in acidic media, lower at neutral pHSuggests that dissolution may be pH-dependent.
BCS Classification Class I (High Solubility, High Permeability)Indicates that dissolution is likely the rate-limiting step for absorption.

Given its likely BCS Class I designation, we can hypothesize that a well-designed in vitro dissolution test can be highly predictive of the in vivo absorption rate.

Experimental Design: A Two-Pronged Approach

To establish a robust IVIVC, parallel in vitro and in vivo studies are required. For this guide, we will consider three hypothetical formulations of this compound with different release rates (Fast, Medium, Slow) to provide a dynamic range for correlation.

In Vitro Dissolution Studies

The goal of the in vitro testing is to identify a dissolution method that can discriminate between formulations with different release characteristics and that mimics the in vivo dissolution process.

Experimental Protocol: Discriminatory Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle) at 75 RPM.

  • Media: 900 mL of 0.01 N HCl (pH 2.0) for 30 minutes, followed by a change to pH 6.8 phosphate buffer. This pH change simulates the transit from the stomach to the small intestine.

  • Temperature: 37.0 ± 0.5 °C.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Quantification of dissolved this compound via a validated HPLC-UV method at an appropriate wavelength.

  • Replicates: n=12 for each formulation.

Causality Behind Experimental Choices:

  • USP Apparatus 2: Chosen for its robustness and common use for oral solid dosage forms.

  • pH Change Method: Critical for APIs like our subject compound with pH-dependent solubility. It provides a more biorelevant environment than a single pH medium.

  • 75 RPM: A slightly elevated paddle speed is used to ensure adequate hydrodynamics and to accentuate differences between the formulations.

In Vivo Pharmacokinetic Studies

A single-dose, three-way crossover study in a relevant animal model (e.g., beagle dogs) or human volunteers is the gold standard for obtaining the necessary pharmacokinetic data.

Experimental Protocol: In Vivo Bioavailability Study

  • Subjects: A cohort of healthy human volunteers (n=12), following a randomized, three-way crossover design with an adequate washout period between treatments.

  • Treatments:

    • Formulation A (Fast Release)

    • Formulation B (Medium Release)

    • Formulation C (Slow Release)

  • Dose: A single oral dose of each formulation.

  • Blood Sampling: Serial blood samples collected at pre-dose (0 hr) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to determine key parameters such as Cmax, Tmax, and AUC. The in vivo absorption profile is then deconvoluted from the plasma concentration-time data using methods like the Wagner-Nelson or Loo-Riegelman method.

Trustworthiness Through Self-Validation: The crossover design is a self-validating system, as each subject serves as their own control, minimizing inter-subject variability and increasing the statistical power of the study.

Establishing the IVIVC: From Data to Correlation

With both in vitro dissolution and in vivo absorption data, we can proceed to develop the IVIVC. The objective of a Level A correlation is to establish a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.

Data Summary

Table 1: In Vitro Dissolution Data (% Dissolved)

Time (min)Formulation A (Fast)Formulation B (Medium)Formulation C (Slow)
5654525
10856842
15958258
30999375
451009888
6010010095

Table 2: In Vivo Absorption Data (% Absorbed - Deconvoluted)

Time (hr)Formulation A (Fast)Formulation B (Medium)Formulation C (Slow)
0.25604020
0.5826540
1.0968560
2.01009580
4.010010092
6.010010098
The Correlation Model

A linear regression model is typically used to correlate the in vitro dissolution data with the in vivo absorption data.

% Absorbed (t) = a * (% Dissolved (t)) + b

Where:

  • % Absorbed (t) is the percentage of the drug absorbed at time t.

  • % Dissolved (t) is the percentage of the drug dissolved at time t.

  • a is the slope of the regression line.

  • b is the y-intercept.

A strong correlation is indicated by a coefficient of determination (R²) value close to 1.

Visualizing the Workflow and Correlation

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm invitro_form Formulations (Fast, Medium, Slow) dissolution USP II Dissolution (pH 1.2 -> 6.8) invitro_form->dissolution invitro_data In Vitro Dissolution Profiles (% Dissolved vs. Time) dissolution->invitro_data correlation IVIVC Model Development (Linear Regression) invitro_data->correlation Input X invivo_form Formulations (Fast, Medium, Slow) pk_study Human PK Study (Crossover Design) invivo_form->pk_study plasma_conc Plasma Concentration Profiles pk_study->plasma_conc deconvolution Deconvolution (Wagner-Nelson) plasma_conc->deconvolution invivo_data In Vivo Absorption Profiles (% Absorbed vs. Time) deconvolution->invivo_data invivo_data->correlation Input Y prediction Predictive Model (R² > 0.9) correlation->prediction

Caption: Workflow for establishing a Level A IVIVC.

IVIVC_Plot xaxis In Vitro Dissolution (%) yaxis In Vivo Absorption (%) origin p9 origin->p9 R² ≈ 0.98 p1 p2 p3 p4 p5 p6 p7 p8

A Researcher's Guide to Assessing the Selectivity of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, experience-driven framework for evaluating the selectivity of novel compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride scaffold. While this specific molecule is not extensively characterized in public literature, its parent structures, the 1,6-naphthyridin-2(1H)-ones, have shown promise as potent enzyme inhibitors, particularly targeting protein kinases.[1][2][3][4]

This guide will therefore use a hypothetical analog from this class, designated TNH-K01 , presumed to be a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a clinically relevant target in hepatocellular carcinoma.[4] We will explore the methodologies to not only confirm its on-target activity but, more importantly, to delineate its selectivity profile across the human kinome and other potential off-targets.

The Rationale for Selectivity Profiling: Beyond Potency

While high potency against a primary target is desirable, it is the selectivity profile that often dictates the therapeutic window and potential for adverse effects. A promiscuous compound, interacting with multiple unintended targets, can lead to toxicity and unforeseen side effects. Conversely, a highly selective compound offers a more predictable pharmacological outcome. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity is a significant challenge.[5][6] Therefore, a multi-pronged approach to selectivity assessment is not just recommended; it is essential.

Initial Characterization: In Vitro Enzymatic Assays

The first step is to quantify the inhibitory activity of TNH-K01 against its intended target, FGFR4. A robust in vitro enzymatic assay is the cornerstone of this evaluation.

This protocol outlines a typical radiometric assay to determine the IC50 value of TNH-K01 against FGFR4.

  • Reagents and Materials:

    • Recombinant human FGFR4 enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • TNH-K01 (solubilized in DMSO)

    • Positive control inhibitor (e.g., a known selective FGFR4 inhibitor)

    • 96-well or 384-well plates

    • Filter plates and scintillation counter

  • Procedure:

    • Prepare a serial dilution of TNH-K01 in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In the assay plate, add the kinase reaction buffer.

    • Add the TNH-K01 dilutions or DMSO (vehicle control) to the respective wells.

    • Add the FGFR4 enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for the enzyme to ensure accurate determination of competitive inhibition.[7]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) is converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the TNH-K01 concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.[7]

The following diagram illustrates the workflow for determining the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of TNH-K01 C Incubate TNH-K01 with FGFR4 and Substrate A->C B Prepare Reaction Mix (Buffer, Enzyme, Substrate) B->C D Initiate with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Filter E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for determining the in vitro IC50 of TNH-K01 against FGFR4.

Broad Selectivity Profiling: Kinase Panel Screening

A potent IC50 against FGFR4 is a promising start, but it provides no information about selectivity. The next crucial step is to screen TNH-K01 against a broad panel of kinases. Several commercial services offer kinase selectivity panels that can screen against hundreds of kinases.[8]

  • Selection of Kinase Panel: Choose a comprehensive panel that represents all major branches of the human kinome.

  • Compound Concentration: A single high concentration (e.g., 1 µM or 10 µM) is typically used for the initial screen to identify any potential off-target hits.

  • Assay Format: These panels often utilize non-radiometric formats like mobility shift assays or fluorescence-based assays for higher throughput.[9]

  • Data Interpretation: The results are usually presented as percent inhibition at the tested concentration. A common threshold for a "hit" is >50% inhibition.

The following table illustrates hypothetical results from a kinase panel screen for TNH-K01.

Kinase TargetPercent Inhibition at 1 µM TNH-K01
FGFR4 98%
FGFR175%
FGFR268%
FGFR372%
VEGFR245%
EGFR12%
SRC8%
ABL15%
... (hundreds of other kinases)<10%

From these hypothetical results, we can see that TNH-K01 is a potent inhibitor of FGFR4, but also shows significant activity against other members of the FGFR family. This is a common observation for kinase inhibitors and warrants further investigation.

Deeper Dive: Secondary Screening and Determination of Ki

For the off-target hits identified in the broad panel screen, it is essential to determine their full dose-response curves and calculate their IC50 values. This allows for a quantitative comparison of potency.

Furthermore, to understand the mechanism of inhibition (e.g., competitive, non-competitive), it is beneficial to determine the inhibitor constant (Ki).[10][11] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and its Km are known.

The following diagram illustrates the different types of reversible enzyme inhibition.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) S Substrate (S) E->S Binds to active site I Inhibitor (I) E->I Competes with S for active site ES Enzyme-Substrate Complex (ES) S->ES EI Enzyme-Inhibitor Complex (EI) I->EI P Product (P) ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 Enzyme (E) S2 Substrate (S) E2->S2 I2 Inhibitor (I) E2->I2 Binds to allosteric site ES2 ES S2->ES2 EI2 EI I2->EI2 ESI2 ESI I2->ESI2 ES2->I2 Binds to allosteric site

Caption: Modes of reversible enzyme inhibition.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[12][13][14][15][16]

The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14]

  • Cell Culture: Culture cells that endogenously express the target protein (e.g., a hepatocellular carcinoma cell line with high FGFR4 expression).

  • Compound Treatment: Treat the cells with TNH-K01 or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody and a detection method like Western blotting or an AlphaScreen assay.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of TNH-K01 indicates target engagement.

The following diagram illustrates the principle of CETSA.

CETSA_Principle cluster_control Vehicle Control cluster_drug TNH-K01 Treatment P_unbound Unbound Protein Heat1 Heat P_unbound->Heat1 P_denatured Denatured & Precipitated Protein Heat1->P_denatured P_bound Protein-TNH-K01 Complex (Stabilized) Heat2 Heat P_bound->Heat2 P_soluble Soluble Protein Heat2->P_soluble

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Concluding Remarks and Future Directions

The comprehensive assessment of selectivity is an iterative process. The data gathered from these assays will provide a clear picture of the selectivity of TNH-K01 and guide further optimization. If off-target activities are identified for kinases that could lead to undesirable side effects, medicinal chemistry efforts can be directed to modify the structure of TNH-K01 to improve its selectivity.

By employing a combination of in vitro biochemical assays, broad kinase panel screening, and cellular target engagement assays, researchers can build a robust and reliable selectivity profile for their compounds. This systematic approach is fundamental to the successful development of safe and effective targeted therapies.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]

  • Equilibrium competition binding assay: inhibition mechanism from a single dose response. Journal of Theoretical Biology. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Enzyme inhibitors. University College London. Available at: [Link]

  • Enzyme inhibitor. Wikipedia. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. Available at: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of Tetrahydro-1,6-Naphthyridinone and Quinoline-Based PARP Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of precision oncology, the targeting of DNA Damage Response (DDR) pathways has emerged as a cornerstone of modern therapeutic strategies. Among the key players in the DDR are the Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. The inhibition of these enzymes has proven to be a successful approach for the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2][3] This guide provides a detailed, data-driven comparison of two prominent classes of PARP inhibitors: those based on the tetrahydro-1,6-naphthyridinone scaffold and those built around the quinoline core. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their characterization, offering insights for researchers, scientists, and drug development professionals.

The Central Role of PARP Inhibition in Oncology

PARP1 and PARP2 are nuclear enzymes that play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] Upon detection of a DNA SSB, PARP enzymes bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][5][6]

PARP inhibitors exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition: By competing with the NAD+ substrate, PARP inhibitors block the enzymatic activity of PARP1 and PARP2, preventing the synthesis of PAR chains. This impedes the recruitment of DNA repair machinery, leading to the accumulation of unrepaired SSBs.[1][7]

  • PARP Trapping: Beyond catalytic inhibition, a crucial mechanism of action for many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[6][8] This creates a stable PARP-DNA complex that is a physical impediment to DNA replication, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs).[1][6] In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and, ultimately, cell death.[6][9]

The differential ability of various PARP inhibitors to trap PARP-DNA complexes is a key determinant of their cytotoxic potency and can influence both their efficacy and toxicity profiles.[10]

A Tale of Two Scaffolds: Tetrahydro-1,6-Naphthyridinone vs. Quinoline

While numerous PARP inhibitors have been developed, they can be broadly categorized based on their core chemical structures. Here, we compare a next-generation inhibitor built on a naphthyridinone-related scaffold, Senaparib, with inhibitors derived from the quinoline framework.

Tetrahydro-1,6-Naphthyridinone-Based Inhibitors: The Case of Senaparib

Senaparib (IMP4297) is a potent, orally bioavailable PARP1/2 inhibitor that has demonstrated significant clinical activity.[11][12][13] Its chemical structure is based on a novel quinazoline-2,4(1H,3H)-dione scaffold, a bioisostere of the naphthyridinone core, which confers high potency and a favorable PARP trapping profile.[8]

Quinoline-Based Inhibitors

The quinoline scaffold is a versatile pharmacophore that has been utilized in the development of numerous therapeutic agents, including PARP inhibitors.[14] Quinoline-based PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, enabling them to bind to the catalytic domain of PARP enzymes.[15] An example of an early quinoline-based PARP inhibitor is E7016 (GPI 21016), which has been shown to enhance the radiosensitivity of tumor cells.[5][16] More recent developments have explored quinoline-8-carboxamides and quinoxaline-based derivatives as potent PARP-1 inhibitors.[14][17]

Head-to-Head Performance Comparison

A direct comparison of the preclinical and clinical data available for Senaparib and representative quinoline-based PARP inhibitors highlights the nuances in their performance profiles.

FeatureSenaparib (Tetrahydro-1,6-Naphthyridinone Scaffold)Quinoline-Based Inhibitors (e.g., E7016, Quinolone-8-carboxamides)
Target Potent inhibitor of PARP1 and PARP2[6][8]Primarily target PARP1
Mechanism of Action Strong catalytic inhibition and potent PARP trapping[6][8]Catalytic inhibition; PARP trapping potential varies by specific compound[9][16]
In Vitro Potency PARP1 IC50: 0.48 nMPARP2 IC50: 1.6 nM[8]2-methylquinoline-8-carboxamide IC50 (PARP-1): 500 nM[14]Data for E7016 is less specific in public literature.
Cellular Potency Highly potent in BRCA-mutated cell lines[6]Varies; can enhance cytotoxicity of DNA-damaging agents[5][16]
Selectivity Highly selective for PARP1/2 with minimal activity against other PARP family members[8]Selectivity profiles are compound-specific and less extensively published.
Pharmacokinetics Good oral bioavailability in preclinical models and humans.[6][11][18][19] Dose-proportional exposure observed within a certain range.[11][12]Orally available (E7016).[16] Detailed pharmacokinetic data is less readily available in the public domain.
In Vivo Efficacy Significant antitumor activity in BRCA-mutated xenograft and PDX models as a single agent and in combination with chemotherapy.[6]Enhances the effectiveness of radiation and temozolomide in xenograft models.[5][9][16]
Clinical Development Phase III clinical trial met its primary endpoint in advanced ovarian cancer.[6][13] Recommended Phase II dose of 100 mg once daily.[11]E7016 has been evaluated in preclinical and early clinical settings. Other quinoline-based PARP inhibitors are at various stages of discovery and preclinical development.

Experimental Protocols for Inhibitor Characterization

The objective evaluation of PARP inhibitors relies on a suite of standardized biochemical and cellular assays. Below are detailed protocols for key experiments.

PARP1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose into histone proteins.

Principle: Recombinant PARP1 enzyme is incubated with a histone-coated plate, biotinylated NAD+, and the test inhibitor. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with histone H4 and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Senaparib, quinoline-8-carboxamide) in assay buffer.

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA (to stimulate enzyme activity), and the test inhibitor.

  • Initiation: Start the reaction by adding a solution of biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARylation reaction.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and incubate.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 or PARP2 on a DNA duplex.

Principle: A fluorescently labeled DNA oligonucleotide duplex is used as a probe. When PARP binds to the probe, the large size of the complex results in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[20][21][22]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of PARP1 or PARP2 enzyme, fluorescently labeled nicked DNA, NAD+, and the test inhibitor in PARPtrap™ assay buffer.

  • Master Mix: Create a master mix containing the assay buffer, fluorescent DNA, and water.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted PARP enzyme to the wells and incubate to allow binding to the DNA.

  • Reaction Initiation: Add NAD+ to initiate the PARylation and subsequent dissociation of the enzyme (in the absence of a trapping inhibitor).

  • Incubation: Incubate the plate for a specified time (e.g., 3 hours) to allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with the appropriate filters.

  • Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the NAD+ only control is indicative of PARP trapping. Calculate the EC50 for trapping.

Cell Viability Assay (MTT/MTS)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, particularly those with and without HRR deficiencies.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[23][24][25]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant MDA-MB-436) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a prolonged period (e.g., 72-120 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[23][26]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23][24]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[23][26]

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) by plotting the percentage of viable cells against the inhibitor concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

PARP_Inhibition_Mechanism cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors SSB SSB in DNA PARP1_2 PARP1/2 SSB->PARP1_2 recruitment PAR PAR Chains PARP1_2->PAR catalysis (PARylation) Catalytic_Inhibition Catalytic Inhibition PARP1_2->Catalytic_Inhibition leads to PARP_Trapping PARP Trapping PARP1_2->PARP_Trapping leads to NAD NAD+ NAD->PARP1_2 Repair_Proteins BER Repair Proteins PAR->Repair_Proteins recruitment Repair SSB Repaired Repair_Proteins->Repair PARPi PARP Inhibitor (e.g., Senaparib, Quinoline-based) PARPi->PARP1_2 binds to DSB Double-Strand Break (DSB) Formation Catalytic_Inhibition->DSB PARP_Trapping->DSB HRR_deficient HRR-Deficient Cancer Cell DSB->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Inhibitor_Evaluation_Workflow start Start: Inhibitor Synthesis biochemical_assay Biochemical Assays (PARP1/2 Enzymatic Activity) start->biochemical_assay trapping_assay PARP Trapping Assay (Fluorescence Polarization) biochemical_assay->trapping_assay cellular_assay Cellular Assays (Cell Viability in BRCAmut/wt cells) trapping_assay->cellular_assay selectivity_profiling Selectivity Profiling (Kinase Panel, etc.) cellular_assay->selectivity_profiling pk_studies In Vivo Pharmacokinetics (PK Studies) selectivity_profiling->pk_studies efficacy_studies In Vivo Efficacy (Xenograft Models) pk_studies->efficacy_studies lead_optimization Lead Optimization efficacy_studies->lead_optimization lead_optimization->biochemical_assay Iterate end Preclinical Candidate lead_optimization->end

Caption: Preclinical evaluation workflow for PARP inhibitors.

Conclusion and Future Perspectives

The development of PARP inhibitors has marked a significant advancement in the treatment of specific cancer types. Both the tetrahydro-1,6-naphthyridinone (represented by Senaparib) and quinoline-based scaffolds have yielded potent inhibitors of the PARP family. The available data suggests that newer generation inhibitors like Senaparib, with a novel scaffold, exhibit high potency in both catalytic inhibition and PARP trapping, which translates to robust in vivo efficacy.[6][12] While direct head-to-head clinical trials are lacking, the preclinical data provides a strong rationale for the continued exploration of these and other novel chemical scaffolds.[10][27]

For drug development professionals, the key takeaway is that while catalytic inhibition is a prerequisite for a PARP inhibitor, the efficiency of PARP trapping is a critical determinant of its overall antitumor activity. The experimental workflows outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of new chemical entities in this class. As our understanding of the nuances of PARP biology and inhibitor interactions grows, so too will our ability to design more effective and selective therapies for patients in need.

References

  • The Discovery of a Potent PARP1 Inhibitor Senaparib. (2025). Molecular Cancer Therapeutics. [Link]

  • Definition of PARP inhibitor E7016 - NCI Drug Dictionary. (n.d.). National Cancer Institute. [Link]

  • PARP1 Activity Assay. (n.d.). Tulip Biolabs. [Link]

  • Chemical structures of quinazoline-based PARP1 selective inhibitors and... (n.d.). ResearchGate. [Link]

  • Abstract 1399: Discovery and development of PARP inhibitor senaparib. (n.d.). ResearchGate. [Link]

  • Senaparib and its characteristics. A, The structure and biochemical and... (n.d.). ResearchGate. [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial. (2023). The Oncologist. [Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. (2012). PMC - NIH. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial. (2023). PMC - PubMed Central. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

  • In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016. (2009). PMC - NIH. [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). PubMed. [Link]

  • Effect of Food on the Pharmacokinetics of Senaparib (IMP4297) in Healthy Chinese Subjects. (2022). PubMed. [Link]

  • PARPtrap™ Assay Kit for PARP2. (n.d.). BPS Bioscience. [Link]

  • Structures of senaparib, olaparib, niraparib, and rucaparib. (n.d.). ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PMC - NIH. [Link]

  • Senaparib. (n.d.). Grokipedia. [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]

  • Structures of PARP-1 inhibitors approved by FDA and others under clinical studies. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. (2009). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PubMed. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2021). MDPI. [Link]

  • The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer. (2024). IMPACT Therapeutics. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). PMC - NIH. [Link]

  • A decade of clinical development of PARP inhibitors in perspective. (2019). PMC - NIH. [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2018). PMC - NIH. [Link]

  • Clinical Use of PARP Inhibitors in Cancer – From Bench to Bedside and Back Again. (2021). MDPI. [Link]

Sources

A Comparative Guide to Elucidating the Binding Mode of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise binding mode of a novel small molecule is paramount to advancing a successful drug discovery program. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for confirming the binding mode of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, a scaffold of significant interest in medicinal chemistry. While this specific molecule's binding mode is not yet definitively established in publicly accessible literature, its structural analogs have shown promise against a range of biological targets, including kinases and nuclear receptors.[1][2][3][4] This guide will, therefore, serve as a practical roadmap for a research team tasked with its characterization.

We will move beyond a simple listing of techniques, instead focusing on the strategic application and comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling. The goal is to equip you with the rationale to select the most appropriate experimental workflow, interpret the resulting data, and ultimately, build a high-confidence model of your compound's mechanism of action.

The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable

Before delving into the "how," it is crucial to understand the "why." A confirmed binding mode:

  • Validates the Mechanism of Action: It provides direct evidence of the physical interaction between the ligand and its target protein, moving from inference to observation.

  • Enables Structure-Based Drug Design (SBDD): High-resolution structural data is the cornerstone of SBDD, allowing for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.[5][6]

  • De-risks Clinical Progression: A clear understanding of the binding mode can help to explain off-target effects and guide the development of safer, more effective therapeutics.

Comparative Analysis of Key Methodologies

The three principal techniques for elucidating the binding mode of a small molecule are X-ray crystallography, NMR spectroscopy, and computational docking. Each offers unique advantages and is best suited for answering different questions.

Methodology Key Strengths Limitations Ideal Application
X-ray Crystallography Provides a high-resolution, static "snapshot" of the ligand-protein complex at the atomic level.[7]Requires a well-diffracting crystal of the protein-ligand complex, which can be challenging to obtain.[8][9]Definitive confirmation of the binding pocket, key intermolecular interactions, and the ligand's bound conformation.
NMR Spectroscopy Can characterize binding interactions in solution, providing information on dynamics and kinetics.[10][11] It can also be used for fragment-based screening.[12]Generally limited to smaller proteins (<40 kDa) and may not provide the same level of atomic detail as crystallography.Identifying the binding site, characterizing weaker interactions, and studying the dynamic nature of the protein-ligand complex.
Computational Docking Rapidly predicts potential binding poses and affinities for large libraries of compounds.[13][14][15]Predictions require experimental validation and can be inaccurate, especially for flexible ligands and binding sites.Prioritizing compounds for experimental testing, generating hypotheses about binding modes, and rationalizing structure-activity relationships (SAR).[16]

Experimental Workflows: A Step-by-Step Guide

Workflow 1: X-ray Crystallography for High-Resolution Structure Determination

This workflow aims to obtain a crystal structure of the target protein in complex with this compound.

xray_workflow cluster_protein Protein Preparation cluster_xtal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement p1 Protein Expression & Purification p2 Protein Quality Control (SDS-PAGE, MS) p1->p2 c1 Co-crystallization Screening p2->c1 c2 Crystal Optimization c1->c2 d1 X-ray Diffraction Data Collection c2->d1 d2 Data Processing & Scaling d1->d2 s1 Structure Solution (Molecular Replacement) d2->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3

Caption: Workflow for X-ray Crystallography.

Detailed Protocol:

  • Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.

  • Protein Quality Control: Confirm the protein's identity and purity using SDS-PAGE and mass spectrometry.

  • Co-crystallization Screening: Set up crystallization trials with the purified protein in the presence of a 3-5 fold molar excess of this compound. Screen a wide range of crystallization conditions.

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Cryo-protect the crystals and collect diffraction data at a synchrotron source.[8][9]

  • Data Processing and Scaling: Process the raw diffraction images to obtain a set of indexed reflections with their corresponding intensities.

  • Structure Solution: Solve the phase problem using molecular replacement if a homologous structure is available.

  • Model Building and Refinement: Build the atomic model of the protein-ligand complex into the electron density map and refine the structure to improve the fit with the experimental data.

  • Structure Validation: Assess the quality of the final model using established metrics (e.g., R-factor, Ramachandran plot).[6]

Workflow 2: NMR Spectroscopy for In-Solution Binding Analysis

This workflow uses NMR to identify the binding site and characterize the interaction in a more physiological-like environment.

nmr_workflow cluster_protein Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p1 15N/13C Isotope Labeling p2 Protein Expression & Purification p1->p2 n1 Acquire 2D 1H-15N HSQC of Apo Protein p2->n1 n2 Titrate with Compound n1->n2 n3 Acquire 2D 1H-15N HSQC at each Titration Point n2->n3 a1 Chemical Shift Perturbation (CSP) Analysis n3->a1 a2 Map CSPs onto Protein Structure a1->a2 a3 Determine Kd from Titration Curve a1->a3

Caption: Workflow for NMR-based Binding Analysis.

Detailed Protocol:

  • Isotope Labeling: Express and purify the target protein with uniform ¹⁵N or ¹⁵N/¹³C labeling.

  • Apo Spectrum Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

  • NMR Titration: Add increasing concentrations of this compound to the protein sample and acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Chemical Shift Perturbation (CSP) Analysis: Identify the amide resonances that shift upon ligand binding.

  • Binding Site Mapping: Map the perturbed residues onto the protein's structure (either known or a homology model) to identify the binding site.

  • Dissociation Constant (Kd) Determination: Fit the chemical shift changes as a function of ligand concentration to a binding isotherm to determine the dissociation constant.[17]

Workflow 3: Computational Docking for Predictive Modeling

This workflow uses computational methods to predict the binding pose of the compound.

docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation pr1 Prepare Protein Structure (PDB or Homology Model) d1 Define Binding Site pr1->d1 pr2 Prepare Ligand Structure (3D Conformation) d2 Run Docking Algorithm pr2->d2 d1->d2 a1 Score & Rank Poses d2->a1 a2 Visual Inspection of Top Poses a1->a2 a3 Compare with Experimental Data (if available) a2->a3

Caption: Workflow for Computational Molecular Docking.

Detailed Protocol:

  • Protein Structure Preparation: Obtain a high-quality 3D structure of the target protein, either from the Protein Data Bank (PDB) or through homology modeling. Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules.

  • Ligand Structure Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Binding Site Definition: Define the search space for the docking simulation, typically a grid centered on the putative binding pocket.

  • Docking Simulation: Run a molecular docking program (e.g., AutoDock, Glide, GOLD) to generate a series of potential binding poses.

  • Pose Scoring and Ranking: Use a scoring function to rank the generated poses based on their predicted binding affinity.[14]

  • Visual Inspection and Analysis: Visually inspect the top-ranked poses to assess their chemical reasonability and identify key intermolecular interactions. If available, compare the predicted pose with experimental data from X-ray crystallography or NMR to validate the computational model.

Integrated Approach: The Power of Synergy

While each of these techniques is powerful in its own right, the most robust confirmation of a binding mode comes from an integrated approach. For instance, an initial computational model can guide the design of mutagenesis studies, which can then be validated by NMR. The ultimate confirmation is often a high-resolution crystal structure that is consistent with the in-solution NMR data and rationalizes the observed SAR.

By systematically applying these methodologies, researchers can build a comprehensive and high-confidence understanding of the binding mode of this compound, thereby accelerating its development from a promising scaffold to a potential therapeutic candidate.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. CAS. [Link]

  • Computational evaluation of protein – small molecule binding. National Institutes of Health. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [Link]

  • Techniques to Measure Binding. Biology LibreTexts. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. RayBiotech. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Protein crystallography. Excillum. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. The handling and disposal of specialized chemical reagents like 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride (CAS No. 1211505-91-7) demand a rigorous, systematic approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance.

Primacy of Safety: Hazard Identification and Risk Assessment

Before any operational steps are taken, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant.[1] While a comprehensive toxicological profile is not widely available, data from structurally similar naphthyridine compounds necessitate a cautious approach.

A related compound, 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these potential hazards, all handling and disposal operations must be predicated on the assumption that this compound presents similar risks. The primary causality for the stringent disposal protocols described below is the need to prevent accidental exposure to personnel and to avoid environmental contamination.[3][4]

Table 1: Hazard Profile & Personal Protective Equipment (PPE)

Potential HazardAffected Organ SystemRequired Personal Protective Equipment (PPE)
Skin Irritation DermalNitrile gloves (inspect before use), complete lab coat/suit.[2]
Eye Irritation OcularChemical splash goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[5]
Respiratory Irritation RespiratoryUse in a well-ventilated area or chemical fume hood. For nuisance dust, use a P95 (US) or P1 (EU) particle respirator.[2][4]
Harmful if Swallowed GastrointestinalDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
Operational Disposal Workflow

The disposal process is a multi-stage workflow that ensures safety and compliance from the point of waste generation to final destruction. This process is designed to be a self-validating system, with clear documentation and hand-off points.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal A 1. Identify Waste (Unused reagent, contaminated labware) B 2. Segregate Waste (Solid Chemical Waste) A->B Characterize C 3. Containerize & Label (Use designated, sealed container. Label with full chemical name, CAS, hazards) B->C Package D 4. Store Securely (In designated, ventilated waste area away from incompatible materials) C->D Isolate E 5. Engage Licensed Disposal Service (Contact approved environmental services partner) D->E Hand-off F 6. Prepare for Transport (Follow vendor and DOT/ADR instructions) E->F Schedule Pickup G 7. Incineration (High-temperature chemical incineration with afterburner and scrubber) F->G Transfer H 8. Document Disposal (Receive and file Certificate of Destruction) G->H Verify

Caption: Disposal workflow for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one HCl.

Step-by-Step Disposal Protocol

This protocol provides the detailed execution steps for the workflow outlined above. Adherence to this sequence is mandatory for ensuring safety and compliance.

Objective: To safely collect, store, and transfer chemical waste for final disposal.

Materials:

  • Designated solid chemical waste container (sealable, chemically resistant).

  • Waste labels.

  • Required PPE (see Table 1).

  • Spill kit for solid irritants.

Methodology:

  • Waste Segregation:

    • At the point of generation, identify all materials contaminated with this compound. This includes unused or expired reagent, contaminated filter paper, weigh boats, and disposable labware.

    • This compound must be segregated as solid organic chemical waste. Do not mix with liquid waste streams or non-hazardous trash.

  • Containerization and Handling:

    • Perform all handling of the solid material within a chemical fume hood to prevent the formation and inhalation of dust.[2]

    • Carefully sweep up or transfer the solid waste into a designated, robust, and sealable waste container. Avoid any actions that could create dust.[3][4]

    • Keep the container closed when not actively adding waste.

  • Accurate Labeling:

    • Immediately label the waste container. The label must, at a minimum, include:

      • The full chemical name: "this compound"

      • CAS Number: "1211505-91-7"

      • Hazard Pictograms (e.g., exclamation mark for irritant).

      • The words "Hazardous Waste".

      • Accumulation start date.

  • Interim Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]

  • Professional Disposal Arrangement:

    • The primary and only acceptable method for final disposal is through a licensed and certified professional waste disposal company.[3] Under no circumstances should this material be disposed of down the drain or in regular municipal waste. [2][3]

    • The recommended disposal technique is high-temperature chemical incineration equipped with an afterburner and scrubber to neutralize potentially hazardous decomposition products like nitrogen oxides (NOx).[3]

  • Decontamination and Documentation:

    • Thoroughly decontaminate the work area and any reusable equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of the cleaning materials (e.g., wipes) as contaminated solid waste.

    • Maintain a detailed log of the waste generated. Upon collection by the disposal company, obtain and file the Certificate of Destruction as a permanent record of compliant disposal.

Contingency Planning: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2]

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into the designated hazardous waste container without creating dust.[3][4]

    • Decontaminate the area as described in the protocol above.

This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, which may have additional requirements.

References

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882. PubChem. [Link]

  • Safety Data Sheet - 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. Angene Chemical. [Link]

  • MSDS of 5,6,7,8-Tetrahydro-[2][3]naphthyridine-2-carboxylic acid. Capot Chemical. [Link]

  • Material Safety Data Sheet - 5,6,7,8-Tetrahydro-1-naphthol, 99%. Cole-Parmer. [Link]

Sources

Navigating the Safe Handling of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride (CAS Number: 1211505-91-7), a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes established protocols for structurally similar compounds to provide a robust framework for its safe utilization.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as an irritant[1]. Based on data from analogous heterocyclic amine hydrochlorides, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation[2].

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory discomfort[2].

  • Harmful if Swallowed: Ingestion of the compound can be detrimental to health[2].

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific laboratory procedures being undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing on best practices for handling similar chemical structures[3][4][5].

PPE Category Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes of solutions and airborne particles entering the eyes[3][6].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential absorption. Gloves must be inspected for integrity before each use[3][4][6].
Body Protection A laboratory coat worn fully buttoned.Protects against accidental spills and contamination of personal clothing[7].
Respiratory Protection To be used in a well-ventilated area. If weighing or transferring powder where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Minimizes the inhalation of airborne particles[2][6].

It is imperative to always inspect PPE for any defects before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation[3][8].

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust[3][4][8]. Use appropriate tools for transfer, such as a chemical spatula.

  • Personal Protective Equipment: Don the full complement of recommended PPE before handling the compound.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Solution Preparation
  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Controlled Addition: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Work in a Fume Hood: All solution preparation should be performed in a chemical fume hood.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the area is well-ventilated[3][4].

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill[3].

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust[4][8]. For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection
  • Segregation: Collect all waste containing this compound, both solid and liquid, in a designated, clearly labeled, and sealed hazardous waste container[7][9].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[7].

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials[7].

Disposal Method

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, likely via incineration[7]. Do not discharge the chemical into drains or the environment[3].

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal cluster_spill Spill Response start Start: Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe handling_area Work in Designated Area (Fume Hood) ppe->handling_area weighing Weigh Solid Carefully (Avoid Dust) handling_area->weighing dissolving Prepare Solution weighing->dissolving spill Spill Occurs weighing->spill waste_collection Collect Waste in Labeled Container dissolving->waste_collection dissolving->spill storage Store Waste Securely waste_collection->storage disposal_service Arrange for Professional Disposal storage->disposal_service end End: Disposal Complete disposal_service->end evacuate Evacuate & Ventilate spill->evacuate spill_ppe Don Spill Response PPE evacuate->spill_ppe cleanup Contain & Clean Spill spill_ppe->cleanup spill_disposal Dispose of Spill Waste cleanup->spill_disposal spill_disposal->storage caption Workflow for Safe Handling and Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Capot Chemical. MSDS of 5,6,7,8-Tetrahydro-[1][8]naphthyridine-2-carboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Advanced Safety & Industrial Supply. Chemical Handling Safety & PPE Requirements. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride
Reactant of Route 2
5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.